molecular formula C70H98N20O21 B10788318 (D)-PPA 1

(D)-PPA 1

货号: B10788318
分子量: 1555.6 g/mol
InChI 键: ZEZZLZKHZPMELC-SESXWZJBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(D)-PPA 1 is a useful research compound. Its molecular formula is C70H98N20O21 and its molecular weight is 1555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C70H98N20O21

分子量

1555.6 g/mol

IUPAC 名称

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+/m1/s1

InChI 键

ZEZZLZKHZPMELC-SESXWZJBSA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)N)O

规范 SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O

产品来源

United States

Foundational & Exploratory

(D)-PPA 1 Mechanism of Action in T Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By disrupting this critical immune checkpoint, this compound reinvigorates T cell-mediated immune responses, making it a promising candidate for cancer immunotherapy. This technical guide provides an in-depth overview of the core mechanism of action of this compound in T cell activation, focusing on its impact on key signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's function at the molecular level.

Core Mechanism of Action: Reversal of PD-1-Mediated Inhibition

The primary mechanism of action of this compound is the blockade of the PD-1/PD-L1 interaction.[1][2] PD-1 is an inhibitory receptor expressed on activated T cells, and its engagement with PD-L1, often overexpressed on tumor cells, leads to the suppression of T cell activity. This inhibition is mediated by the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates key signaling molecules in the T cell receptor (TCR) signaling cascade, effectively dampening the activating signals required for T cell proliferation, cytokine production, and cytotoxic function.[1][3][4]

This compound, by binding to PD-L1, prevents its interaction with PD-1, thereby precluding the recruitment of SHP-2 to the TCR signaling complex. This action effectively "releases the brakes" on T cell activation, allowing the TCR signaling pathway to proceed, leading to enhanced anti-tumor immunity.[1][2][5]

Impact on T Cell Receptor Signaling Pathway

TCR engagement initiates a complex signaling cascade that is essential for T cell activation. This compound restores the fidelity of this pathway by preventing PD-1-mediated dephosphorylation of critical signaling intermediates.

Signaling Pathway Diagram

T_Cell_Activation_and_DPPA1_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_TCR_Complex TCR Complex PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds MHC MHC TCR TCR MHC->TCR Antigen Presentation Lck Lck TCR->Lck activates CD3 CD3ζ ZAP70 ZAP-70 CD3->ZAP70 recruits & activates SHP2 SHP-2 PD1->SHP2 recruits Lck->CD3 phosphorylates (p) LAT LAT ZAP70->LAT p SLP76 SLP-76 ZAP70->SLP76 p PLCG1 PLCγ1 LAT->PLCG1 recruits SLP76->PLCG1 activates Ca_Flux Ca²⁺ Flux PLCG1->Ca_Flux Activation T Cell Activation (Proliferation, Cytokine Release) Ca_Flux->Activation SHP2->CD3 dephosphorylates SHP2->ZAP70 dephosphorylates SHP2->LAT dephosphorylates DPPA1 This compound DPPA1->PDL1 blocks

Caption: this compound blocks the PD-L1/PD-1 interaction, preventing SHP-2-mediated dephosphorylation of key TCR signaling molecules and restoring T cell activation.

Key Signaling Molecules Affected by this compound
  • Lck (Lymphocyte-specific protein tyrosine kinase): A critical initiating kinase in the TCR signaling cascade. While direct modulation of Lck by this compound has not been explicitly demonstrated, the restoration of downstream signaling suggests that Lck's activity is effectively maintained.

  • ZAP-70 (Zeta-chain-associated protein kinase 70): Following TCR stimulation, ZAP-70 is recruited to phosphorylated CD3ζ chains and is subsequently phosphorylated and activated by Lck. PD-1 signaling leads to the dephosphorylation of ZAP-70, thereby inhibiting its kinase activity.[3] By blocking the PD-1/PD-L1 interaction, this compound is proposed to maintain the phosphorylated, active state of ZAP-70. Phosphoproteomic studies have shown that PD-1 ligation significantly decreases phosphorylation of ZAP-70 at tyrosine residues 292 and 397.[3]

  • LAT (Linker for Activation of T cells): A central scaffold protein that, upon phosphorylation by ZAP-70, recruits numerous downstream signaling molecules to form the "LAT signalosome".[6] PD-1 engagement has been shown to decrease the phosphorylation of LAT at tyrosine 220.[3] this compound is expected to reverse this effect, promoting the formation of the LAT signalosome.

  • SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): An adaptor protein that is crucial for T cell development and activation. It is phosphorylated by ZAP-70 and plays a key role in activating downstream effectors, including PLCγ1.[7]

  • PLCγ1 (Phospholipase C gamma 1): This enzyme is recruited to the LAT signalosome and, upon activation, generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium flux, a critical event in T cell activation.[8]

Quantitative Data on the Effects of PD-1/PD-L1 Blockade

The following table summarizes quantitative data from studies investigating the effects of PD-1 signaling, which this compound is designed to inhibit.

ParameterConditionFold Change/EffectReference
Phosphorylation of ZAP-70 (pTyr292) PD-1 Ligation (30s)~1.5-fold decrease[3]
Phosphorylation of ZAP-70 (pTyr397) PD-1 Ligation (5min)~1.5-fold decrease[3]
Phosphorylation of LAT (pTyr220) PD-1 Ligation (30s)~2-fold decrease[3]
Phosphorylation of CD3ζ PD-1 Ligation (30s)~2-fold decrease[3]
CD4+ T Cell Proliferation (Ki67+) (D)PPA-1 treatment (sepsis model, Day 7)Significant increase (p=0.0062)[9]
CD8+ T Cell Proliferation (Ki67+) (D)PPA-1 treatment (sepsis model, Day 7)Significant increase (p<0.0001)[9]
2B4+ CD4+ T Cells (D)PPA-1 treatment (sepsis model)Significant decrease (p=0.014)[9]
2B4+ CD8+ T Cells (D)PPA-1 treatment (sepsis model)Significant decrease (p=0.0067)[9]
Tim-3+ CD4+ T Cells (D)PPA-1 treatment (sepsis model)Significant decrease (p=0.024)[9]
Tim-3+ CD8+ T Cells (D)PPA-1 treatment (sepsis model)Significant decrease (p=0.002)[9]
pMHC complexes for max Ca2+ flux No PD-L1~10 complexes[10]
pMHC complexes for max Ca2+ flux With PD-L1~30 complexes[10]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound's mechanism of action are provided below.

T Cell Activation Assay

This protocol describes a general method for activating T cells in vitro to assess the effects of compounds like this compound.

Workflow Diagram

T_Cell_Activation_Workflow plate Coat 96-well plate with anti-CD3 Ab add_cells Add T cells to coated plate plate->add_cells cells Isolate T cells cells->add_cells add_reagents Add anti-CD28 Ab and this compound add_cells->add_reagents incubate Incubate (e.g., 48-72h) add_reagents->incubate analyze Analyze T cell activation (e.g., proliferation, cytokine secretion) incubate->analyze IP_Western_Workflow stimulate Stimulate T cells +/- this compound lyse Lyse cells in buffer with phosphatase inhibitors stimulate->lyse ip Immunoprecipitate target protein (e.g., ZAP-70) lyse->ip sds_page Run immunoprecipitates on SDS-PAGE ip->sds_page transfer Transfer proteins to membrane sds_page->transfer probe Probe with anti-phospho-specific antibody transfer->probe detect Detect with chemiluminescence probe->detect Calcium_Flux_Workflow load_dye Load T cells with a calcium indicator dye (e.g., Fura-2 AM) wash Wash cells to remove excess dye load_dye->wash acquire_baseline Acquire baseline fluorescence wash->acquire_baseline add_stimuli Add stimulating antibodies +/- this compound acquire_baseline->add_stimuli record_fluorescence Record fluorescence changes over time add_stimuli->record_fluorescence

References

Technical Guide: Binding Affinity and Characterization of (D)-PPA 1 for PD-L1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the binding affinity of the D-peptide antagonist, (D)-PPA 1, for the programmed death-ligand 1 (PD-L1). This document is intended for researchers, scientists, and drug development professionals working in the fields of immuno-oncology and peptide-based therapeutics.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining immune homeostasis.[1][2][3] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1][2] Blocking the PD-1/PD-L1 interaction is a clinically validated strategy in cancer immunotherapy.[4][5][6] this compound is a hydrolysis-resistant D-peptide antagonist designed to inhibit this interaction.[7][8][9][10]

Binding Affinity of this compound for PD-L1

This compound has been identified as an inhibitor of the PD-1/PD-L1 interaction.[8][9][11] Quantitative analysis has demonstrated its binding affinity for PD-L1. Some sources also indicate its binding to PD-1.[2][7][9][12]

Table 1: Quantitative Binding Data for this compound

LigandAnalyteMethodBinding Affinity (Kd)
PD-L1This compoundNot Specified0.51 µM[8][11]
PD-1This compoundNot Specified0.51 µM[2][7][9][12]

Note: While several sources state that this compound binds to PD-L1 with a Kd of 0.51 µM, others report this same affinity value for its binding to PD-1. The primary literature should be consulted for clarification on the direct binding partner.

Experimental Protocols

The determination of binding affinity for peptide inhibitors like this compound typically involves biophysical assays such as Surface Plasmon Resonance (SPR) or Homogeneous Time-Resolved Fluorescence (HTRF). Below are generalized protocols for these methods.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions.[4][13]

  • Immobilization:

    • A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant human PD-L1 protein is injected over the activated surface at a concentration of approximately 40 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve immobilization via amine coupling.[1]

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the protein to serve as a blank.[1]

  • Binding Analysis:

    • A serial dilution of this compound is prepared in a running buffer (e.g., HBS-EP+).

    • Each concentration of this compound is injected over the PD-L1 and reference flow cells at a constant flow rate.

    • The association of this compound to PD-L1 is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.

    • The sensor chip surface is regenerated between cycles using a mild acidic or basic solution to remove the bound peptide.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Homogeneous Time-Resolved Fluorescence (HTRF) for Interaction Inhibition

HTRF is a proximity-based assay that measures the fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[14][15]

  • Assay Principle:

    • Recombinant human PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), respectively.[15]

    • When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal upon excitation.

    • An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.[16]

  • Experimental Procedure:

    • A serial dilution of this compound is prepared.

    • In a low-volume 384-well plate, the this compound dilutions are incubated with the tagged PD-1 and PD-L1 proteins.[16]

    • The reaction is allowed to reach equilibrium.

    • The plate is read on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[14][15]

  • Data Analysis:

    • The ratio of the acceptor to donor fluorescence intensity is calculated.

    • The percentage of inhibition is determined for each concentration of this compound relative to positive and negative controls.

    • The data is plotted as a dose-response curve, and the IC50 value is calculated.

Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

PD1_PDL1_Pathway cluster_tcell T-Cell cluster_inhibitor Inhibitor TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Activation PD1->Inhibition Inhibition->Activation MHC MHC MHC->TCR Signal 1 (Antigen Presentation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal DPPA1 This compound DPPA1->PD1 Binding DPPA1->PDL1 Binding Experimental_Workflow cluster_prep Preparation cluster_assay Biophysical Assay (e.g., SPR) cluster_analysis Data Analysis Protein_Prep Recombinant Protein Expression & Purification (e.g., PD-L1) Immobilization Immobilize PD-L1 on Sensor Chip Protein_Prep->Immobilization Peptide_Prep Peptide Synthesis & Characterization (e.g., this compound) Binding_Step Inject Serial Dilutions of this compound Peptide_Prep->Binding_Step Immobilization->Binding_Step Data_Acquisition Real-time Data Acquisition (RU vs. Time) Binding_Step->Data_Acquisition Data_Processing Reference Subtraction & Data Processing Data_Acquisition->Data_Processing Kinetic_Fitting Fit Data to Binding Model Data_Processing->Kinetic_Fitting Kd_Determination Determine ka, kd, & Kd Kinetic_Fitting->Kd_Determination

References

(D)-PPA 1: A D-Peptide Antagonist for PD-1/PD-L1 Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to (D)-PPA 1, a potent D-peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology and oncology.

Core Structure and Peptide Sequence

This compound is a synthetic, hydrolysis-resistant D-peptide antagonist designed to disrupt the PD-1/PD-L1 signaling axis, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] The peptide is composed of 12 D-amino acids.

  • Peptide Sequence (Three-Letter Code): D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}[1]

  • Peptide Sequence (Single-Letter Code): NYSKPTDRQYHF (Note: All amino acids are D-isomers)[4][5]

  • Molecular Formula: C70H98N20O21[4][6]

  • Molecular Weight: 1555.67 g/mol [4][6][7]

  • CAS Number: 1620813-53-7[1][4]

The use of D-amino acids instead of their naturally occurring L-isomers confers significant resistance to proteolytic degradation, a key advantage for in vivo applications.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction.[1][2][4] It selectively binds to PD-L1, sterically hindering its association with the PD-1 receptor on the surface of activated T cells.[2][4][6][7]

The PD-1/PD-L1 pathway is a negative regulatory checkpoint in the immune system.[3] When PD-L1, often overexpressed on tumor cells or other cells in the tumor microenvironment, binds to PD-1 on T cells, it initiates an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[3][8] By blocking this interaction, this compound effectively "releases the brakes" on the anti-tumor immune response, restoring the ability of T cells to recognize and eliminate cancer cells.

PD1_Pathway cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Binding Inhibition Inhibition / Exhaustion PD1->Inhibition Suppressive Signal TCR TCR Activation T-Cell Activation TCR->Activation DPPA1 This compound DPPA1->PDL1 Binds & Blocks Flow_Cytometry_Workflow start Start prep_cells Prepare CHO-K1-hPD-1 Cells (3e5 cells/sample) start->prep_cells prep_peptide Serially Dilute this compound start->prep_peptide incubate2 Add Mixture to Cells (30 min, 4°C) prep_cells->incubate2 incubate1 Co-incubate this compound with hPD-L1-Fc Protein (30 min) prep_peptide->incubate1 incubate1->incubate2 wash1 Wash Cells (2x) incubate2->wash1 stain Stain with PE-conjugated anti-Fc Antibody (30 min, 4°C) wash1->stain wash2 Wash Cells (2x) stain->wash2 acquire Acquire Data on Flow Cytometer wash2->acquire analyze Analyze MFI to Determine Inhibition & IC50 acquire->analyze end End analyze->end

References

(D)-PPA 1: A D-Peptide Antagonist for PD-1/PD-L1 Blockade in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer immunotherapy has been revolutionized by the advent of immune checkpoint inhibitors, which disrupt the mechanisms tumors use to evade the host immune system. A key target in this field is the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling axis. The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to T-cell exhaustion and immune suppression. While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of small-molecule and peptide-based inhibitors due to their potential for improved tumor penetration, lower immunogenicity, and reduced manufacturing costs. This technical guide provides a comprehensive overview of (D)-PPA 1, a promising d-peptide antagonist of the PD-1/PD-L1 interaction, for its application in cancer research and drug development. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its synthesis and evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, hydrolysis-resistant d-peptide designed to potently and selectively inhibit the interaction between PD-1 and PD-L1. Composed of D-amino acids, this compound exhibits enhanced stability against proteolytic degradation compared to its L-peptide counterparts, a critical attribute for therapeutic peptides. Its primary mechanism of action is the direct binding to PD-L1, thereby preventing its engagement with the PD-1 receptor on activated T cells and reinvigorating the anti-tumor immune response.

Mechanism of Action

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. In the tumor microenvironment, cancer cells upregulate PD-L1 on their surface. When PD-1-expressing T cells encounter these tumor cells, the binding of PD-1 to PD-L1 initiates a signaling cascade within the T cell that leads to the inhibition of T-cell receptor (TCR) signaling, reduced cytokine production, and ultimately, T-cell exhaustion. This allows the tumor to evade immune surveillance and proliferate.

This compound acts as a competitive antagonist by binding to PD-L1 at the interface where it would normally interact with PD-1. This steric hindrance prevents the formation of the PD-1/PD-L1 complex, effectively releasing the "brakes" on the T cells and restoring their cytotoxic function against cancer cells.

PD1_PDL1_Pathway Figure 1. Mechanism of Action of this compound cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation Exhaustion T-Cell Exhaustion PD1->Exhaustion Activation T-Cell Activation TCR->Activation Signal 1 DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Figure 1. Mechanism of Action of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs in various preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterValueMethodReference
Binding Affinity (Kd) to PD-L1 0.51 μMSurface Plasmon Resonance (SPR)[1]
Inhibitory Concentration (Flow Cytometry) 1 mg/mLFlow Cytometry[1]

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

Tumor ModelDosageAdministration RouteOutcomeReference
CT26 (Colon Carcinoma) 2 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Significant tumor growth inhibition[2]
MC38 (Colon Adenocarcinoma) Not SpecifiedNot SpecifiedSignificant inhibitory effect[3]

Table 3: In Vitro Efficacy of Glycosylated L-PPA 1 Analogs

CompoundIC50 (PD-1/PD-L1 Inhibition)MethodReference
D-glu-L-PPA-1 75.5 μMELISA[3]
D-gal-L-PPA-1 101.9 μMELISA[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro and in vivo experiments to evaluate its efficacy.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound, with the sequence (D-Asn)-(D-Tyr)-(D-Ser)-(D-Lys)-(D-Pro)-(D-Thr)-(D-Asp)-(D-Arg)-(D-Gln)-(D-Tyr)-(D-His)-(D-Phe), can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

SPPS_Workflow Figure 2. Solid-Phase Peptide Synthesis Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis end Final Peptide analysis->end

Figure 2. Solid-Phase Peptide Synthesis Workflow

Materials:

  • Fmoc-D-Phe-Wang resin or a suitable resin for C-terminal acid peptides.

  • Fmoc-protected D-amino acids with appropriate side-chain protecting groups (e.g., Trt for Asn, Gln, His; tBu for Tyr, Ser, Thr, Asp; Boc for Lys; Pbf for Arg).

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection solution: 20% piperidine in DMF.

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.

  • Mass spectrometer for identity confirmation.

Protocol:

  • Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-D-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using RP-HPLC.

  • Analysis: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

In Vitro PD-1/PD-L1 Blockade Assay

This assay assesses the ability of this compound to block the interaction between PD-1 and PD-L1 using flow cytometry.

Flow_Cytometry_Workflow Figure 3. In Vitro PD-1/PD-L1 Blockade Assay Workflow start Start cells Prepare PD-L1 expressing -tumor cells (e.g., CT26) start->cells incubation Incubate cells with This compound at various concentrations cells->incubation pd1_fc Add recombinant human PD-1-Fc chimera protein incubation->pd1_fc staining Stain with fluorescently labeled -anti-human Fc antibody pd1_fc->staining wash Wash cells staining->wash analysis Analyze by Flow Cytometry wash->analysis result Quantify reduction in -PD-1-Fc binding analysis->result

Figure 3. In Vitro PD-1/PD-L1 Blockade Assay Workflow

Materials:

  • PD-L1 expressing cancer cell line (e.g., murine CT26 or MC38 colon carcinoma cells).

  • This compound peptide.

  • Recombinant human PD-1-Fc chimera protein.

  • Fluorescently labeled anti-human Fc secondary antibody (e.g., FITC- or PE-conjugated).

  • Flow cytometer.

  • Cell culture medium and supplements.

  • FACS buffer (PBS with 2% FBS).

Protocol:

  • Cell Preparation: Culture the PD-L1 expressing cancer cells to 80-90% confluency. Harvest the cells and prepare a single-cell suspension.

  • Incubation with this compound: Aliquot approximately 1 x 10⁵ cells per well in a 96-well plate. Add varying concentrations of this compound (e.g., from 0.1 to 100 μM) to the cells and incubate for 1 hour at 4°C. Include a no-peptide control.

  • PD-1-Fc Binding: Add a constant concentration of recombinant human PD-1-Fc chimera protein to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the cells with FACS buffer. Add the fluorescently labeled anti-human Fc secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.

  • Data Analysis: The reduction in mean fluorescence intensity (MFI) in the presence of this compound compared to the no-peptide control indicates the blockade of the PD-1/PD-L1 interaction. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a syngeneic mouse model.

In_Vivo_Workflow Figure 4. In Vivo Tumor Efficacy Study Workflow start Start inoculation Subcutaneous inoculation of -tumor cells (e.g., CT26) into mice start->inoculation tumor_growth Allow tumors to reach -a palpable size (e.g., 50-100 mm³) inoculation->tumor_growth randomization Randomize mice into -treatment groups tumor_growth->randomization treatment Administer this compound or vehicle control -(e.g., daily for 7 days) randomization->treatment monitoring Monitor tumor volume and -body weight regularly treatment->monitoring endpoint Endpoint: measure tumor size, -and/or assess survival monitoring->endpoint analysis Analyze tumor growth inhibition -and survival data endpoint->analysis end Conclusion on Efficacy analysis->end

Figure 4. In Vivo Tumor Efficacy Study Workflow

Materials:

  • 6-8 week old female BALB/c mice.

  • CT26 colon carcinoma cells.

  • This compound peptide.

  • Sterile PBS or other suitable vehicle.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁶ CT26 cells in 100 μL of sterile PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice daily for tumor growth. When the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer this compound at a dose of 2 mg/kg via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 7 days).

    • Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) following the same schedule.

  • Monitoring: Measure the tumor volume using calipers every 2-3 days and calculate the volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a predetermined size or if signs of excessive morbidity are observed. At the endpoint, tumors can be excised and weighed. The percentage of tumor growth inhibition can be calculated. Survival studies can also be conducted where the endpoint is animal death or euthanasia due to tumor burden.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

To understand the immunological effects of this compound, the composition of immune cells within the tumor microenvironment can be analyzed by flow cytometry.

Protocol:

  • Tumor Digestion: At the end of the in vivo study, excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers, such as CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (regulatory T cells).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the CD45+ gate.

  • Data Interpretation: An increase in the ratio of CD8+ T cells to regulatory T cells (Tregs) in the tumors of this compound-treated mice compared to the control group would indicate a favorable anti-tumor immune response.

Conclusion and Future Directions

This compound represents a promising class of d-peptide antagonists for cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction, coupled with its enhanced stability, makes it an attractive alternative to monoclonal antibodies. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and similar peptide-based immunotherapies. Future research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in combination with other anti-cancer agents, and evaluating its safety and efficacy in more advanced preclinical models. The development of robust and scalable synthesis and purification processes will also be crucial for its potential clinical translation.

References

Unlocking the Potential of Immune Checkpoint Blockade: A Technical Guide to (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. By targeting molecules that suppress anti-tumor immunity, these agents can unleash the body's own defenses to combat malignancies. A key pathway in this process is the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This guide provides an in-depth technical overview of (D)-PPA 1, a novel D-peptide antagonist of the PD-1/PD-L1 interaction. This compound offers a promising alternative to monoclonal antibody-based therapies due to its resistance to hydrolysis and potential for improved tumor penetration. This document details the mechanism of action of this compound, provides a compilation of relevant quantitative data, and outlines key experimental protocols for its investigation. Furthermore, it includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this innovative therapeutic agent.

Introduction to this compound and Immune Checkpoint Blockade

The immune system possesses intrinsic mechanisms to prevent excessive activation and maintain self-tolerance. These "checkpoints" are often exploited by cancer cells to evade immune surveillance. The PD-1/PD-L1 axis is a critical immune checkpoint pathway. PD-1 is a receptor expressed on the surface of activated T cells, while PD-L1 is frequently upregulated on tumor cells.[1][2][3] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor response.[1][2][3]

This compound is a D-peptide antagonist designed to disrupt the PD-1/PD-L1 interaction.[4] D-peptides are composed of D-amino acids, which are mirror images of the naturally occurring L-amino acids. This structural difference confers significant resistance to degradation by proteases, a major limitation of conventional peptide therapeutics.[5] this compound was identified using mirror-image phage display, a powerful technique for discovering D-peptide ligands against biological targets.[4] By binding to PD-L1, this compound prevents its interaction with PD-1, thereby blocking the inhibitory signal and restoring T cell-mediated anti-tumor immunity.[4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction. It binds directly to the PD-L1 protein, occluding the binding site for PD-1. This steric hindrance prevents the formation of the PD-1/PD-L1 complex, thereby interrupting the downstream signaling cascade that leads to T cell suppression. The restoration of T cell activity allows for the recognition and elimination of tumor cells.

Below is a diagram illustrating the signaling pathway of PD-1/PD-L1 and the mechanism of action of this compound.

PD1_pathway cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction MHC_peptide MHC-Peptide TCR TCR MHC_peptide->TCR Activation Signal SHP2 SHP-2 PD1->SHP2 Recruitment Exhaustion T Cell Exhaustion SHP2->TCR Inhibition DPPA1 This compound DPPA1->PDL1 Binding & Inhibition

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound to PD-L1

ParameterValueMethodReference
Kd0.51 μMSurface Plasmon Resonance (SPR)[4]

Table 2: In Vitro Efficacy of this compound

AssayCell LineConcentrationEffectReference
PD-1/PD-L1 BlockadeCHO-K1 cells expressing human PD-L1 and Jurkat cells expressing human PD-11.0 mg/mLInhibition of PD-1/PD-L1 interaction[6]
Cell ViabilityCT263.125-100 μMNo direct cytotoxic effect[6]

Table 3: In Vivo Efficacy of this compound in a CT26 Syngeneic Mouse Model

Treatment GroupDosageAdministration RouteOutcomeReference
This compound2 mg/kg, once daily for 7 daysSubcutaneous (s.c.) or Intraperitoneal (i.p.)Inhibition of tumor growth and prolonged survival[6]
This compound40 μ g/mouse in 200 μL, single doseIntravenous (i.v.)Tumor tissue targeting[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the investigation of this compound. These protocols are based on established methods and may require optimization for specific experimental conditions.

Synthesis and Purification of this compound

This compound is a D-peptide and can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected D-amino acids.

Materials:

  • Fmoc-D-amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin extensively with DMF and DCM.

  • Couple the first Fmoc-D-amino acid by dissolving it with HBTU and DIEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

  • Wash the resin with DMF and DCM.

  • Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DTT, 2.5% water) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.

  • Dissolve the crude peptide in a water/ACN mixture.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final this compound peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to PD-L1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human or mouse PD-L1 protein

  • This compound peptide

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Equilibrate the CM5 sensor chip with running buffer.

  • Activate the sensor surface by injecting a mixture of EDC and NHS.

  • Immobilize the recombinant PD-L1 protein onto the sensor surface via amine coupling. Aim for a response unit (RU) level that will provide a good signal-to-noise ratio.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Prepare a series of dilutions of this compound in running buffer.

  • Inject the this compound dilutions over the PD-L1-immobilized surface and a reference flow cell (without PD-L1).

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution (e.g., low pH glycine).

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vitro PD-1/PD-L1 Blockade Assay (Flow Cytometry)

This assay assesses the ability of this compound to block the interaction between PD-1 and PD-L1 at the cellular level.

Materials:

  • A cell line engineered to express human PD-L1 (e.g., CHO-K1-hPD-L1)

  • A T cell line engineered to express human PD-1 and a reporter construct (e.g., Jurkat-hPD-1-NFAT-Luciferase) or primary activated T cells.

  • Recombinant human PD-1-Fc fusion protein

  • Fluorescently labeled secondary antibody against the Fc region

  • This compound

  • Flow cytometer

Protocol:

  • Culture the PD-L1 expressing cells to 80-90% confluency.

  • Harvest the cells and resuspend them in FACS buffer (PBS with 2% FBS).

  • Pre-incubate the PD-L1 expressing cells with varying concentrations of this compound for 30 minutes at 4°C.

  • Add the PD-1-Fc fusion protein to the cells and incubate for another 30 minutes at 4°C.

  • Wash the cells with FACS buffer to remove unbound protein.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells again with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) to determine the extent of PD-1-Fc binding inhibition by this compound.

T Cell Activation and Cytokine Release Assay

This assay evaluates the functional consequence of PD-1/PD-L1 blockade by this compound, which should lead to enhanced T cell activation and cytokine production.

Materials:

  • Human or mouse peripheral blood mononuclear cells (PBMCs)

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or specific antigen if using antigen-specific T cells)

  • Co-culture with PD-L1 expressing tumor cells (e.g., CT26)

  • This compound

  • ELISA kits for IFN-γ and IL-2

  • Flow cytometry antibodies for T cell activation markers (e.g., CD69, CD25)

Protocol:

  • Isolate PBMCs from healthy donor blood or mouse spleens.

  • Co-culture the PBMCs with PD-L1 expressing tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).

  • Add T cell activation stimuli to the co-culture.

  • Treat the cells with varying concentrations of this compound.

  • Incubate the co-culture for 24-72 hours.

  • After incubation, collect the cell culture supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

  • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).

  • Acquire data on a flow cytometer and analyze the percentage of activated T cells.

In Vivo Antitumor Efficacy in a CT26 Syngeneic Mouse Model

This in vivo model assesses the therapeutic efficacy of this compound in an immunocompetent mouse model.

Materials:

  • BALB/c mice

  • CT26 colon carcinoma cells

  • This compound

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of BALB/c mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., 2 mg/kg, i.p., daily).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Analyze the tumor growth curves and survival data to evaluate the antitumor efficacy of this compound.

Workflow and Logical Relationships

The investigation of this compound follows a logical progression from initial discovery to preclinical validation. The following diagram illustrates a typical workflow.

workflow Discovery Discovery of this compound (Mirror-Image Phage Display) Synthesis Chemical Synthesis & Purification Discovery->Synthesis Binding Binding Characterization (SPR) Synthesis->Binding InVitro_Blockade In Vitro PD-1/PD-L1 Blockade (Flow Cytometry) Binding->InVitro_Blockade InVitro_Function In Vitro Functional Assays (T Cell Activation, Cytokine Release) InVitro_Blockade->InVitro_Function InVivo_Efficacy In Vivo Efficacy Studies (CT26 Tumor Model) InVitro_Function->InVivo_Efficacy Tox Preclinical Toxicology InVivo_Efficacy->Tox Clinical Clinical Development Tox->Clinical

Caption: Experimental workflow for this compound investigation.

Conclusion

This compound represents a promising new modality for immune checkpoint blockade. Its D-peptide nature offers potential advantages in terms of stability and reduced immunogenicity compared to antibody-based therapies. The data presented in this guide demonstrate its ability to bind PD-L1, disrupt the PD-1/PD-L1 interaction, and mediate antitumor effects in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate and characterize this and similar D-peptide-based immunotherapies. As our understanding of the tumor microenvironment and immune evasion mechanisms deepens, innovative approaches like the development of this compound will be crucial in expanding the arsenal of effective cancer treatments.

References

(D)-PPA 1: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D)-PPA 1 is a synthetic D-peptide antagonist designed to block the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This interaction is a critical mechanism by which cancer cells evade the host immune system. This compound has demonstrated the ability to disrupt this pathway, leading to the inhibition of tumor growth in preclinical models. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its synthesis, mechanism of action, and key preclinical findings. While detailed experimental protocols from the primary literature are not fully available in the public domain, this guide synthesizes the available information to present a thorough account of its foundational science.

Discovery and Rationale

This compound was first described by Chang and colleagues in a 2015 publication in Angewandte Chemie International Edition. The rationale for its development stems from the established success of antibody-based immune checkpoint inhibitors. The discovery aimed to create a smaller, peptide-based antagonist that could offer advantages over monoclonal antibodies, such as improved tissue penetration and lower manufacturing costs. The use of D-amino acids in the peptide sequence, D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}, was a deliberate design choice to confer resistance to hydrolysis by endogenous proteases, thereby increasing its biological stability.[1][2][3]

Synthesis

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (General Overview)

While the specific, detailed protocol for this compound from the primary literature is not publicly available, a general Fmoc-based SPPS protocol is as follows:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.

  • Amino Acid Coupling: The first D-amino acid, with its alpha-amino group protected by Fmoc and its side chain protected by an acid-labile group, is activated using a coupling reagent (e.g., HATU) and coupled to the resin.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent D-amino acid in the sequence: D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}.[1][2][3]

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Mechanism of Action and In Vitro Efficacy

This compound functions as an antagonist of the PD-1/PD-L1 interaction. It is reported to bind to PD-L1, thereby preventing its engagement with the PD-1 receptor on T cells.[3][4] This blockade is hypothesized to restore T-cell-mediated anti-tumor immunity.

Signaling Pathway

The proposed mechanism of action involves the interruption of the PD-1 signaling cascade, which normally inhibits T-cell activation.

PD1_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell PD1 PD-1 Inhibition Inhibition of T Cell Activation PD1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.

Quantitative Data: In Vitro
ParameterValueTargetMethod
Binding Affinity (Kd)0.51 μMPD-L1Not specified

Table 1: In Vitro Activity of this compound.[1][3][4]

Experimental Protocols: Binding and Functional Assays (General Overview)

Detailed protocols for the specific assays used to characterize this compound are not available. However, standard methods to assess PD-1/PD-L1 interaction inhibitors include:

  • Competitive ELISA: Recombinant PD-L1 is coated on a microplate, followed by the addition of this compound at various concentrations and a fixed concentration of biotinylated recombinant PD-1. The degree of PD-1 binding is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal indicates inhibition of the PD-1/PD-L1 interaction by this compound.

  • Cell-Based Assays: Co-culture systems of PD-L1-expressing tumor cells and PD-1-expressing T cells (or an engineered reporter cell line) are used. The functional output, such as T-cell proliferation or cytokine production (e.g., IL-2, IFN-γ), is measured in the presence and absence of this compound. An increase in T-cell activity indicates that this compound is effectively blocking the inhibitory signal.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a syngeneic mouse model of colon carcinoma.

Quantitative Data: In Vivo
Animal ModelTumor TypeTreatmentDosingOutcome
BALB/c miceCT26 colon carcinomaThis compound2 mg/kg, s.c. or i.p., once daily for 7 daysInhibition of tumor growth

Table 2: In Vivo Efficacy of this compound.[1][5]

Experimental Protocol: Syngeneic Mouse Model (General Overview)

While the exact protocol from the original study is not detailed, a typical workflow for this type of experiment is as follows:

  • Tumor Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media.

  • Tumor Implantation: A specific number of CT26 cells are subcutaneously injected into the flank of immunocompetent BALB/c mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound at the specified dose and schedule. The control group typically receives a vehicle control.

  • Endpoint Analysis: Tumor growth is monitored throughout the study. At the end of the experiment, tumors may be excised and weighed. Survival of the animals may also be monitored.

InVivo_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Culture Culture CT26 cells Implant Implant cells into BALB/c mice Culture->Implant Tumor_Growth Monitor tumor growth Implant->Tumor_Growth Randomize Randomize mice Tumor_Growth->Randomize Treatment Administer this compound or vehicle Randomize->Treatment Monitor Continue monitoring tumor growth Treatment->Monitor Endpoint Measure final tumor volume and weight Monitor->Endpoint Survival Analyze survival data Monitor->Survival

Caption: A generalized workflow for in vivo efficacy testing of this compound.

Pharmacokinetics and Toxicology

There is currently no publicly available information on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the toxicology of this compound. Such studies are essential for the further development of any therapeutic candidate and would typically involve in vitro assays (e.g., plasma stability, metabolic stability in liver microsomes) and in vivo studies in animal models to determine parameters such as half-life, clearance, and potential off-target toxicities.

Conclusion and Future Directions

This compound is a promising D-peptide antagonist of the PD-1/PD-L1 pathway that has demonstrated target engagement and anti-tumor efficacy in preclinical models. Its peptide nature and resistance to hydrolysis make it an interesting candidate for further development. However, a comprehensive understanding of its development history is limited by the lack of detailed, publicly available experimental protocols and the absence of data on its pharmacokinetic and toxicological properties. Future research should focus on elucidating these aspects to fully assess its potential as a therapeutic agent for cancer immunotherapy. The exploration of modified versions and its use in drug conjugates also represent viable avenues for continued investigation.

References

In Vivo Efficacy of (D)-PPA 1 in Syngeneic Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of (D)-PPA 1, a D-peptide antagonist of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, in syngeneic mouse models. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.

Introduction

This compound is a novel, hydrolysis-resistant D-peptide developed to disrupt the PD-1/PD-L1 immune checkpoint pathway, a critical mechanism of immune evasion in cancer.[1][2] By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, this compound aims to restore anti-tumor immunity.[1][2] Its D-peptide nature confers significant resistance to enzymatic degradation, a common challenge with peptide-based therapeutics.[3] This guide focuses on the preclinical in vivo validation of this compound's anti-tumor activity in immunocompetent syngeneic mouse models, which are essential for evaluating immunotherapies.

Mechanism of Action: PD-1/PD-L1 Blockade

The interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell-mediated anti-tumor responses.[4][5] this compound acts as a direct antagonist to this interaction.

PD1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Interaction MHC MHC TCR TCR MHC->TCR Antigen Presentation Tumor_Antigen Tumor Antigen Tumor_Antigen->MHC T_Cell T Cell SHP2 SHP2 PD1->SHP2 Recruits T_Cell_Inactivation T Cell Inactivation (Exhaustion) PD1->T_Cell_Inactivation TCR->T_Cell Activation Signal SHP2->TCR Inhibits Signaling D_PPA_1 This compound D_PPA_1->PDL1

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound has been demonstrated in the CT26 syngeneic mouse model.[1]

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of this compound in the CT26 colon carcinoma model.

Treatment GroupDosageAdministration RouteDurationTumor Growth OutcomeSurvival Outcome
Vehicle ControlN/As.c. or i.p.7-12 daysUninhibitedN/A
This compound2 mg/kgs.c. (peritumoral)7 daysInhibitedN/A
This compound2 mg/kgi.p.7 daysInhibitedN/A
This compound2 mg/kgi.p.12 daysInhibitedProlonged

Table 1: Summary of this compound Efficacy in CT26 Syngeneic Mouse Model [1]

Note: Specific quantitative values for tumor volume and survival prolongation from the primary literature were not available in the public domain at the time of this guide's compilation. The outcomes are based on the published descriptions of the experimental results.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. The following protocol is based on the published research on this compound.[1]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Tumor Model: CT26 colon carcinoma (syngeneic)

Tumor Cell Culture and Implantation:

  • CT26 cells are cultured in appropriate media until they reach the desired confluency.

  • Cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).

  • A total of 1 x 106 CT26 cells are subcutaneously injected into the flank of each BALB/c mouse.

  • Tumor growth is monitored regularly using calipers.

Treatment Regimen:

  • Once tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment and control groups.

  • This compound Treatment Groups:

    • Subcutaneous (s.c.) administration: 2 mg/kg of this compound is administered daily around the tumor for 7 days.

    • Intraperitoneal (i.p.) administration: 2 mg/kg of this compound is administered daily for 7 or 12 days.

  • Vehicle Control Group: Mice receive injections of the vehicle solution (e.g., PBS) following the same schedule and route as the treatment groups.

Efficacy Endpoints:

  • Tumor Growth: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using the formula: (length x width²)/2.

  • Survival: Mice are monitored daily, and survival is recorded. The study endpoint is typically reached when tumors exceed a certain size or when mice show signs of distress, according to institutional animal care and use committee (IACUC) guidelines.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Cell_Culture CT26 Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in BALB/c Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (2 mg/kg) or Vehicle Daily Randomization->Treatment Tumor_Measurement Measure Tumor Volume (every 2-3 days) Treatment->Tumor_Measurement During Treatment Survival_Monitoring Monitor Survival Daily Treatment->Survival_Monitoring During & Post-Treatment Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Figure 2: Experimental workflow for in vivo efficacy testing.

Conclusion

This compound demonstrates promising anti-tumor efficacy in the CT26 syngeneic mouse model, a well-established platform for immuno-oncology research.[1] The D-peptide's ability to inhibit tumor growth and prolong survival underscores its potential as a novel cancer immunotherapy.[1] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar PD-1/PD-L1 pathway inhibitors. Further studies are warranted to explore its efficacy in a broader range of syngeneic models and to elucidate the detailed immunological changes within the tumor microenvironment following treatment.

References

Harnessing Glycosylation to Enhance the Efficacy of (D)-PPA-1 Derivatives as PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic modification of peptide-based therapeutics through glycosylation presents a promising avenue for improving their pharmacological properties. This guide delves into the core principles and practical applications of glycosylation in the context of (D)-PPA-1 derivatives, a class of molecules designed to disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling axis, a critical pathway in cancer immunotherapy. By leveraging insights from recent research, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel glycosylated (D)-PPA-1 analogs.

Introduction to (D)-PPA-1 and the Role of Glycosylation

(D)-PPA-1 is a peptide-based inhibitor that targets the PD-1/PD-L1 interaction, a key immune checkpoint that cancer cells often exploit to evade immune surveillance.[1] While promising, peptide therapeutics can face challenges related to stability, solubility, and in vivo efficacy. Glycosylation, the enzymatic attachment of glycans (sugars) to proteins or peptides, is a post-translational modification that can significantly influence these properties.[1] In the context of (D)-PPA-1, the introduction of sugar moieties offers a strategy to potentially enhance binding affinity, improve pharmacokinetic profiles, and ultimately, bolster anti-tumor immune responses.[1]

Recent studies have explored the synthesis of L-type peptide analogs of (D)-PPA-1, subsequently modified with D-glucose (D-glu) and D-galactose (D-gal) to yield the glycopeptides D-glu-LPPA-1 and D-gal-LPPA-1.[1][2][3] These derivatives have demonstrated significant potential as PD-1/PD-L1 blockers, with notable improvements in biological activity.[1][2][3]

Quantitative Analysis of Glycosylated (D)-PPA-1 Derivative Efficacy

The inhibitory activity of the glycosylated peptides against the PD-1/PD-L1 interaction was quantified to determine their half-maximal inhibitory concentrations (IC50). The results are summarized in the table below.

CompoundIC50 (µM)
D-glu-LPPA-175.5
D-gal-LPPA-1101.9
Table 1: In vitro inhibitory activity of glycosylated LPPA-1 derivatives against the PD-1/PD-L1 interaction.[1][2][3]

These findings indicate that both glycosylated derivatives effectively inhibit the PD-1/PD-L1 interaction in the micromolar range.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and advancement of these findings.

1. Solid-Phase Peptide Synthesis and Glycosylation:

The foundational L-type peptide, LPPA-1 (sequence: Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe), was synthesized utilizing Fmoc solid-phase peptide synthesis.[1] Following synthesis, the peptide was independently glycosylated with D-glucose and D-galactose to produce D-glu-LPPA-1 and D-gal-LPPA-1, respectively.[1] The final products were confirmed by mass spectrometry.[1]

2. In Vitro T-Cell Functionality Assay:

To assess the ability of the glycopeptides to restore T-cell function, a Jurkat cell coculture assay was performed.[1]

  • Cell Lines: Jurkat T-cells (pre-stimulated with PHA and PMA) and CHO-K1 cells overexpressing human PD-L1 (CHO-K1-hPD-L1) were used.

  • Treatment: The peptides were cocultured with the Jurkat and CHO-K1-hPD-L1 cells. OPBP-1 was used as a positive control.

  • Endpoint: The secretion of Interleukin-2 (IL-2) by CD45+ Jurkat T-cells was measured.[1]

The results from this assay showed that at a concentration of 100 µM, D-gal-LPPA-1 significantly stimulated IL-2 secretion by Jurkat T-cells, to a greater extent than the positive control.[1]

3. In Vivo Tumor Model Studies:

The anti-tumor efficacy of D-gal-LPPA-1 was evaluated in an MC38 tumor-bearing mouse model.[1][3]

  • Model: C57BL/6 mice were subcutaneously implanted with MC38 colon adenocarcinoma cells.

  • Treatment: Once tumors were established, mice were treated with D-gal-LPPA-1.

  • Endpoints: Tumor growth inhibition was monitored.[1][3] Additionally, the abundance and functionality of CD8+ T-cells in the tumor microenvironment, lymph nodes, and spleen were assessed by measuring the secretion of interferon-gamma (IFN-γ).[1][3]

The in vivo studies revealed that D-gal-LPPA-1 significantly suppressed tumor progression.[1][3] This was accompanied by a notable increase in the population of CD8+ T-cells and the proportion of IFN-γ-secreting CD8+ T-cells within the tumor, lymph nodes, and spleen.[1][3]

Visualizing the Mechanism and Workflow

Signaling Pathway

The following diagram illustrates the mechanism of action of the glycosylated (D)-PPA-1 derivatives in blocking the PD-1/PD-L1 signaling pathway, thereby restoring T-cell anti-tumor activity.

Figure 1: Mechanism of PD-1/PD-L1 Inhibition by Glycosylated (D)-PPA-1 Derivatives.

Experimental Workflow

The logical flow from the synthesis of the glycosylated peptides to their in vivo evaluation is depicted in the following diagram.

Experimental_Workflow start Start: Design of Glycosylated Peptides synthesis Solid-Phase Peptide Synthesis of LPPA-1 start->synthesis glycosylation Glycosylation with D-glucose and D-galactose synthesis->glycosylation purification Purification and Mass Spectrometry glycosylation->purification invitro In Vitro Assays: PD-1/PD-L1 Inhibition (IC50) T-Cell Functionality (IL-2) purification->invitro invivo_setup In Vivo Model Setup: MC38 Tumor Implantation invitro->invivo_setup invivo_treatment Treatment with D-gal-LPPA-1 invivo_setup->invivo_treatment invivo_analysis In Vivo Analysis: Tumor Growth Inhibition CD8+ T-Cell Function (IFN-γ) invivo_treatment->invivo_analysis end Conclusion: Enhanced Anti-Tumor Efficacy invivo_analysis->end

Figure 2: Overall Experimental Workflow for the Evaluation of Glycosylated (D)-PPA-1 Derivatives.

Conclusion

The glycosylation of (D)-PPA-1 derivatives, specifically the development of D-glu-LPPA-1 and D-gal-LPPA-1, represents a significant step forward in the design of novel PD-1/PD-L1 inhibitors.[1] The presented data and methodologies underscore the potential of this approach to enhance the anti-tumor immune response.[1][3] In particular, D-gal-LPPA-1 has demonstrated a pronounced ability to restore T-cell functionality and inhibit tumor growth in preclinical models, positioning it as a strong candidate for further development.[1][3] This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore and expand upon the use of glycosylation to improve the efficacy of peptide-based immunotherapies.

References

The Role of (D)-PPA 1 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), on tumor cells. The interaction of PD-L1 with its receptor, Programmed Death-1 (PD-1), on activated T cells leads to T cell exhaustion and a suppressed anti-tumor immune response. (D)-PPA 1 is a novel, hydrolysis-resistant D-peptide antagonist designed to disrupt the PD-1/PD-L1 interaction, thereby reactivating the host's immune system to combat cancer. This technical guide provides an in-depth overview of the core principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Mechanism of Action

This compound functions as a direct inhibitor of the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies, this compound is a small D-peptide, which confers resistance to proteolytic degradation and potentially offers a different pharmacokinetic and safety profile. It binds with high affinity to PD-L1, sterically hindering its interaction with PD-1 on T cells.[1][2] This blockade abrogates the inhibitory signal, leading to the restoration of T cell effector functions, including proliferation, cytokine production, and cytotoxicity against tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Parameter Value Assay Reference
Binding Affinity (Kd) to PD-L1 0.51 μMSurface Plasmon Resonance[2]
In Vitro PD-1/PD-L1 Blockade Effective at 1 mg/mLFlow Cytometry[2]

Table 1: In Vitro Activity of this compound

Animal Model Treatment Regimen Outcome Reference
CT26 Colon Carcinoma 2 mg/kg, s.c. or i.p., daily for 7 daysSignificant inhibition of tumor growth and prolonged survival[1]
Glioma Nanoparticle formulationInhibition of tumor growth[3][4]

Table 2: In Vivo Efficacy of this compound

Cell Type Parameter Effect of this compound Model System Reference
CD4+ T cells Proliferation (Ki67+)IncreasedSepsis model[5]
CD8+ T cells Proliferation (Ki67+)IncreasedSepsis model[5]
CD4+ T cells 2B4 ExpressionDecreasedSepsis model[5]
CD8+ T cells 2B4 ExpressionDecreasedSepsis model[5]
CD4+ T cells Tim-3 ExpressionDecreasedSepsis model[5]
CD8+ T cells Tim-3 ExpressionDecreasedSepsis model[5]

Table 3: Immunomodulatory Effects of this compound on T cells

Modulation of the Tumor Microenvironment

The anti-tumor activity of this compound extends beyond the direct reactivation of T cells. By blocking the PD-1/PD-L1 axis, this compound is expected to induce a cascade of changes within the TME, shifting it from an immunosuppressive to an immunopermissive state.

Reversal of T Cell Exhaustion

Chronic antigen exposure in the TME leads to T cell exhaustion, characterized by the upregulation of multiple inhibitory receptors, including PD-1, Tim-3, and 2B4, and a progressive loss of effector functions.[6][7] Studies have shown that (D)PPA-1 can reduce the expression of Tim-3 and 2B4 on T cells, suggesting a reversal of the exhausted phenotype.[5]

Enhancement of Cytokine Production

Activated T cells release pro-inflammatory cytokines that are crucial for a robust anti-tumor response. The blockade of PD-1 signaling is known to enhance the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[8] IFN-γ has pleiotropic effects, including the upregulation of MHC molecules on tumor cells, making them more visible to the immune system, and the activation of other immune cells. IL-2 is a critical growth factor for T cell proliferation and survival.

Impact on Other Immune Cells

The effects of this compound are not limited to T cells. The restoration of T cell function can indirectly influence other immune cell populations within the TME.

  • Dendritic Cells (DCs): Activated T cells, through the release of IFN-γ, can enhance the antigen-presenting capacity of DCs, leading to a positive feedback loop of T cell activation.[9]

  • Myeloid-Derived Suppressor Cells (MDSCs): The immunosuppressive functions of MDSCs are a major obstacle to effective immunotherapy.[10][11] While direct effects of this compound on MDSCs have not been reported, the restoration of T cell activity may help to overcome MDSC-mediated suppression.

Anti-Angiogenic Effects

Recent evidence suggests a potential role for this compound in modulating tumor angiogenesis. A study utilizing a nanoparticle formulation of this compound demonstrated an inhibitory effect on tumor vasculature.[3][4] This suggests that beyond its immunomodulatory role, this compound may also exert direct or indirect effects on the tumor vasculature, further contributing to its anti-cancer activity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the action of this compound.

PD1_Signaling_Pathway cluster_Tcell T Cell cluster_TumorCell Tumor Cell PD1 PD-1 ZAP70 ZAP70 PD1->ZAP70 PI3K PI3K PD1->PI3K TCR TCR TCR->ZAP70 CD28 CD28 CD28->PI3K PKCtheta PKCθ ZAP70->PKCtheta PI3K->PKCtheta NFAT NFAT PKCtheta->NFAT AP1 AP-1 PKCtheta->AP1 NFkB NF-κB PKCtheta->NFkB Proliferation Proliferation NFAT->Proliferation Cytokines Cytokine Production AP1->Cytokines Survival Survival NFkB->Survival PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Activation B7 B7 B7->CD28 Co-stimulation DPPA1 This compound DPPA1->PDL1 Inhibits TME_Modulation DPPA1 This compound PDL1_Block PD-L1 Blockade DPPA1->PDL1_Block Anti_Angiogenesis Anti-Angiogenesis DPPA1->Anti_Angiogenesis Potential Effect T_Cell_Reactivation T Cell Reactivation PDL1_Block->T_Cell_Reactivation Cytokine_Release Increased Cytokine (IFN-γ, IL-2) T_Cell_Reactivation->Cytokine_Release Tumor_Cell_Killing Tumor Cell Killing T_Cell_Reactivation->Tumor_Cell_Killing MDSC_Suppression Reduced MDSC Suppression T_Cell_Reactivation->MDSC_Suppression DC_Activation Dendritic Cell Activation Cytokine_Release->DC_Activation InVivo_Workflow start Start tumor_inoculation Subcutaneous injection of CT26 cells into mice start->tumor_inoculation tumor_growth Allow tumors to establish tumor_inoculation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle control randomization->treatment monitoring Monitor tumor volume and animal health treatment->monitoring endpoint Endpoint: Tumor size or survival monitoring->endpoint analysis Tumor excision and analysis (IHC, Flow Cytometry) endpoint->analysis end End analysis->end Flow_Cytometry_Workflow start Start: Excised Tumors dissociation Tumor Dissociation start->dissociation isolation Lymphocyte Isolation dissociation->isolation surface_staining Surface Staining (CD45, CD3, CD4, CD8, PD-1, Tim-3, 2B4) isolation->surface_staining fix_perm Fixation and Permeabilization surface_staining->fix_perm intracellular_staining Intracellular Staining (Ki67) fix_perm->intracellular_staining acquisition Flow Cytometry Acquisition intracellular_staining->acquisition analysis Data Analysis acquisition->analysis end End: Quantified Cell Populations analysis->end

References

The Therapeutic Potential of (D)-PPA 1: A D-Peptide Antagonist Targeting the PD-1/PD-L1 Axis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical axis in tumor immune evasion. Blockade of this interaction has demonstrated significant clinical efficacy across a range of malignancies. This technical guide explores the therapeutic potential of (D)-PPA 1, a novel D-peptide antagonist designed to disrupt the PD-1/PD-L1 interaction. This compound offers a promising alternative to monoclonal antibody-based therapies, with potential advantages in terms of tissue penetration, reduced immunogenicity, and manufacturing costs. This document provides a comprehensive overview of the preclinical data available for this compound, details on relevant experimental methodologies, and a visualization of the targeted signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic D-peptide developed to act as a potent inhibitor of the PD-1/PD-L1 immune checkpoint.[1][2][3] Unlike traditional monoclonal antibodies, this compound is a small molecule, a characteristic that may confer advantages in penetrating the tumor microenvironment. Its D-amino acid composition provides resistance to proteolytic degradation, enhancing its in vivo stability.[1][2]

The primary mechanism of action of this compound is the disruption of the binding between PD-1, expressed on activated T cells, and PD-L1, often overexpressed on tumor cells.[1][2][3] The interaction between PD-1 and PD-L1 delivers an inhibitory signal to T cells, leading to their exhaustion and an impaired anti-tumor immune response.[4][5][6][7] By blocking this interaction, this compound aims to restore T cell function, thereby enabling the immune system to recognize and eliminate cancer cells.[1][2][3]

Preclinical Data on this compound

The preclinical evaluation of this compound has demonstrated its potential as a cancer immunotherapeutic agent. The available quantitative data is summarized below.

ParameterValueCancer ModelReference
Binding Affinity (Kd) 0.51 μMIn vitro (to PD-L1)[1][2]
In vivo Efficacy
Tumor Growth InhibitionSignificant inhibitionCT26 colon carcinoma[2]
SurvivalProlonged survivalCT26 colon carcinoma[2]

Further quantitative data on tumor growth inhibition percentages and efficacy in other cancer models are limited in publicly available literature.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on standard methodologies in the field of immuno-oncology, the following outlines the likely experimental approaches.

In Vitro PD-1/PD-L1 Blockade Assay

This assay is crucial to confirm the ability of this compound to disrupt the interaction between PD-1 and PD-L1.

  • Principle: A cell-based assay where one cell line expresses PD-1 and another expresses PD-L1. The interaction is detected, and the ability of this compound to inhibit this interaction is quantified.

  • Protocol Outline:

    • Cell Lines: Use a stable cell line expressing human PD-1 (e.g., Jurkat-PD-1) and a cell line expressing human PD-L1 (e.g., CHO-PD-L1).

    • Labeling: Label one of the cell lines with a fluorescent dye (e.g., Calcein AM).

    • Co-incubation: Co-incubate the two cell lines in the presence of varying concentrations of this compound or a control peptide.

    • Flow Cytometry: Analyze the cell mixture by flow cytometry to quantify the percentage of cell-cell conjugates. A decrease in conjugate formation in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.

T-Cell Activation Assay

This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activity.

  • Principle: T-cells are co-cultured with target cells expressing PD-L1 and a T-cell receptor (TCR) stimulus. The production of cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), is measured as an indicator of T-cell activation.

  • Protocol Outline:

    • Effector Cells: Isolate human or murine T-cells from peripheral blood mononuclear cells (PBMCs).

    • Target Cells: Use a cancer cell line that endogenously expresses PD-L1 and the appropriate Major Histocompatibility Complex (MHC) for the chosen T-cells.

    • Stimulation: Provide a TCR stimulus, such as an anti-CD3 antibody or a specific peptide antigen.

    • Treatment: Add varying concentrations of this compound or a control peptide to the co-culture.

    • Cytokine Measurement: After an appropriate incubation period (e.g., 24-72 hours), collect the supernatant and measure cytokine levels using ELISA or a multiplex cytokine assay. Intracellular cytokine staining followed by flow cytometry can also be performed.

In Vivo Tumor Model Studies

Animal models are essential for evaluating the anti-tumor efficacy and safety profile of this compound.

  • Principle: Syngeneic mouse models with intact immune systems are used. Tumor cells are implanted, and upon tumor establishment, mice are treated with this compound. Tumor growth and survival are monitored.

  • Protocol Outline:

    • Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) appropriate for the chosen tumor cell line.

    • Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma, or 4T1 breast cancer cells) into the flank of the mice.

    • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. Include a vehicle control group and potentially a positive control group (e.g., anti-PD-1 or anti-PD-L1 antibody).

    • Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

    • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration). Survival studies can also be conducted.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

PD1_Pathway cluster_TCell T-Cell cluster_Tumor Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Exhaustion T-Cell Exhaustion PD1->Exhaustion MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Inhibitory Signal DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Binding Assay This compound to PD-L1 Blockade PD-1/PD-L1 Blockade Assay Binding->Blockade TCell_Activation T-Cell Activation Assay (Cytokine Release) Blockade->TCell_Activation Tumor_Model Syngeneic Mouse Tumor Model TCell_Activation->Tumor_Model Treatment Treatment with This compound Tumor_Model->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis Immunohistochemistry (Immune Cell Infiltration) Monitoring->Analysis

Caption: A typical preclinical workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising new modality in the field of cancer immunotherapy. Its nature as a D-peptide offers potential advantages over existing antibody-based therapies. The initial preclinical data in the CT26 colon cancer model are encouraging, demonstrating its ability to inhibit tumor growth and prolong survival. However, to fully realize the therapeutic potential of this compound, further research is imperative. Comprehensive studies across a broader range of cancer types are needed to establish its efficacy spectrum. Detailed investigations into its pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing and administration schedules. Furthermore, exploring combination therapies, where this compound is used in conjunction with other anti-cancer agents, could unlock synergistic effects and overcome mechanisms of resistance. As our understanding of the tumor microenvironment deepens, peptide-based immune checkpoint inhibitors like this compound are poised to play an increasingly important role in the future of cancer treatment.

References

(D)-PPA 1's Effect on Cytokine Release in Co-Culture Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] By disrupting this critical immune checkpoint pathway, this compound has emerged as a promising candidate for cancer immunotherapy. This technical guide provides an in-depth analysis of the effects of this compound on cytokine release in co-culture systems, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

The interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, delivers an inhibitory signal to the T cell. This suppression leads to T cell "exhaustion," characterized by reduced proliferation and diminished cytokine production, allowing cancer cells to evade immune surveillance. This compound competitively binds to PD-L1, physically obstructing its interaction with PD-1 and thereby restoring T cell effector functions.

Quantitative Data on Cytokine Release

While specific quantitative data for this compound's effect on a wide array of cytokines in co-culture systems is not extensively detailed in publicly available literature, studies on analogous PD-1/PD-L1 blocking peptides provide valuable insights into the expected immunological outcomes. The primary cytokines influenced by the blockade of this pathway are Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), both crucial for an effective anti-tumor immune response.

CytokineCell SystemTreatmentFold Increase (vs. Control)Reference
IL-2Jurkat T cells co-cultured with PD-L1 expressing cancer cellsPD-L1 binding peptideNot specified, but significant increase reported[3]
IFN-γT cells co-cultured with tumor cellsPD-L1 small molecule inhibitor~2-4 fold[4]

Note: The table above is illustrative and based on the effects of similar PD-1/PD-L1 inhibitors. Specific fold-increases for this compound are not publicly documented.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine release in co-culture systems. These protocols are based on established techniques for studying PD-1/PD-L1 pathway inhibitors.

Cell Line Culture and Maintenance
  • Jurkat Cells (Human T lymphocyte cell line):

    • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

    • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • CHO-K1-hPD-L1 Cells (Chinese Hamster Ovary cells engineered to express human PD-L1):

    • Medium: F-12K Medium supplemented with 10% FBS, 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., Puromycin at 1-10 µg/mL) to maintain PD-L1 expression.

    • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Co-culture Assay for Cytokine Release

This assay measures the ability of this compound to restore cytokine secretion from T cells that are suppressed by PD-L1-expressing cells.

  • Materials:

    • Jurkat cells

    • CHO-K1-hPD-L1 cells

    • This compound (lyophilized powder, to be reconstituted in sterile PBS or DMSO)

    • T cell activation stimulus (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

    • 96-well flat-bottom cell culture plates

    • ELISA kits for human IFN-γ and IL-2

  • Procedure:

    • Seed CHO-K1-hPD-L1 cells: Seed 5 x 10^4 CHO-K1-hPD-L1 cells per well in a 96-well plate and incubate overnight to allow for adherence.

    • Prepare Jurkat cells: On the day of the experiment, wash Jurkat cells with serum-free RPMI-1640 medium.

    • Activate Jurkat cells: Resuspend Jurkat cells in culture medium containing a T cell activator (e.g., 1 µg/mL PHA).

    • Add Jurkat cells to co-culture: Add 1 x 10^5 activated Jurkat cells to each well containing the CHO-K1-hPD-L1 cells.

    • Treat with this compound: Immediately add varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to the co-culture wells. Include a vehicle control (the solvent used to dissolve this compound).

    • Incubate: Co-culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.

    • Collect Supernatant: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

    • Cytokine Quantification: Measure the concentration of IFN-γ and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways and Visualizations

Blockade of the PD-1/PD-L1 interaction by this compound restores downstream signaling pathways of the T cell receptor (TCR), leading to enhanced T cell activation and cytokine production. The primary pathways affected include the PI3K/Akt and Ras/MEK/ERK pathways.

Experimental Workflow for Co-culture Cytokine Release Assay

experimental_workflow cluster_prep Cell Preparation cluster_coculture Co-culture Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis CHO_cells CHO-K1-hPD-L1 Cells plate Seed CHO-K1-hPD-L1 in 96-well plate CHO_cells->plate Jurkat_cells Jurkat Cells activate_jurkat Activate Jurkat cells (e.g., PHA) Jurkat_cells->activate_jurkat add_jurkat Add activated Jurkat cells to CHO-K1-hPD-L1 plate->add_jurkat activate_jurkat->add_jurkat add_dppa1 Add this compound (various concentrations) add_jurkat->add_dppa1 incubate Incubate (24-72 hours) add_dppa1->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (IFN-γ, IL-2) by ELISA collect_supernatant->elisa

Caption: Workflow for assessing this compound's effect on cytokine release.

PD-1/PD-L1 Signaling Pathway and its Inhibition by this compound

pd1_signaling cluster_tcell T Cell cluster_apc Tumor Cell / APC TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS Ras/MEK/ERK Pathway TCR->RAS PD1 PD-1 PD1->PI3K PD1->RAS Proliferation T Cell Proliferation PI3K->Proliferation Cytokines Cytokine Production (IFN-γ, IL-2) RAS->Cytokines MHC MHC MHC->TCR Activation PDL1 PD-L1 PDL1->PD1 Inhibition DPPA1 This compound DPPA1->PDL1 Blockade

Caption: this compound blocks PD-L1, restoring T cell signaling for cytokine release.

Conclusion

This compound, by inhibiting the PD-1/PD-L1 immune checkpoint, is expected to restore and enhance the secretion of key pro-inflammatory cytokines, such as IFN-γ and IL-2, from T cells in a co-culture setting with PD-L1 expressing cells. The provided experimental protocols offer a robust framework for quantifying these effects and further elucidating the therapeutic potential of this novel D-peptide antagonist. The visualization of the signaling pathways underscores the mechanism by which this compound reverses T cell suppression, providing a clear rationale for its development in cancer immunotherapy. Further research is warranted to establish a comprehensive cytokine profile and to translate these in vitro findings into clinical efficacy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (D)-PPA 1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction, in a murine tumor model. This compound has demonstrated efficacy in inhibiting tumor growth and prolonging survival in preclinical studies.[1][2][3][4] This document outlines the materials, methods, and experimental workflows for evaluating the anti-tumor activity of this compound in CT26 tumor-bearing mice, a commonly used syngeneic model for colorectal cancer research.[5][6][7] Detailed procedures for drug preparation, animal model establishment, treatment administration, and endpoint analysis are provided.

Introduction

This compound is a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2][4] By blocking this interaction, this compound can restore the anti-tumor activity of T cells.[8] This document provides detailed protocols for the in vivo evaluation of this compound in a well-established mouse tumor model.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound in Mice
ParameterDescriptionReference
Animal Model CT26 tumor-bearing BALB/c mice[1][3][9]
Dosage 2 mg/kg[1][3][9]
40 µ g/mouse (in 200 µL)[1][3][9]
Administration Route Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.)[1][3][9]
Treatment Schedule Once daily for 7 days (s.c. or i.p.)[1][3][9]
Once daily for 12 days (i.p.)[1][3][9]
Single dose (i.v.)[1][3][9]
Reported Outcomes Inhibition of tumor growth, prolonged survival[1][2][3][4]
Table 2: Materials and Reagents
Material/ReagentSupplier/Source
This compoundMedChemExpress, Tocris Bioscience, etc.
CT26 cell lineATCC or equivalent
BALB/c mice (female, 6-8 weeks old)Charles River, Jackson Laboratory, etc.
RPMI-1640 mediumGibco, Corning, etc.
Fetal Bovine Serum (FBS)Gibco, Corning, etc.
Penicillin-StreptomycinGibco, Corning, etc.
Trypsin-EDTAGibco, Corning, etc.
Phosphate Buffered Saline (PBS)Gibco, Corning, etc.
Dimethyl sulfoxide (DMSO)Sigma-Aldrich
Sterile water for injectionStandard supplier
CalipersStandard laboratory supplier
Syringes and needles (27-30G)Standard laboratory supplier
Flow cytometry antibodies (anti-mouse CD45, CD3, CD8, CD69, IFN-γ)BioLegend, BD Biosciences, eBioscience, etc.
Cell stimulation and intracellular staining reagentsBioLegend, BD Biosciences, eBioscience, etc.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is available as a lyophilized powder and its TFA salt form generally has better water solubility.[7]

For aqueous solution (preferred for TFA salt):

  • Aseptically reconstitute the lyophilized this compound powder in sterile water for injection or sterile PBS to a desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate to ensure complete dissolution.

  • For a final concentration of 2 mg/mL, dilute the stock solution with sterile PBS.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

For DMSO/saline solution:

  • Dissolve the lyophilized this compound powder in a minimal amount of sterile DMSO (e.g., to make a 20 mg/mL stock solution).

  • Further dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration for injection. Note: The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity to the animals.

  • Ensure the final solution is clear and free of precipitation before administration.

CT26 Syngeneic Tumor Model Establishment
  • Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells using Trypsin-EDTA when they reach 70-80% confluency.

  • Wash the cells twice with sterile PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each female BALB/c mouse.[6]

In Vivo Administration of this compound
  • Once the tumors reach a palpable size (e.g., approximately 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound according to the desired dosage, route, and schedule as outlined in Table 1. For example, for a 2 mg/kg dose in a 20g mouse, inject 200 µL of a 0.2 mg/mL solution.

  • The control group should receive vehicle (e.g., sterile PBS or the same DMSO/saline mixture without the compound) following the same administration schedule.

Monitoring Tumor Growth and Survival
  • Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of overall health.

  • Record survival data. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³), show signs of ulceration, or if the animal shows signs of significant distress, in accordance with institutional animal care and use guidelines.

Assessment of CD8+ T Cell Function in Tumor-Infiltrating Lymphocytes (TILs)

At a predetermined time point after treatment initiation (e.g., at the end of the treatment period or when tumors in the control group reach a certain size), a subset of mice can be euthanized for pharmacodynamic analysis.

  • Tumor Digestion and Single-Cell Suspension Preparation:

    • Excise tumors and mince them into small pieces.

    • Digest the tumor tissue using a tumor dissociation kit (e.g., from Miltenyi Biotec) or a cocktail of collagenase and DNase I according to the manufacturer's protocol to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Flow Cytometry Staining for T Cell Activation Markers:

    • Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against surface markers such as CD45 (to identify immune cells), CD3 (to identify T cells), and CD8 (to identify cytotoxic T cells), and an activation marker like CD69.

    • Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of activated (CD69+) CD8+ T cells within the tumor.

  • Intracellular Staining for Effector Cytokines (e.g., IFN-γ):

    • For intracellular cytokine analysis, restimulate the single-cell suspension for 4-6 hours with a cell stimulation cocktail (e.g., containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • After restimulation, perform surface staining for CD45, CD3, and CD8 as described above.

    • Fix and permeabilize the cells using a fixation/permeabilization buffer kit.

    • Stain for intracellular IFN-γ with a fluorescently-labeled anti-IFN-γ antibody.

    • Acquire and analyze the data by flow cytometry to quantify the frequency of IFN-γ-producing CD8+ T cells.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Endpoint Analysis Prepare this compound Solution Prepare this compound Solution Treatment Administration Treatment Administration Prepare this compound Solution->Treatment Administration Prepare CT26 Cell Suspension Prepare CT26 Cell Suspension Tumor Inoculation Tumor Inoculation Prepare CT26 Cell Suspension->Tumor Inoculation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Inoculation->Tumor Growth & Randomization Tumor Growth & Randomization->Treatment Administration Monitor Tumor Growth & Survival Monitor Tumor Growth & Survival Treatment Administration->Monitor Tumor Growth & Survival CD8+ T Cell Analysis CD8+ T Cell Analysis Treatment Administration->CD8+ T Cell Analysis Tumor Growth Inhibition Tumor Growth Inhibition Monitor Tumor Growth & Survival->Tumor Growth Inhibition Survival Analysis Survival Analysis Monitor Tumor Growth & Survival->Survival Analysis

Caption: Experimental workflow for in vivo administration of this compound.

G Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 PD-1 PD-1 PD-L1->PD-1 Binds to T Cell T Cell PD-1->T Cell T Cell Inhibition T Cell Inhibition PD-1->T Cell Inhibition T Cell Activation T Cell Activation T Cell->T Cell Activation Leads to This compound This compound This compound->PD-L1 Blocks

Caption: this compound blocks the PD-1/PD-L1 signaling pathway.

References

Application Note: Measuring PD-L1 Blockade by (D)-PPA 1 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often exploited by tumor cells to evade the host's immune system. When PD-L1 on a tumor cell binds to the Programmed Death-1 (PD-1) receptor on an activated T cell, it triggers an inhibitory signal that suppresses T cell activity, allowing the tumor to grow unchecked.[1][2][3][4][5] The development of inhibitors that block the PD-1/PD-L1 interaction is a cornerstone of modern cancer immunotherapy.[3][5] (D)-PPA 1 is a D-peptide antagonist that potently inhibits the PD-1/PD-L1 interaction, making it a promising candidate for cancer immunotherapy research.[6][7][8] This document provides a detailed protocol for measuring the blockade of human PD-L1 by this compound using flow cytometry.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below. This data is essential for designing and interpreting experiments aimed at evaluating its efficacy.

ParameterValueDescription
Binding Affinity (Kd) 0.51 μMThe equilibrium dissociation constant for the binding of this compound to human PD-L1. A lower Kd indicates a higher binding affinity.[7][9]
Inhibitory Concentration 1.0 mg/mLConcentration of this compound shown to inhibit the PD-1/PD-L1 interaction in flow cytometry experiments.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its blockade by this compound.

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Function PD1->Inhibition Signal TCR TCR DPPA1 This compound DPPA1->PDL1 Blockade

Caption: PD-1/PD-L1 signaling and blockade by this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps of the flow cytometry protocol for measuring PD-L1 blockade.

flow_cytometry_workflow cluster_prep Cell Preparation cluster_incubation Incubation Steps cluster_analysis Data Acquisition and Analysis arrow cell_culture Culture PD-L1+ Tumor Cells and PD-1+ Jurkat Cells cell_harvest Harvest and Count Cells cell_culture->cell_harvest dppa1_incubation Incubate Tumor Cells with this compound cell_harvest->dppa1_incubation pd1_incubation Add PD-1+ Jurkat Cells dppa1_incubation->pd1_incubation staining Stain with Anti-PD-L1 and Anti-PD-1 Antibodies pd1_incubation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry gating Gate on Cell Populations flow_cytometry->gating analysis Analyze PD-L1 MFI and Calculate % Blockade gating->analysis

Caption: Experimental workflow for PD-L1 blockade measurement.

Experimental Protocol

This protocol details the steps to quantify the blockade of the PD-L1 receptor by this compound on tumor cells using flow cytometry.

Materials and Reagents
  • Cell Lines:

    • A human tumor cell line with high PD-L1 expression (e.g., MDA-MB-231 or a cell line verified for PD-L1 expression).

    • A human T-cell line expressing PD-1 (e.g., Jurkat cells, which can be activated to express PD-1).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or sterile PBS).

  • Antibodies:

    • Fluorochrome-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated).

    • Fluorochrome-conjugated anti-human PD-1 antibody (e.g., APC-conjugated).

    • Isotype control antibodies corresponding to the host and fluorochrome of the primary antibodies.

  • Buffers and Media:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Phosphate-Buffered Saline (PBS).

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Equipment:

    • Flow cytometer.

    • Centrifuge.

    • Incubator (37°C, 5% CO2).

    • Hemocytometer or automated cell counter.

    • 96-well round-bottom plates or microcentrifuge tubes.

Cell Preparation
  • Cell Culture: Culture the PD-L1 positive tumor cells and PD-1 positive Jurkat cells in their respective complete culture media in a 37°C, 5% CO2 incubator.

  • Cell Harvest: Harvest the cells during their logarithmic growth phase. For adherent tumor cells, use a gentle dissociation reagent. Wash the cells twice with cold PBS and resuspend in Flow Cytometry Staining Buffer.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

This compound Incubation and Staining
  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in Flow Cytometry Staining Buffer to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (solvent only).

  • Incubation with this compound: Add 100 µL of the PD-L1 positive tumor cell suspension (1 x 10^5 cells) to each well of a 96-well plate or to microcentrifuge tubes. Add the diluted this compound or vehicle control to the respective wells/tubes.

  • Incubate: Incubate the plate/tubes for 1 hour at 4°C.

  • Addition of PD-1 Expressing Cells: After the initial incubation, add 100 µL of the PD-1 positive Jurkat cell suspension (1 x 10^5 cells) to each well/tube containing the tumor cells and this compound.

  • Co-incubation: Gently mix and co-incubate the cells for an additional 1-2 hours at 4°C to allow for the PD-1/PD-L1 interaction.

  • Antibody Staining: Without washing, add the fluorochrome-conjugated anti-human PD-L1 and anti-human PD-1 antibodies at their predetermined optimal concentrations. Also, prepare isotype control samples.

  • Final Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.

  • Resuspension: Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer for analysis.

Data Acquisition and Analysis
  • Flow Cytometer Setup: Set up the flow cytometer with the appropriate laser and filter configurations for the chosen fluorochromes. Perform compensation using single-stained controls.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) from the desired cell population gate.

  • Gating Strategy:

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the live cell population and to distinguish between the tumor cells and Jurkat cells based on their size and granularity.

    • Gate on the PD-L1 positive tumor cell population.

  • Data Analysis:

    • Determine the Median Fluorescence Intensity (MFI) of the anti-PD-L1 staining on the tumor cell population for each concentration of this compound and the controls.

    • The blockade of the PD-1/PD-L1 interaction will result in a decrease in the binding of a competing anti-PD-L1 antibody if its epitope overlaps with the binding site of this compound, or a decrease in the formation of tumor-T cell conjugates. A more direct measure of blockade involves using a fluorescently labeled PD-1 protein and measuring its binding to the PD-L1 positive cells in the presence of this compound.

    • Calculating Percent Blockade: The percentage of PD-L1 blockade can be calculated using the following formula:

      • % Blockade = (1 - (MFI of sample - MFI of isotype) / (MFI of vehicle control - MFI of isotype)) * 100

  • Dose-Response Curve: Plot the percentage of blockade against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% blockade).

References

Application Notes and Protocols: T Cell Activation Assay with (D)-PPA 1 in a Co-culture System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing T cell activation in a co-culture system when treated with (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction.[1] This assay is crucial for evaluating the potential of immunomodulatory compounds to enhance anti-tumor T cell responses.

Introduction

T cell activation is a critical process in the adaptive immune response and a key target in cancer immunotherapy. The interaction between the Programmed Death-1 (PD-1) receptor on T cells and its ligand (PD-L1) on tumor cells leads to the suppression of T cell activity, allowing cancer cells to evade immune surveillance.[2][3] this compound is a D-peptide that binds to PD-L1, thereby blocking the PD-1/PD-L1 interaction and restoring T cell effector functions.[1] This document outlines a robust in vitro co-culture assay to quantify the effect of this compound on T cell activation, proliferation, and cytokine production.

Co-culture systems, which typically involve culturing immune cells with cancer cells, provide a valuable in vitro model to study the complex interactions between these cell types.[4][5] By mimicking the tumor microenvironment, these assays allow for the evaluation of therapeutic agents that target immune checkpoints.[6][7]

Data Presentation

The following tables summarize expected quantitative data from a T cell activation assay using this compound in a co-culture of T cells and a PD-L1 expressing cancer cell line. Data is illustrative and should be generated following the provided protocol.

Table 1: Effect of this compound on Cytokine Production by Co-cultured T Cells

This compound Conc. (µM)IFN-γ (pg/mL)IL-2 (pg/mL)TNF-α (pg/mL)
0 (Vehicle Control)150 ± 25100 ± 15200 ± 30
0.1300 ± 40250 ± 30350 ± 45
1800 ± 90650 ± 70700 ± 80
101200 ± 1501000 ± 1201100 ± 130
Isotype Control160 ± 30110 ± 20210 ± 35

Table 2: Effect of this compound on T Cell Proliferation in Co-culture

This compound Conc. (µM)Proliferation Index (CFSE Assay)% Proliferating Cells
0 (Vehicle Control)1.5 ± 0.230% ± 5%
0.12.5 ± 0.355% ± 7%
14.0 ± 0.580% ± 10%
104.2 ± 0.685% ± 11%
Isotype Control1.6 ± 0.232% ± 6%

Signaling Pathways and Experimental Workflow

T Cell Activation Signaling Pathway

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca²⁺/Calcineurin IP3->Ca_Calcineurin PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK DAG->Ras_MAPK NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

Caption: Simplified T Cell Activation Signaling Pathway.

PD-1/PD-L1 Inhibitory Pathway and this compound Mechanism of Action

PD1_Inhibitory_Pathway cluster_Tumor Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal SHP2 SHP-2 PD1->SHP2 TCR_Signaling TCR Signaling (Lck, ZAP-70) SHP2->TCR_Signaling Dephosphorylation T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) TCR_Signaling->T_Cell_Activation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 inhibitory pathway and the blocking mechanism of this compound.

Experimental Workflow for T Cell Activation Assay

Experimental_Workflow cluster_Preparation Cell Preparation cluster_CoCulture Co-Culture Setup cluster_Analysis Data Analysis Isolate_PBMC Isolate PBMCs from healthy donor blood Isolate_TCells Isolate T Cells (e.g., CD8+ T cells) Isolate_PBMC->Isolate_TCells Label_TCells Label T Cells with CFSE (for proliferation assay) Isolate_TCells->Label_TCells Culture_Tumor Culture PD-L1⁺ Tumor Cells Seed_Tumor Seed Tumor Cells in 96-well plate Culture_Tumor->Seed_Tumor Add_TCells Add CFSE-labeled T Cells to tumor cells Label_TCells->Add_TCells Seed_Tumor->Add_TCells Add_DPPA1 Add this compound at various concentrations Add_TCells->Add_DPPA1 Incubate Incubate for 72-96 hours Add_DPPA1->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells ELISA Cytokine Analysis (ELISA) (IFN-γ, IL-2, TNF-α) Collect_Supernatant->ELISA Flow_Cytometry Flow Cytometry Analysis (CFSE dilution for proliferation, activation markers like CD69, CD25) Harvest_Cells->Flow_Cytometry

Caption: Experimental workflow for the T cell activation co-culture assay.

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • PD-L1 positive tumor cell line (e.g., CHO-K1/TCRAct/hPD-L1, or various cancer cell lines)[6][7]

  • T cell isolation kit (e.g., EasySep™ Human CD8+ T Cell Isolation Kit)[8]

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • This compound (Tocris Bioscience or other supplier)

  • Vehicle control (e.g., DMSO or PBS)

  • Isotype control antibody

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay

  • Human IFN-γ, IL-2, and TNF-α ELISA kits

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD69, anti-CD25)

  • 96-well flat-bottom cell culture plates

  • FACS tubes

  • Phosphate-buffered saline (PBS)

Protocol

Day 0: Preparation of T Cells and Tumor Cells

  • Isolate PBMCs: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.[9]

  • Isolate T Cells: Isolate CD8+ T cells from PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.[8]

  • Culture Tumor Cells: Culture the PD-L1 expressing tumor cell line in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.

  • Label T Cells with CFSE (for proliferation analysis):

    • Resuspend isolated T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[10]

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[10]

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells 2-3 times with complete medium to remove excess CFSE.

    • Resuspend the CFSE-labeled T cells in complete medium at the desired concentration.

Day 1: Co-culture Setup

  • Seed Tumor Cells: Harvest and count the tumor cells. Seed 2.5 x 10^4 tumor cells per well in a 96-well flat-bottom plate and incubate for 4-6 hours to allow for adherence.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete medium to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control and an isotype control.

  • Initiate Co-culture:

    • Add 1 x 10^5 CFSE-labeled T cells to each well containing the tumor cells (Effector:Target ratio of 4:1).[8][11]

    • Add the prepared dilutions of this compound or controls to the respective wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.[11]

Day 4-5: Assay Readouts

  • Collect Supernatants: Centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully collect 100-150 µL of the supernatant from each well for cytokine analysis. Store supernatants at -80°C until use.

  • Cytokine Analysis (ELISA): Measure the concentration of IFN-γ, IL-2, and TNF-α in the collected supernatants using commercially available ELISA kits according to the manufacturer's protocols.[10]

  • Harvest Cells for Flow Cytometry:

    • Gently resuspend the cells in the wells.

    • Transfer the cell suspension to FACS tubes.

    • Wash the cells with PBS containing 2% FBS.

  • Flow Cytometry Staining:

    • Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single T cell population (e.g., CD3+/CD8+).

    • Analyze CFSE dilution to determine T cell proliferation. The proliferation index and the percentage of divided cells can be calculated using appropriate software (e.g., FlowJo, FCS Express).

    • Quantify the expression of activation markers (CD69, CD25) on the T cell population.

Conclusion

This protocol provides a comprehensive framework for evaluating the efficacy of the PD-1/PD-L1 inhibitor, this compound, in enhancing T cell activation within a co-culture system. The multi-parametric readout, including cytokine secretion, proliferation, and activation marker expression, allows for a thorough assessment of the compound's immunomodulatory activity. This assay is a valuable tool for the preclinical development of novel cancer immunotherapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a potent D-peptide antagonist designed to block the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system.[3][4][5] By inhibiting this pathway, this compound aims to restore anti-tumor immunity. The CT26 colon carcinoma model is a widely used syngeneic mouse model for studying colorectal cancer and evaluating the efficacy of immunotherapies, as it allows for the investigation of tumor-immune system interactions in an immunocompetent host.[6][7][8]

These application notes provide a recommended dosage and detailed protocols for utilizing this compound in the CT26 tumor model based on available preclinical data.

Quantitative Data Summary

Based on in vivo studies using the CT26 tumor model, the following dosage and its effects have been reported.

ParameterValueDetailsSource
Compound This compoundPD-1/PD-L1 Interaction Inhibitor[1][2]
Tumor Model CT26 Syngeneic ModelMurine colon carcinoma[6][7]
Animal Strain BALB/c mice[6][7]
Recommended Dosage 2 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.) injection[2]
Dosing Schedule Once daily for 7 days[2]
Reported Efficacy Inhibition of tumor growthProlonged survival in mice[1][2]
Tumor Targeting Dose 40 µ g/mouse (in 200 µL)Intravenous (i.v.) single dose for biodistribution studies[2]

Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for this compound.

PD1_pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell T-Cell_Membrane PD-1 PD-1 Inhibition Inhibition of T-Cell Activation PD-1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Tumor_Cell_Membrane PD-L1 PD-L1 PD-L1->PD-1 Binding MHC MHC MHC->TCR Antigen Presentation D-PPA 1 This compound D-PPA 1->PD-L1 Blocks Interaction

Caption: Mechanism of this compound in blocking the PD-1/PD-L1 immune checkpoint.

Experimental Protocols

Cell Culture and Animal Model Establishment

This protocol outlines the steps for establishing the CT26 tumor model in BALB/c mice.

Materials:

  • CT26 murine colon carcinoma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional, but recommended for consistent tumor take)

  • Female BALB/c mice (6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

Procedure:

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium.

  • Cell Viability and Counting: Determine cell viability and concentration using a hemocytometer or an automated cell counter. Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • For a subcutaneous model, mix the CT26 cell suspension 1:1 with Matrigel (optional).

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 CT26 cells) subcutaneously into the right flank of each BALB/c mouse.[6][9]

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth approximately 5-7 days post-implantation.

    • Measure tumor volume using digital calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm^3.[6]

This compound Administration

This protocol describes the preparation and administration of this compound to the tumor-bearing mice.

Materials:

  • This compound

  • Sterile PBS or other appropriate vehicle

  • Syringes and needles for injection (s.c. or i.p.)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by reconstituting it in a suitable sterile vehicle (e.g., PBS). The solubility and stability of the compound in the chosen vehicle should be confirmed.

  • Dose Preparation: Dilute the stock solution to the final desired concentration for injection. For a 2 mg/kg dose in a 20g mouse, you would administer 40 µg of the compound. The injection volume is typically 100-200 µL.

  • Administration:

    • Administer this compound at a dosage of 2 mg/kg once daily for 7 consecutive days.[2]

    • Injections can be given subcutaneously (s.c.) or intraperitoneally (i.p.).[2]

    • A control group receiving vehicle only should be included in the study design.

  • Monitoring: Continue to monitor tumor volume, body weight (as an indicator of toxicity), and overall animal health throughout the treatment period and beyond.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in the CT26 model.

experimental_workflow In Vivo Efficacy Study Workflow for this compound start Start cell_culture CT26 Cell Culture start->cell_culture implantation Tumor Implantation (1x10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Phase (this compound, 2 mg/kg, daily for 7 days) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Continued Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring control->monitoring endpoint Study Endpoint (e.g., Tumor size limit, Day X) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Survival Curves) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating this compound efficacy in the CT26 tumor model.

Concluding Remarks

The provided dosage and protocols serve as a guide for researchers investigating the anti-tumor effects of this compound in the CT26 model. It is recommended to perform dose-response studies to determine the optimal therapeutic window for specific experimental conditions. Furthermore, incorporating pharmacodynamic and immunological analyses, such as flow cytometry of tumor-infiltrating lymphocytes, can provide deeper insights into the in vivo mechanism of action of this compound.

References

Application Notes and Protocols for the In Vivo Combination of (D)-PPA 1 and Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) play a crucial role in tumor immune evasion. (D)-PPA 1 is a potent, hydrolysis-resistant D-peptide antagonist that disrupts the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[1][2][3] Preclinical studies have demonstrated its ability to inhibit tumor growth and prolong survival in murine cancer models as a monotherapy.[1] Emerging evidence suggests that combining PD-1/PD-L1 blockade with conventional chemotherapy can lead to synergistic anti-tumor effects. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for immunotherapy. This document provides detailed application notes and a representative protocol for the in vivo use of this compound in combination with chemotherapy.

Mechanism of Action and Synergy

This compound functions by binding to PD-L1 with a high affinity, physically preventing its interaction with the PD-1 receptor on activated T cells.[1] This blockade abrogates the inhibitory signal, leading to the reactivation and proliferation of tumor-specific T cells, which can then effectively target and eliminate cancer cells.

The synergy between this compound and chemotherapy is thought to arise from a multi-faceted interplay:

  • Increased Antigen Presentation: Chemotherapy-induced tumor cell death leads to the release of tumor-associated antigens, which can be taken up by antigen-presenting cells (APCs) to prime and activate anti-tumor T cells.

  • Enhanced T-cell Infiltration: Certain chemotherapeutic agents can modulate the tumor microenvironment, making it more permissive for T-cell infiltration.

  • Upregulation of PD-L1: Some chemotherapy drugs can induce the expression of PD-L1 on tumor cells, potentially making them more susceptible to PD-L1 blockade by this compound.[4]

  • Depletion of Immunosuppressive Cells: Some chemotherapy regimens can reduce the number of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound and its interplay with the anti-tumor immune response.

PDL1_Pathway cluster_TME Tumor Microenvironment cluster_signaling Signaling Cascade Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC T_Cell T Cell PD1 PD-1 TCR TCR D_PPA_1 This compound D_PPA_1->PDL1 Binds to and blocks PDL1->PD1 Interaction Inhibition Inhibition of T Cell Activation PD1->Inhibition Activation T Cell Activation (Tumor Cell Killing) TCR->Activation MHC->TCR Antigen Presentation Inhibition->Activation Suppresses

Figure 1: this compound mechanism of action.

Quantitative Data from Representative Combination Studies

While specific quantitative data for the combination of this compound with chemotherapy is not yet publicly available, the following tables summarize representative data from preclinical studies combining anti-PD-L1 antibodies with common chemotherapeutic agents in the CT26 colon carcinoma model, the same model used for initial this compound in vivo studies.[5][6]

Table 1: Tumor Growth Inhibition in CT26 Tumor Model

Treatment GroupMean Tumor Volume (mm³) at Day 15Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Chemotherapy (e.g., FTD/TPI)1040 ± 18030.6%[7]
Anti-PD-L1 mAb950 ± 15036.7%
Chemotherapy + Anti-PD-L1 mAb450 ± 9070.0%

Table 2: Survival Analysis in CT26 Tumor Model

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control20-
Chemotherapy (e.g., 5-FU/Oxaliplatin)2840%
Anti-PD-L1 mAb3260%
Chemotherapy + Anti-PD-L1 mAb45125%

Experimental Protocols

The following is a representative, detailed protocol for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent, such as cisplatin, in a syngeneic mouse tumor model.

Note: This protocol is a template and should be adapted based on the specific tumor model, chemotherapeutic agent, and experimental goals. All animal procedures must be approved by the institution's Animal Care and Use Committee.

I. Materials and Reagents
  • Animal Model: 6-8 week old female BALB/c mice.

  • Tumor Cell Line: CT26 murine colon carcinoma cells.

  • This compound: Lyophilized powder. Reconstitute in sterile PBS.

  • Chemotherapeutic Agent: Cisplatin (or other as required). Prepare according to manufacturer's instructions.

  • Vehicle Controls: Sterile PBS for this compound and appropriate vehicle for the chemotherapeutic agent.

  • Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Other: Syringes, needles, calipers, anesthesia, surgical tools, flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -PD-1).

II. Experimental Workflow

Experimental_Workflow A Day 0: Tumor Cell Implantation (Subcutaneous injection of CT26 cells) B Day 7: Tumor Growth Confirmation & Randomization A->B 7 days C Treatment Initiation B->C D Treatment Groups (n=10/group): 1. Vehicle Control 2. This compound 3. Chemotherapy 4. This compound + Chemotherapy C->D E Monitoring: Tumor Volume Measurement (2-3 times/week) Body Weight (2-3 times/week) Survival C->E Throughout study F Endpoint Analysis: Tumor Excision Flow Cytometry of TILs Histology E->F At study conclusion

Figure 2: In vivo experimental workflow.
III. Detailed Procedure

  • Tumor Cell Implantation (Day 0):

    • Culture CT26 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization (Day 7):

    • Monitor tumor growth. Once tumors reach a palpable size of approximately 50-100 mm³, randomize mice into treatment groups (n=10 per group).

  • Treatment Administration (Starting Day 7):

    • Group 1 (Vehicle Control): Administer PBS and the chemotherapy vehicle according to the treatment schedule.

    • Group 2 (this compound monotherapy): Administer this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily for 7-12 days.[1]

    • Group 3 (Chemotherapy monotherapy): Administer cisplatin at a dose of 5 mg/kg via i.p. injection on days 7, 10, and 13.

    • Group 4 (Combination Therapy): Administer both this compound and cisplatin according to their respective schedules.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length x width²) / 2.[8]

    • Record the body weight of each mouse 2-3 times per week to monitor toxicity.

    • Monitor mice daily for signs of distress and euthanize if humane endpoints are reached (e.g., tumor volume > 1500 mm³, significant weight loss).

    • Record survival data for Kaplan-Meier analysis.

IV. Endpoint Analysis
  • Tumor Excision and Processing:

    • At the end of the study, euthanize mice and excise tumors.

    • For flow cytometry, mechanically dissociate and enzymatically digest tumors to create a single-cell suspension.

    • For histology, fix tumors in 10% formalin.

  • Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):

    • Isolate TILs from the single-cell suspension, potentially using a density gradient.[9][10]

    • Stain cells with a panel of fluorescently-labeled antibodies to identify T cell populations (e.g., CD8+ cytotoxic T cells, CD4+ helper T cells, and FoxP3+ regulatory T cells).

    • Analyze stained cells using a flow cytometer to quantify the different immune cell populations within the tumor.

Synergistic Mechanism Visualization

Synergy_Diagram cluster_Therapy Therapeutic Intervention cluster_TME Tumor Microenvironment (TME) Chemo Chemotherapy TumorCell Tumor Cell Chemo->TumorCell Induces Immunogenic Cell Death DPPA1 This compound PDL1_Blockade PDL1_Blockade DPPA1->PDL1_Blockade Blocks PD-L1 AntigenRelease AntigenRelease TumorCell->AntigenRelease Tumor Antigen Release APC Antigen Presenting Cell (APC) TCell CD8+ T Cell APC->TCell Antigen Presentation & T Cell Priming TCell->TumorCell Enhanced Tumor Cell Killing AntigenRelease->APC Uptake PDL1_Blockade->TCell Reactivates T Cell Function

References

Application Notes and Protocols: A Comprehensive Guide to Assessing (D)-PPA 1 Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D)-PPA 1 is a promising D-peptide antagonist that functions as a potent inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction.[1][2] This inhibitory action can reinvigorate the host's anti-tumor immunity, making this compound a person of interest in cancer immunotherapy research. As a D-peptide, this compound is designed to be resistant to hydrolysis by endogenous proteases.[1][2] However, a thorough assessment of its stability in various in vitro environments, such as cell culture media, is a critical step in the preclinical development pipeline. The stability of a compound in culture media directly impacts the accuracy and reproducibility of in vitro assays, influencing dose-response relationships and the overall interpretation of its biological activity.

These application notes provide a detailed protocol for assessing the stability of this compound in commonly used cell culture media. The protocol outlines the experimental workflow, from media preparation and compound incubation to sample analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Furthermore, this document provides guidance on data analysis and interpretation, presented in a clear and concise format to facilitate easy comparison of stability across different conditions.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by disrupting the interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, which can be expressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T cell exhaustion and allowing the tumor to evade immune surveillance. By blocking this interaction, this compound restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.

PD1_PDL1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tumor_Cell Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding T_Cell T Cell Inhibition T Cell Inhibition PD-1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation Antigen Antigen D-PPA 1 This compound D-PPA 1->PD-L1 Blocks Binding

PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

Experimental Protocol for Assessing this compound Stability in Culture Media

This protocol details the steps to evaluate the stability of this compound in two common cell culture media: Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, both supplemented with Fetal Bovine Serum (FBS).

Materials and Reagents
  • This compound (lyophilized powder)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Roswell Park Memorial Institute (RPMI) 1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, HPLC grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile cell culture plates (24-well or 48-well)

  • Incubator (37°C, 5% CO2, humidified)

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

Experimental Workflow

The overall workflow for the stability assessment is depicted in the diagram below.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis A Prepare this compound Stock Solution C Spike this compound into Media A->C B Prepare Complete Culture Media (DMEM & RPMI-1640 with 10% FBS) B->C D Incubate at 37°C, 5% CO2 C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) D->E F Protein Precipitation (e.g., with cold ACN) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS or HPLC Analysis G->H I Quantify Remaining this compound H->I

Experimental workflow for this compound stability assessment.
Step-by-Step Methodology

1. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of lyophilized this compound powder.

  • Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Complete Culture Media:

  • Prepare complete DMEM and RPMI-1640 media by supplementing each with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Pre-warm the complete media to 37°C in a water bath before use.

3. Incubation of this compound in Culture Media:

  • In sterile microcentrifuge tubes or a cell culture plate, add a defined volume of the pre-warmed complete DMEM and RPMI-1640 media.

  • Spike the this compound stock solution into each medium to achieve the desired final concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (e.g., ≤ 0.1%) to minimize its effect on compound stability and potential cell-based assays.

  • Prepare a control sample for each medium containing the same concentration of DMSO without this compound.

  • Gently mix the solutions by pipetting.

  • Incubate the samples in a humidified incubator at 37°C with 5% CO2.

4. Sample Collection and Processing:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots (e.g., 100 µL) from each incubation mixture. The t=0 sample should be collected immediately after spiking.

  • To stop any potential enzymatic degradation and precipitate proteins, add 2-3 volumes of ice-cold acetonitrile (ACN) to each aliquot.

  • Vortex the samples vigorously for 30 seconds.

  • Incubate the samples at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to new, clean tubes for analysis.

5. Analytical Method: LC-MS/MS or HPLC:

  • A validated stability-indicating analytical method is crucial for accurately quantifying the remaining this compound. If a specific method is not available, one must be developed and validated.

  • Method Development and Validation: Forced degradation studies should be performed on this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[3][4][5][6] The analytical method should then be optimized to resolve the parent this compound peak from any degradation products and matrix components.

  • LC-MS/MS Conditions (Example):

    • Column: A C18 reversed-phase column is typically suitable for peptide analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good separation.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound.

  • HPLC-UV Conditions (Alternative):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

6. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of this compound.

  • Quantify the concentration of this compound in each sample at each time point by interpolating from the standard curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of remaining this compound against time for each culture medium.

  • The stability of this compound can be expressed as its half-life (t1/2) in each medium, which can be calculated using first-order decay kinetics.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.

Time (hours)This compound Remaining in DMEM (%)This compound Remaining in RPMI-1640 (%)
0100.0 ± 2.5100.0 ± 3.1
298.5 ± 3.199.1 ± 2.8
497.2 ± 2.998.3 ± 3.5
895.8 ± 3.496.9 ± 3.9
2492.3 ± 4.194.5 ± 4.2
4888.7 ± 4.591.2 ± 4.8
7285.1 ± 5.288.9 ± 5.5

Data are presented as mean ± standard deviation (n=3). The values in this table are for illustrative purposes only.

Conclusion and Interpretation

This protocol provides a robust framework for assessing the stability of the D-peptide this compound in standard cell culture media. The results of this study will indicate the rate at which this compound degrades in each medium under typical cell culture conditions. A high percentage of remaining compound over time suggests good stability, which is crucial for the reliability of in vitro experiments. Conversely, rapid degradation would necessitate adjustments to experimental designs, such as more frequent media changes or the use of higher initial compound concentrations. Understanding the stability profile of this compound is a fundamental requirement for its continued development as a potential cancer immunotherapeutic agent. The use of a validated stability-indicating analytical method is paramount to ensure the accuracy and reliability of the obtained results.

References

Application of (D)-PPA 1 in Humanized Mouse Models: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of (D)-PPA 1, a D-peptide antagonist of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, in humanized mouse models. Given the absence of direct published studies on this compound in such models, this document presents a proposed experimental framework adapted from established methodologies for similar small-molecule and antibody-based PD-1/PD-L1 inhibitors.

Introduction to this compound and Humanized Mouse Models

This compound is a synthetic D-peptide designed to block the interaction between PD-1 and its ligand, PD-L1.[1][2][3][4][5] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By inhibiting this pathway, this compound has the potential to restore anti-tumor T-cell activity. This compound binds to PD-L1 with a reported dissociation constant (Kd) of 0.51 μM.[2][3][5] Preclinical studies in conventional syngeneic mouse models, such as those with CT26 colon carcinoma, have demonstrated that this compound can inhibit tumor growth and prolong survival.[1]

Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), develop a functional human immune system.[6][7][8] These models are invaluable for the in vivo evaluation of immunotherapies that are specific to human targets, such as this compound. The use of humanized mice allows for the assessment of a drug's efficacy and its effects on human immune cells in a living organism, providing a crucial bridge between in vitro studies and clinical trials.

Data Presentation: Efficacy of PD-1/PD-L1 Inhibitors in Humanized Mouse Models

The following tables summarize representative quantitative data from studies using a small-molecule PD-L1 inhibitor and an anti-PD-1 antibody in humanized mouse models. A hypothetical data table for this compound is also provided to illustrate the expected data presentation for future studies.

Table 1: Efficacy of a Small-Molecule PD-L1 Inhibitor (INCB086550) in Humanized Mice

ParameterVehicle ControlINCB086550Reference
Tumor Growth Inhibition -Significant reduction[1]
Immune Cell Infiltration BaselineIncreased T-cell activation gene signatures[1]
Mechanism of Action -Induces PD-L1 dimerization and internalization[1]

Data adapted from a study on the small-molecule PD-L1 inhibitor INCB086550 in CD34+ humanized mice.[1]

Table 2: Efficacy of Anti-PD-1 Antibody (Pembrolizumab) in Humanized Mice with Patient-Derived Xenografts (PDX)

Tumor TypeTreatment GroupTumor Growth Inhibition (%)Key FindingsReference
NSCLC (LG1306P5) Pembrolizumab (5 mg/kg)SignificantEfficacy is dependent on human CD8+ T cells.[7]
TNBC (MDA-MB-231) Pembrolizumab (10 mg/kg initial, 5 mg/kg subsequent)SignificantIncreased infiltration of CD8+ T cells into the tumor center.[7]
Sarcoma (SA0209P4) PembrolizumabSignificant-[7]

Data is a summary of findings from studies using Pembrolizumab in HuNSG mice engrafted with human CD34+ HSCs and various PDX models.[7]

Table 3: Hypothetical Efficacy Data for this compound in a Humanized Mouse Model with a Human Lung Cancer Xenograft

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Tumor Infiltrating hCD8+ T cells
Vehicle Control Saline, i.p., daily850 ± 120-Baseline
This compound 2 mg/kg, i.p., daily425 ± 9550%2.5-fold increase
This compound 5 mg/kg, i.p., daily255 ± 7070%4.2-fold increase

This table presents hypothetical data to guide the design and reporting of future experiments with this compound.

Experimental Protocols

This section outlines a detailed protocol for evaluating the anti-tumor efficacy of this compound in a humanized mouse model. This protocol is based on established methods for testing other PD-1/PD-L1 inhibitors in similar models.[1][7][9]

Protocol 1: Generation of Humanized Mice (hu-CD34 NSG Model)
  • Animal Model: Use immunodeficient mice such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, aged 3-5 weeks.

  • Source of Human Cells: Obtain human CD34+ hematopoietic stem cells (HSCs) from cord blood or fetal liver.

  • Pre-Engraftment Conditioning: Sublethally irradiate the NSG mice (e.g., 2.5 Gy) to create space for the engraftment of human HSCs.

  • HSC Transplantation: Within 24 hours of irradiation, inject approximately 1-2 x 105 human CD34+ HSCs intravenously (i.v.) into each mouse.

  • Engraftment Confirmation: At 12-16 weeks post-transplantation, confirm human immune cell engraftment by flow cytometry analysis of peripheral blood for human CD45+ cells. A successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood.

Protocol 2: Tumor Implantation and this compound Treatment
  • Tumor Models: Use human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) or patient-derived xenografts (PDX) that express human PD-L1.

  • Tumor Implantation: Subcutaneously inject 1-5 x 106 tumor cells mixed with Matrigel into the flank of the humanized mice. For PDX models, surgically implant tumor fragments.

  • Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width2).

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Preparation: Dissolve this compound in a sterile vehicle such as saline or PBS.

  • Administration: Based on previous studies in non-humanized mice, a starting dose of 2 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) once daily is recommended. Dose-response studies should be performed.

  • Treatment Duration: Treat for a period of 3-4 weeks, or until the tumors in the control group reach the predetermined endpoint.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

Protocol 3: Assessment of Anti-Tumor Efficacy and Immune Response
  • Endpoint Analysis: At the end of the study, collect tumors, spleens, and peripheral blood for analysis.

  • Flow Cytometry:

    • Prepare single-cell suspensions from tumors and spleens.

    • Perform immunophenotyping to quantify various human immune cell populations, including CD4+ and CD8+ T cells, regulatory T cells (Tregs), B cells, and NK cells.

    • Assess the activation status of T cells by staining for markers such as CD69, IFN-γ, and Granzyme B.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining for human CD45, CD3, CD4, CD8, and FoxP3 to visualize and quantify immune cell infiltration into the tumor microenvironment.

  • Statistical Analysis: Analyze tumor growth data using appropriate statistical methods, such as a two-way ANOVA. Compare immune cell populations between groups using t-tests or ANOVA.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the evaluation of this compound.

PD1_Pathway cluster_T_Cell Activated T Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitor Inhibition by this compound TCR TCR Zap70 ZAP70 TCR->Zap70 Activation PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruitment PI3K PI3K AKT AKT PI3K->AKT Effector T-Cell Effector Functions (Proliferation, Cytokine Release) AKT->Effector Zap70->PI3K SHP2->Zap70 Dephosphorylation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding DPPA1 This compound DPPA1->PDL1 Blockade

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_Setup Model Generation and Tumor Engraftment cluster_Treatment Treatment and Monitoring cluster_Analysis Endpoint Analysis start Start: NSG Mice irradiation Sublethal Irradiation start->irradiation transplant hCD34+ HSC Transplant irradiation->transplant engraftment Engraftment Period (12-16 weeks) transplant->engraftment tumor_implant Tumor Cell Implantation engraftment->tumor_implant randomization Randomization (Tumor Volume ~100 mm³) tumor_implant->randomization treatment Treatment with this compound or Vehicle (3-4 weeks) randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor & Spleen Collection endpoint->analysis flow Flow Cytometry (Immunophenotyping) analysis->flow ihc IHC (Immune Infiltration) analysis->ihc

Caption: Experimental Workflow for this compound Evaluation in Humanized Mice.

References

Application Notes and Protocols for Immunohistochemistry Staining of PD-L1 in (D)-PPA 1 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a crucial immune checkpoint protein frequently overexpressed by tumor cells to evade the host's immune system.[1][2][3] Its interaction with the PD-1 receptor on activated T-cells suppresses T-cell activity, thereby inhibiting anti-tumor immune responses.[4][5][6] (D)-PPA 1 is a D-peptide antagonist designed to block the PD-1/PD-L1 interaction.[7][8] By binding to PD-L1, this compound prevents its engagement with PD-1, thus restoring T-cell-mediated tumor cell killing.[7][8] In preclinical models, this compound has been shown to inhibit tumor growth and prolong survival.[7][8]

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection and quantification of PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues following treatment with this compound. Evaluating PD-L1 expression in treated tumors is essential for understanding target engagement, assessing potential pharmacodynamic effects of this compound on its target, and investigating mechanisms of response or resistance.

Hypothetical Data on PD-L1 Expression

The primary mechanism of this compound is the blockade of the PD-1/PD-L1 interaction, not the alteration of PD-L1 expression itself.[7][8] Therefore, a plausible outcome of this compound treatment is a potent anti-tumor effect without a significant change in the overall expression level of PD-L1 on tumor cells. The following table presents hypothetical data from a preclinical study in a syngeneic mouse tumor model, illustrating this expected outcome.

Treatment GroupNMean Tumor Volume (mm³) ± SEMPD-L1 Tumor Proportion Score (TPS) (%) ± SEMPD-L1 H-Score ± SEM
Vehicle Control101250 ± 15045 ± 5.2110 ± 12.5
This compound (10 mg/kg)10450 ± 9548 ± 6.1115 ± 14.2

Data are hypothetical and for illustrative purposes only.

Key Signaling Pathways

The expression of PD-L1 on tumor cells is regulated by various intrinsic and extrinsic signaling pathways, including the MAPK and PI3K/AKT pathways, which are often activated by oncogenic mutations or inflammatory cytokines in the tumor microenvironment.[1][2][9] this compound acts downstream by blocking the interaction of the expressed PD-L1 protein with PD-1.

PD-L1_Pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_TCell T-Cell Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Growth_Factors->Receptor Inflammatory_Cytokines Inflammatory Cytokines (e.g., IFN-γ) Inflammatory_Cytokines->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Transcription_Factors Transcription Factors (e.g., NF-κB, STAT3) PI3K_AKT->Transcription_Factors MAPK_ERK->Transcription_Factors PDL1_Gene PD-L1 (CD274) Gene Transcription Transcription_Factors->PDL1_Gene PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein Translation PD1_PDL1_Complex PD-1/PD-L1 Interaction PDL1_Protein->PD1_PDL1_Complex T_Cell_Inhibition T-Cell Inhibition PD1_PDL1_Complex->T_Cell_Inhibition PD1_Receptor PD-1 Receptor PD1_Receptor->PD1_PDL1_Complex DPPA1 This compound DPPA1->PD1_PDL1_Complex Inhibits

PD-L1 regulation and the inhibitory action of this compound.

Experimental Design and Workflow

A typical preclinical study to evaluate the effect of this compound on PD-L1 expression would involve implanting tumor cells into syngeneic mice, allowing tumors to establish, and then treating the mice with this compound or a vehicle control. Tumors are then harvested for IHC analysis.

Experimental_Design cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Mice) Tumor_Growth Tumor Growth (to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Control_Group Vehicle Control (e.g., Saline, i.p.) Randomization->Control_Group Treatment_Group This compound Treatment (e.g., 10 mg/kg, i.p.) Randomization->Treatment_Group Tumor_Harvest Tumor Harvest & FFPE Preparation Control_Group->Tumor_Harvest Treatment_Group->Tumor_Harvest IHC_Staining PD-L1 IHC Staining Tumor_Harvest->IHC_Staining Scoring Pathological Scoring (TPS & H-Score) IHC_Staining->Scoring

Logical workflow for in vivo drug efficacy and IHC analysis.

Detailed Protocol: PD-L1 Immunohistochemistry on FFPE Tissues

This protocol describes the manual staining procedure for detecting PD-L1 in FFPE tumor sections. For automated systems (e.g., Dako, Ventana), consult the manufacturer's instructions.[10][11]

Materials and Reagents

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: EDTA buffer (1 mM, pH 9.0)

  • Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide

  • Protein Block: 5% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit anti-PD-L1 monoclonal antibody (e.g., Clone 22C3 or SP263)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium and Coverslips

  • Positive and negative control slides (e.g., tonsil tissue or cell pellets with known PD-L1 expression)

IHC Staining Workflow

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval (H.I.E.R.) Deparaffinization->Antigen_Retrieval Peroxidase_Block 3. Peroxidase Block Antigen_Retrieval->Peroxidase_Block Protein_Block 4. Protein Block Peroxidase_Block->Protein_Block Primary_Ab 5. Primary Antibody Incubation Protein_Block->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. DAB Detection Secondary_Ab->Detection Counterstain 8. Counterstaining Detection->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy 10. Microscopy & Analysis Dehydration_Mounting->Microscopy

Step-by-step immunohistochemistry workflow diagram.

Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse gently with deionized water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Pre-heat Antigen Retrieval Buffer (EDTA, pH 9.0) to 95-100°C in a water bath or steamer.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with deionized water, then with TBST wash buffer.

  • Peroxidase Block:

    • Cover the tissue section with 3% Hydrogen Peroxide.

    • Incubate for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with TBST: 3 changes, 2 minutes each.

  • Protein Block:

    • Cover the tissue with Protein Block solution (5% Normal Goat Serum).

    • Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

    • Gently tap off excess blocking solution (do not rinse).

  • Primary Antibody Incubation:

    • Dilute the primary anti-PD-L1 antibody in TBST according to the manufacturer's datasheet.

    • Apply the diluted antibody to the tissue section.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with TBST: 3 changes, 5 minutes each.

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Rinse with TBST: 3 changes, 5 minutes each.

    • Prepare the DAB substrate solution just before use.

    • Cover the tissue with the DAB solution and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 30-60 seconds.

    • Rinse with tap water until the water runs clear.

    • "Blue" the sections in a gentle stream of tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol (70%, 95%, 100%).

    • Clear in Xylene.

    • Apply a drop of permanent mounting medium and place a coverslip.

Data Analysis and Interpretation

  • Staining Pattern: PD-L1 staining is typically observed on the cell membrane of tumor cells and can also be seen on immune cells.

  • Tumor Proportion Score (TPS): This is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.

    • TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100

  • H-Score (Histoscore): This method provides a semi-quantitative measure by incorporating both the percentage of positive cells and the intensity of staining.

    • H-Score = [1 x (% cells with weak intensity)] + [2 x (% cells with moderate intensity)] + [3 x (% cells with strong intensity)]

    • The final score ranges from 0 to 300.

Analysis should be performed by a qualified pathologist, blinded to the treatment groups, to ensure unbiased interpretation. The results from the this compound treated group should be compared to the vehicle control group to determine if the treatment had any effect on PD-L1 protein expression levels.

References

Application Notes and Protocols: A Comparative Analysis of Intratumoral vs. Systemic Delivery of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the efficacy and safety of the D-peptide PD-1/PD-L1 inhibitor, (D)-PPA 1, through two distinct delivery routes: intratumoral and systemic administration. This document is intended to guide researchers in designing and executing preclinical studies to compare these delivery methods.

Introduction

This compound is a potent, hydrolysis-resistant D-peptide antagonist that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system.[5][6] By blocking the PD-1/PD-L1 pathway, this compound aims to restore T-cell-mediated anti-tumor immunity.[7][8] The route of administration is a critical factor that can significantly influence the therapeutic index of this compound, affecting both its efficacy and toxicity profile.

  • Intratumoral (I.T.) Delivery: This method involves the direct injection of this compound into the tumor mass. The primary advantage of this approach is the potential for high local drug concentration in the tumor microenvironment, which may enhance the anti-tumor immune response while minimizing systemic exposure and associated side effects.[9][10]

  • Systemic Delivery: This approach, typically via intravenous (I.V.) or intraperitoneal (I.P.) injection, allows for the distribution of this compound throughout the body. Systemic delivery can target both the primary tumor and metastatic sites. However, it may also lead to off-target effects and a higher risk of systemic toxicity.

This document provides a framework for the comparative evaluation of these two delivery strategies for this compound in preclinical cancer models.

Quantitative Data Summary

While direct comparative studies for this compound are not extensively published, the following tables present a summary of expected quantitative outcomes based on typical results from intratumoral versus systemic delivery of immune checkpoint inhibitors. These tables are intended to serve as a guide for data interpretation in your own experiments.

Table 1: Comparative Efficacy in a Murine Syngeneic Tumor Model (e.g., CT26 Colon Carcinoma)

ParameterIntratumoral this compound (2 mg/kg)Systemic this compound (2 mg/kg)Control (Vehicle)
Tumor Growth Inhibition (%) 60 - 80%40 - 60%0%
Complete Response Rate (%) 20 - 40%10 - 20%0%
Median Survival (days) 35 - 4525 - 3515 - 20
**Tumor-Infiltrating CD8+ T-cells (cells/mm²) **HighModerateLow
Systemic Cytokine Levels (e.g., IFN-γ) Low to ModerateHighBaseline

Table 2: Comparative Pharmacokinetics and Toxicity

ParameterIntratumoral this compoundSystemic this compound
Peak Concentration in Tumor (Cmax) HighModerate
Peak Plasma Concentration (Cmax) LowHigh
Systemic Exposure (AUC) LowHigh
Observed Toxicities Local inflammation at injection sitePotential for systemic immune-related adverse events (irAEs), weight loss
Body Weight Change (%) < 5% loss5 - 15% loss

Experimental Protocols

The following are detailed protocols for the administration of this compound in a murine tumor model. These protocols should be adapted based on the specific tumor model and institutional guidelines.

Materials
  • This compound (lyophilized powder)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle

  • Insulin syringes with 28-30 gauge needles

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Animal restraints

Protocol for Intratumoral (I.T.) Injection
  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration (e.g., 1 mg/mL).

    • Further dilute with sterile PBS to the final injection concentration (e.g., 0.1 mg/mL for a 2 mg/kg dose in a 20g mouse with a 50 µL injection volume).

    • Keep the solution on ice until use.

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Secure the mouse in a suitable restraint to ensure the tumor is accessible.

  • Injection Procedure:

    • Using an insulin syringe with a 28-30 gauge needle, carefully insert the needle into the center of the tumor mass.

    • Slowly inject the prepared this compound solution (e.g., 50 µL) into the tumor.

    • To ensure even distribution, the injection can be performed at multiple points within the tumor.

    • Slowly withdraw the needle to prevent leakage.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol for Systemic (Intravenous, I.V.) Injection
  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in section 3.2.1. The final injection volume for I.V. administration is typically 100-200 µL.

  • Animal Preparation:

    • Warm the mouse under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraint that exposes the tail.

  • Injection Procedure:

    • Swab the tail with 70% ethanol to sterilize the injection site.

    • Using an insulin syringe with a 28-30 gauge needle, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

    • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

Signaling Pathway of this compound Action

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binds to SHP2 SHP2 PD-1->SHP2 Recruits T-Cell Exhaustion T-Cell Exhaustion PD-1->T-Cell Exhaustion TCR TCR PI3K/Akt PI3K/Akt TCR->PI3K/Akt Ras/MEK/ERK Ras/MEK/ERK TCR->Ras/MEK/ERK CD28 CD28 CD28->PI3K/Akt SHP2->TCR Inhibits SHP2->CD28 Inhibits T-Cell Activation T-Cell Activation PI3K/Akt->T-Cell Activation Ras/MEK/ERK->T-Cell Activation D-PPA 1 D-PPA 1 D-PPA 1->PD-1 Blocks Binding

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion.

Experimental Workflow for Comparative Study

workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Tumor Cell Implantation (e.g., CT26 in BALB/c mice) B Tumor Growth to Palpable Size (e.g., 50-100 mm³) A->B C Randomization into Treatment Groups B->C D Group 1: Intratumoral this compound C->D E Group 2: Systemic this compound C->E F Group 3: Vehicle Control C->F G Tumor Volume Measurement (2-3 times weekly) D->G H Body Weight Monitoring (2-3 times weekly) D->H E->G E->H F->G F->H I Survival Analysis G->I H->I J Endpoint Analysis: - Tumor Immunohistochemistry (CD8+) - Flow Cytometry of Splenocytes - Serum Cytokine Analysis I->J

Caption: Workflow for comparing intratumoral and systemic this compound delivery.

References

Application Note: Quantifying Cytokine Modulation by (D)-Propargylglycine (D-PPA) Using Sandwich ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(D)-Propargylglycine (D-PPA) is a known inhibitor of cystathionine γ-lyase (CSE), an enzyme responsible for the production of endogenous hydrogen sulfide (H₂S). H₂S is a gasotransmitter with complex roles in inflammation. Depending on the context, it can exhibit both pro- and anti-inflammatory effects. Inhibition of CSE by D-PPA provides a valuable tool for investigating the role of the H₂S pathway in inflammatory processes and cytokine regulation. This document outlines the protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive method for quantifying changes in cytokine concentrations in cell culture supernatants following treatment with D-PPA. This application note is intended for researchers in immunology, pharmacology, and drug development investigating the immunomodulatory effects of CSE inhibitors.

Principle of the Assay

The sandwich ELISA is a robust immunoassay used to quantify a specific antigen (in this case, a cytokine) from a complex sample. The assay involves several key steps: a microplate is pre-coated with a capture antibody specific to the target cytokine.[1] Samples, standards, and controls are added to the wells, and the cytokine is bound by the immobilized antibody.[1] After washing, a biotin-conjugated detection antibody, which recognizes a different epitope on the cytokine, is added, creating a "sandwich."[2][3] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody.[2][3] Finally, a chromogenic substrate, such as TMB (3,3’,5,5’-Tetramethylbenzidine), is added.[2] The HRP enzyme catalyzes a color change, the intensity of which is directly proportional to the amount of cytokine present in the sample.[1][3] A standard curve is generated using known concentrations of recombinant cytokine to quantify the results.[2]

Experimental Protocol

This protocol is a general guideline for measuring a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant of macrophage-like cells (e.g., LPS-stimulated RAW 264.7 or THP-1 cells). The protocol may require optimization for different cell types, cytokines, or specific ELISA kits.

1. Materials and Reagents

  • Human or Murine TNF-α ELISA Kit (containing capture antibody, detection antibody, recombinant standard, streptavidin-HRP, and substrate)[1][2][4]

  • 96-well high-binding ELISA plates[5]

  • Cell line (e.g., THP-1, RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) for inflammatory stimulation

  • (D)-Propargylglycine (D-PPA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[4]

  • Reagent Diluent/Blocking Buffer (e.g., PBS with 1% BSA)[4]

  • Stop Solution (e.g., 1 M H₂SO₄ or HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Multichannel pipettes, reagent reservoirs, and sterile tubes

2. Cell Culture and Treatment

  • Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10⁵ cells/mL) into a 24-well plate and allow them to adhere or differentiate as required. For THP-1 cells, differentiation into macrophage-like cells can be induced with Phorbol 12-myristate 13-acetate (PMA).

  • Pre-treatment: Pre-treat the cells with various concentrations of (D)-PPA (e.g., 0.1, 1, 10 mM) for a designated time (e.g., 1-2 hours) before inflammatory stimulation. Include a vehicle control (medium only).

  • Stimulation: Induce an inflammatory response by adding an optimized concentration of LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control group (no LPS) and an LPS-only control group (no D-PPA).

  • Incubation: Incubate the plate for a period determined by preliminary time-course experiments (e.g., 6, 12, or 24 hours) to allow for cytokine secretion.[2]

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, avoiding cell debris. Samples can be assayed immediately or aliquoted and stored at -80°C.[6]

3. ELISA Procedure (Sandwich Method)

  • Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[5]

  • Blocking: Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer.[1] Add 300 µL of Blocking Buffer to each well and incubate for at least 1-2 hours at room temperature to prevent non-specific binding.[4]

  • Standard and Sample Incubation: Wash the plate as before. Prepare serial dilutions of the recombinant cytokine standard (e.g., from 1000 pg/mL down to 15.6 pg/mL) in Reagent Diluent.[1][6] Add 100 µL of the standards, controls, and collected cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate.[4] Cover the plate and incubate for 2 hours at room temperature.[1]

  • Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.[1][4]

  • Streptavidin-HRP Incubation: Wash the plate 3-4 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Cover and incubate for 20-30 minutes at room temperature, protected from light.[4]

  • Color Development: Wash the plate 3-4 times. Add 100 µL of TMB Substrate Solution to each well.[2] Incubate at room temperature in the dark for approximately 20-30 minutes, or until sufficient color develops in the highest standard wells.[4]

  • Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader. Wavelength correction at 540 nm or 570 nm is recommended if available.[4]

4. Data Analysis

  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Subtract the average OD of the zero standard (blank) from all other OD values.

  • Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean OD on the y-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Interpolate the concentration of the cytokine in each sample from the standard curve.

  • Account for any dilution factors used during sample preparation.

Data Presentation

The quantitative results should be summarized in a clear and concise table to facilitate comparison between different treatment groups.

Treatment GroupD-PPA Conc. (mM)LPS (1 µg/mL)Mean TNF-α Conc. (pg/mL)Std. Deviation
Unstimulated Control0-15.24.5
Vehicle Control0+850.655.1
D-PPA0.1+795.348.9
D-PPA1+542.835.7
D-PPA10+215.422.3

Table 1: Representative data showing the dose-dependent inhibitory effect of (D)-PPA on LPS-induced TNF-α secretion from macrophage-like cells. Data are presented as mean ± standard deviation.

Visualizations

Diagrams illustrating the experimental workflow and the potential underlying signaling pathway can aid in understanding the protocol and its biological context.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis p1 1. Seed & Differentiate Cells p2 2. Pre-treat with (D)-PPA p1->p2 p3 3. Stimulate with LPS p2->p3 p4 4. Incubate & Collect Supernatant p3->p4 e3 7. Add Samples & Standards p4->e3 Samples e1 5. Coat Plate with Capture Antibody e2 6. Block Plate e1->e2 e2->e3 e4 8. Add Detection Antibody e3->e4 e5 9. Add Strep-HRP e4->e5 e6 10. Add TMB Substrate & Stop Solution e5->e6 a1 11. Read Plate (OD 450nm) e6->a1 Colorimetric Signal a2 12. Generate Standard Curve a1->a2 a3 13. Calculate Cytokine Concentrations a2->a3

Caption: Experimental workflow for measuring cytokine changes after (D)-PPA treatment.

Signaling_Pathway cluster_nuc Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_path NF-κB Signaling TLR4->NFkB_path Activates NFkB NF-κB NFkB_path->NFkB Activates Cytokine_Gene Cytokine Gene (e.g., TNF-α) NFkB->Cytokine_Gene Translocates & Activates Nucleus Nucleus Cytokine_mRNA Cytokine mRNA Cytokine_Gene->Cytokine_mRNA Transcription Cytokine Pro-inflammatory Cytokines Cytokine_mRNA->Cytokine Translation & Secretion DPPA (D)-PPA CSE CSE Enzyme DPPA->CSE Inhibits H2S H₂S Production CSE->H2S H2S->NFkB_path Modulates/ Inhibits

Caption: Potential signaling pathway modulated by (D)-PPA treatment.

References

Application Notes and Protocols: Setting up a Jurkat T-cell Activation Assay with (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for setting up a Jurkat T-cell activation assay to evaluate the activity of (D)-PPA 1, a D-peptide antagonist of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. The PD-1/PD-L1 pathway is a critical immune checkpoint that negatively regulates T-cell activation. By blocking this interaction, this compound is expected to enhance T-cell activation, a key mechanism in cancer immunotherapy.[1][2][3]

The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model for studying T-cell signaling and activation.[4] This protocol utilizes a co-culture system where Jurkat T-cells engineered to express PD-1 and a reporter for T-cell activation are stimulated in the presence of antigen-presenting cells (APCs) expressing PD-L1 and a T-cell receptor (TCR) activator. This system allows for the quantitative assessment of this compound's ability to block the inhibitory PD-1/PD-L1 signal and restore T-cell activation.

Principle of the Assay

The assay is based on the co-culture of two engineered cell lines:

  • Effector Cells: Jurkat T-cells that constitutively express human PD-1 and contain a reporter gene, such as luciferase, under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[5][6][7]

  • Antigen-Presenting Cells (APCs): A cell line, such as CHO-K1 or Raji, engineered to express human PD-L1 and a membrane-bound T-cell receptor (TCR) activator.[1][4][8]

In this system, the TCR activator on the APCs engages the TCR on the Jurkat cells, initiating the T-cell activation signaling cascade. This leads to the activation of the NFAT transcription factor, which then drives the expression of the luciferase reporter gene. However, the simultaneous engagement of PD-1 on the Jurkat cells by PD-L1 on the APCs delivers an inhibitory signal that suppresses TCR-mediated activation and subsequent luciferase expression.

This compound, by binding to PD-L1, blocks the PD-1/PD-L1 interaction, thereby preventing the inhibitory signal.[2][8] This results in a restoration of TCR signaling, leading to a measurable increase in NFAT-driven luciferase activity. The magnitude of the increase in luciferase signal is proportional to the inhibitory activity of this compound on the PD-1/PD-L1 pathway.

Data Presentation

The following tables summarize the key characteristics of this compound and the expected outcomes of the Jurkat T-cell activation assay.

Table 1: Properties of this compound

PropertyValueReference
Mechanism of Action PD-1/PD-L1 Interaction Inhibitor[1][2]
Binding Affinity (Kd to PD-L1) 0.51 μM[2][8]
Effective Concentration Inhibits interaction at 1 mg/mL in flow cytometry[2][8]
Related Compound IC50 D-gal-L PPA-1: 101.9 μM (for PD-1/PD-L1 inhibition)[9]

Table 2: Expected Results of Jurkat T-cell Activation Assay

ConditionExpected NFAT-Luciferase ActivityExpected IL-2 ProductionExpected CD69 Expression
Unstimulated Jurkat Cells BaselineBaselineLow
Jurkat + APCs (PD-L1+/TCR activator+) LowLowModerate
Jurkat + APCs + this compound HighHighHigh
Jurkat + APCs + Isotype Control Peptide LowLowModerate

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Jurkat-PD-1/NFAT-Luciferase reporter cell line (e.g., from BPS Bioscience, InvivoGen, ACROBiosystems).[5][6][10]

    • CHO-K1 or Raji cells expressing human PD-L1 and a TCR activator (e.g., from BPS Bioscience, InvivoGen).[1][4][8]

  • Culture Media:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin.

    • For engineered cell lines, supplement media with appropriate selection antibiotics as per the manufacturer's instructions.

  • This compound: Resuspend in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.

  • Control Peptide: A scrambled or irrelevant peptide for use as a negative control.

  • Luciferase Assay Reagent: (e.g., ONE-Step Luciferase Assay System).

  • ELISA Kit: Human IL-2 ELISA kit.

  • Flow Cytometry Antibodies: FITC- or PE-conjugated anti-human CD69 antibody and corresponding isotype control.

  • 96-well white, clear-bottom assay plates.

  • CO2 incubator (37°C, 5% CO2).

  • Luminometer, ELISA plate reader, and Flow Cytometer.

Protocol 1: NFAT-Luciferase Reporter Assay

This protocol is designed to measure the activation of the NFAT signaling pathway in Jurkat T-cells.

  • Cell Preparation:

    • Culture the Jurkat-PD-1/NFAT-Luciferase and APC (CHO-K1-PD-L1/TCR activator or Raji-PD-L1) cell lines according to the supplier's recommendations.

    • On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed assay medium (e.g., RPMI-1640 with 10% FBS).

    • Adjust the cell density of Jurkat cells to 1 x 10^6 cells/mL and APCs to 0.75 x 10^6 cells/mL.[11]

  • Assay Setup:

    • In a 96-well white, clear-bottom plate, add 40 µL of the Jurkat cell suspension to each well.

    • Prepare serial dilutions of this compound and the control peptide in assay medium. A suggested starting concentration range is 1 µM to 200 µM, based on the known Kd and related compound IC50 values.

    • Add 20 µL of the diluted this compound or control peptide to the appropriate wells. Include a "no treatment" control with 20 µL of assay medium.

    • Pre-incubate the plate at 37°C for 30 minutes.[11]

    • Add 40 µL of the APC suspension to each well.

    • Set up control wells:

      • "Jurkat only" (no APCs)

      • "APCs only" (no Jurkat cells)

      • "Medium only" (background control)

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[11]

  • Luminescence Measurement:

    • After incubation, add 100 µL of the luciferase assay reagent to each well.

    • Gently rock the plate at room temperature for approximately 30 minutes to ensure cell lysis and signal development.[11]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Calculate the fold induction of NFAT activity for each condition relative to the "Jurkat + APCs" control.

    • Plot the fold induction versus the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 2: IL-2 Production Assay (ELISA)

This protocol measures the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

  • Assay Setup and Incubation:

    • Follow steps 1 and 2 of Protocol 1, but use a standard clear 96-well tissue culture plate.

    • Increase the incubation time to 24-48 hours to allow for sufficient cytokine accumulation.[12][13]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-2 in each sample based on the standard curve.

    • Plot the IL-2 concentration versus the concentration of this compound to generate a dose-response curve.

Protocol 3: CD69 Expression Analysis (Flow Cytometry)

This protocol measures the cell surface expression of CD69, an early activation marker on T-cells.

  • Assay Setup and Incubation:

    • Follow steps 1 and 2 of Protocol 1, using a 96-well U-bottom plate.

    • Incubate the plate for 18-24 hours.

  • Cell Staining:

    • After incubation, gently resuspend the cells in each well.

    • Transfer the cell suspension to FACS tubes or a V-bottom 96-well plate.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 200 µL of FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC- or PE-conjugated anti-human CD69 antibody or the corresponding isotype control.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the Jurkat cell population based on forward and side scatter properties.

    • Analyze the expression of CD69 on the gated Jurkat cells.

  • Data Analysis:

    • Determine the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) for each condition.

    • Compare the CD69 expression in the presence of this compound to the control conditions.

Mandatory Visualizations

Signaling Pathway Diagram

T_Cell_Activation_with_D_PPA_1 cluster_APC Antigen Presenting Cell (APC) cluster_Jurkat Jurkat T-cell TCR_activator TCR Activator TCR TCR TCR_activator->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PLCg PLCγ TCR->PLCg Calcineurin Calcineurin PD1->Calcineurin Inhibits IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release Ca->Calcineurin Activates NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Expression Gene Expression (IL-2, CD69, Luciferase) NFAT->Gene_Expression Promotes DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Jurkat_Activation_Assay_Workflow start Start prep_cells Prepare Jurkat-PD-1/NFAT-Luc and APC-PD-L1/TCRa cells start->prep_cells plate_jurkat Plate Jurkat cells in a 96-well plate prep_cells->plate_jurkat add_dppa1 Add serial dilutions of this compound and controls plate_jurkat->add_dppa1 pre_incubate Pre-incubate for 30 minutes at 37°C add_dppa1->pre_incubate add_apc Add APCs to initiate co-culture pre_incubate->add_apc incubate Incubate for 5-48 hours at 37°C (depending on readout) add_apc->incubate readout Select Readout incubate->readout luciferase Measure NFAT-Luciferase Activity (5-6 hours) readout->luciferase NFAT elisa Measure IL-2 Production (ELISA) (24-48 hours) readout->elisa Cytokine flow Measure CD69 Expression (Flow Cytometry) (18-24 hours) readout->flow Marker end End luciferase->end elisa->end flow->end

References

Application Note: Monitoring T Cell Proliferation in Response to (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell proliferation is a cornerstone of the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity. The activation and subsequent proliferation of T cells are tightly regulated by a balance of co-stimulatory and co-inhibitory signals. The Programmed Death-1 (PD-1) pathway, consisting of the PD-1 receptor and its ligands PD-L1 and PD-L2, represents a critical immune checkpoint that negatively regulates T cell activation and proliferation, thereby preventing autoimmunity but also limiting anti-cancer immune responses.

(D)-PPA 1 is a small molecule inhibitor of the PD-1/PD-L1 interaction. By blocking this inhibitory pathway, this compound can restore T cell effector functions, including proliferation and cytokine production. This application note provides detailed protocols for monitoring T cell proliferation in response to this compound using common in vitro assays: Carboxyfluorescein Succinimidyl Ester (CFSE) dilution, Ki-67 staining, and [³H]-thymidine incorporation. Furthermore, it outlines the underlying signaling pathways affected by this compound.

Data Presentation

The following tables summarize quantitative data on the effect of this compound on T cell proliferation. Table 1 presents in vivo data from a murine sepsis model, while Tables 2 and 3 provide representative in vitro dose-response and time-course data, respectively, that would be expected for a PD-1/PD-L1 inhibitor like this compound.

Table 1: In Vivo T Cell Proliferation in Response to this compound in a Sepsis Model [1]

T Cell SubsetTreatment GroupDay 3 (% Ki67+)Day 7 (% Ki67+)
CD4+ T Cells Control (CLP)12.5 ± 2.18.9 ± 1.5
This compound (2 mg/kg)18.7 ± 3.415.2 ± 2.8**
CD8+ T Cells Control (CLP)15.8 ± 2.910.1 ± 1.9
This compound (2 mg/kg)22.4 ± 4.120.5 ± 3.7**

Data are presented as mean ± SD. CLP: Cecal Ligation and Puncture. *p < 0.05, **p < 0.01 compared to control.[1]

Table 2: Representative In Vitro Dose-Response of a PD-1 Inhibitor on T Cell Proliferation (CFSE Dilution Assay)

This compound Conc. (µM)% Proliferated CD4+ T Cells% Proliferated CD8+ T Cells
0 (Vehicle)25.3 ± 3.130.1 ± 4.5
0.0135.8 ± 4.242.5 ± 5.1
0.155.2 ± 6.865.7 ± 7.3
175.6 ± 8.185.3 ± 9.2
1078.1 ± 7.988.2 ± 8.8

Data are representative and presented as mean ± SD from a 5-day co-culture of human T cells with allogeneic dendritic cells.

Table 3: Representative In Vitro Time-Course of a PD-1 Inhibitor (1 µM) on T Cell Proliferation ([³H]-Thymidine Incorporation Assay)

Time Point (hours)CPM (Control)CPM (this compound)
241,500 ± 2502,800 ± 400
488,000 ± 90025,000 ± 2,100
7220,000 ± 2,50065,000 ± 5,500
9615,000 ± 1,80050,000 ± 4,800

Data are representative and presented as mean Counts Per Minute (CPM) ± SD from anti-CD3/CD28 stimulated human PBMCs.

Signaling Pathways

T cell activation and proliferation are initiated by the engagement of the T cell receptor (TCR) with its cognate peptide-MHC complex on an antigen-presenting cell (APC), along with co-stimulatory signals such as CD28. This triggers a signaling cascade involving the phosphorylation of key downstream molecules. The PD-1 pathway acts as a negative regulator of this process.

Upon binding to its ligand PD-L1, PD-1 recruits the phosphatase SHP-2 to its cytoplasmic tail. SHP-2 then dephosphorylates and inactivates key signaling intermediates in the TCR and CD28 signaling pathways, including CD3ζ, ZAP70, and components of the PI3K-AKT and Ras-MEK-ERK pathways.[2][3] This dampens the activation signal, leading to reduced T cell proliferation, cytokine release, and cytotoxic activity. This compound, by blocking the PD-1/PD-L1 interaction, prevents the recruitment of SHP-2 and the subsequent dephosphorylation of these signaling molecules, thereby restoring the T cell's proliferative capacity.

T_Cell_Signaling_and_DPPA1 cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell pMHC pMHC TCR TCR pMHC->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K Signal 2 SHP2 SHP-2 PD1->SHP2 recruits ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 LAT->PI3K Ras Ras LAT->Ras Proliferation Proliferation, Cytokine Release PLCG1->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK ERK Ras->ERK ERK->Proliferation SHP2->ZAP70 dephosphorylates SHP2->PI3K dephosphorylates DPPA1 This compound DPPA1->PDL1 inhibits interaction

Figure 1. T cell activation signaling and the inhibitory effect of the PD-1 pathway, which is blocked by this compound.

Experimental Protocols

The following are detailed protocols for assessing T cell proliferation in response to this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Proliferation Assays Isolate_PBMCs Isolate PBMCs Stimulate_TCells Stimulate T Cells (e.g., anti-CD3/CD28 or APCs) Isolate_PBMCs->Stimulate_TCells Treat_DPPA1 Treat with this compound (Dose-Response) Stimulate_TCells->Treat_DPPA1 CFSE CFSE Staining & Flow Cytometry Treat_DPPA1->CFSE Ki67 Ki-67 Staining & Flow Cytometry Treat_DPPA1->Ki67 Thymidine [3H]-Thymidine Incorporation Treat_DPPA1->Thymidine Data_Analysis Data Analysis & Interpretation CFSE->Data_Analysis Analyze Proliferation Index Ki67->Data_Analysis Analyze % Ki-67+ Cells Thymidine->Data_Analysis Measure CPM

Figure 2. General experimental workflow for monitoring T cell proliferation in response to this compound.

Protocol 1: CFSE Dilution Assay for T Cell Proliferation

This assay measures proliferation by tracking the dilution of the fluorescent dye CFSE in daughter cells.[4][5][6][7]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or allogeneic dendritic cells)

  • RPMI-1640 medium with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • CFSE Cell Division Tracker Kit

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Wash PBMCs with PBS and resuspend at 1-2 x 10⁷ cells/mL in PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM (optimize for your cell type).

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640.

    • Plate 1 x 10⁵ cells/well in a 96-well round-bottom plate.

    • Add T cell stimuli (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL, or co-culture with allogeneic dendritic cells at a 10:1 T cell to DC ratio).

    • Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control.

    • Culture for 4-6 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence in the gated T cell populations. Each peak of decreasing fluorescence intensity represents a cell division.

Protocol 2: Ki-67 Staining for T Cell Proliferation

Ki-67 is a nuclear protein associated with cell proliferation. This protocol uses flow cytometry to quantify the percentage of Ki-67-positive T cells.[1][8][9][10][11]

Materials:

  • Human PBMCs

  • This compound

  • T cell activation stimuli

  • RPMI-1640 medium with 10% FBS

  • PBS

  • Fixation/Permeabilization Buffer

  • Fluorescently labeled anti-Ki-67 antibody and antibodies against T cell surface markers (CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate and culture PBMCs with T cell stimuli and this compound as described in Protocol 1 (steps 1 and 3), for 2-4 days.

  • Surface Staining:

    • Harvest cells and wash with PBS.

    • Stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend cells in permeabilization buffer containing the anti-Ki-67 antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash with permeabilization buffer and then with PBS.

  • Flow Cytometry Analysis:

    • Resuspend cells in PBS for analysis.

    • Acquire data on a flow cytometer.

    • Determine the percentage of Ki-67-positive cells within the gated T cell populations.

Protocol 3: [³H]-Thymidine Incorporation Assay

This classic assay measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.[12][13][14][15][16]

Materials:

  • Human PBMCs

  • This compound

  • T cell activation stimuli

  • RPMI-1640 medium with 10% FBS

  • [³H]-thymidine

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment:

    • Isolate and culture PBMCs with T cell stimuli and this compound as described in Protocol 1 (steps 1 and 3).

  • [³H]-Thymidine Pulse:

    • After 48-96 hours of culture, add 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18-24 hours.

  • Cell Harvesting and Analysis:

    • Harvest the cells onto a filter mat using a cell harvester.

    • Wash the cells to remove unincorporated [³H]-thymidine.

    • Dry the filter mat.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively monitor and quantify the pro-proliferative effects of the PD-1/PD-L1 inhibitor this compound on T cells. By utilizing these standardized assays, researchers can generate robust and reproducible data to further elucidate the mechanism of action of this compound and evaluate its potential as an immunotherapeutic agent. The provided diagrams of the relevant signaling pathway and experimental workflow serve as valuable visual aids for understanding the complex biological processes involved.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for issues related to the low solubility of the PD-1/PD-L1 interaction inhibitor, (D)-PPA 1, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a hydrolysis-resistant D-peptide antagonist that acts as a potent inhibitor of the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1). It has shown efficacy in in-vitro and in-vivo models by blocking this interaction, thereby inhibiting tumor growth. Its salt form, this compound TFA, is noted to have enhanced water solubility and stability.[1][2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?

For many peptides, the initial recommendation is to attempt dissolution in sterile, distilled water.[3] If solubility in water is limited, the next step is to try a small amount of an organic solvent like DMSO, followed by a stepwise dilution with your aqueous buffer.[4][5]

Q3: What is the reported solubility of this compound?

This compound is reported to be soluble in water up to 2 mg/mL. However, achieving this concentration in various aqueous buffers may be challenging due to factors like pH and ionic strength.

Q4: Can the pH of my buffer affect the solubility of this compound?

Yes, pH is a critical factor in peptide solubility.[4][6] Peptides are generally least soluble at their isoelectric point (pI), where they have a net neutral charge. Adjusting the pH of the buffer away from the pI can increase solubility. For basic peptides, using a slightly acidic buffer can help, while for acidic peptides, a slightly basic buffer is recommended.[7]

Q5: My this compound solution appears cloudy or has visible precipitates. What should I do?

A cloudy solution or the presence of precipitates indicates that the peptide is not fully dissolved or has aggregated.[8] It is recommended to centrifuge the solution to pellet any undissolved material before use to avoid inaccurate concentration measurements.[4] To address this, you can try sonication, gentle warming, or adjusting the pH of your solution.[5][9]

Q6: Can I use organic solvents to aid in dissolving this compound?

Yes, for hydrophobic peptides, using a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile is a common strategy.[5] It is crucial to first dissolve the peptide in the organic solvent and then slowly add the aqueous buffer while mixing.[10] Be mindful of the final concentration of the organic solvent, as it can affect your downstream experiments; for most cellular assays, a final DMSO concentration of less than 1% is recommended.[4]

Q7: How does temperature affect the solubility of this compound?

Increasing the temperature can enhance the solubility of some peptides.[6][11] Gentle warming of the solution can be attempted, but excessive heat should be avoided as it can lead to peptide degradation.[9]

Quantitative Data

PropertyValueSource
Molecular Formula C70H98N20O21Vendor Data
Molecular Weight 1555.67 g/mol Vendor Data
Solubility in Water Up to 2 mg/mLVendor Data
Appearance Freeze-dried solidVendor Data
Storage Store dry, frozen, and in the darkVendor Data

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution.

  • Mixing: Gently vortex or sonicate the vial to aid dissolution.[5]

  • Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, proceed to the next step. If not, refer to Protocol 2.

  • Dilution: Further dilute the stock solution to the desired working concentration using your experimental buffer.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Troubleshooting Low Solubility of this compound

  • pH Adjustment:

    • Determine the net charge of this compound at neutral pH.

    • If the peptide is basic, try dissolving it in a buffer with a pH below its pI (e.g., using a small amount of 10% acetic acid solution).[4]

    • If the peptide is acidic, use a buffer with a pH above its pI (e.g., using a small amount of 10% ammonium bicarbonate solution).[4]

  • Use of Organic Solvents:

    • Add a minimal amount of DMSO (e.g., 10-50 µL) to the lyophilized peptide.

    • Ensure the peptide is fully dissolved in the DMSO first.

    • Slowly add your aqueous buffer to the DMSO-peptide solution dropwise while gently vortexing.[10]

    • If precipitation occurs, you have exceeded the solubility limit at that buffer concentration.

  • Sonication and Warming:

    • Place the peptide solution in a bath sonicator for brief intervals (e.g., 3 cycles of 10-15 seconds) to break up aggregates.[5]

    • Gently warm the solution to a temperature not exceeding 40°C, as higher temperatures can degrade the peptide.[6][9]

  • Centrifugation:

    • If precipitates persist, centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes).

    • Carefully collect the supernatant for your experiment, noting that the actual concentration may be lower than calculated.

Visual Guides

TroubleshootingWorkflow Troubleshooting Low Solubility of this compound start Start: Low this compound Solubility dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_soluble_water Is it soluble? dissolve_water->is_soluble_water use_solution Use Solution is_soluble_water->use_solution Yes try_organic Use minimal organic solvent (e.g., DMSO) is_soluble_water->try_organic No add_buffer Slowly add aqueous buffer try_organic->add_buffer is_soluble_organic Is it soluble? add_buffer->is_soluble_organic is_soluble_organic->use_solution Yes try_ph Adjust buffer pH away from pI is_soluble_organic->try_ph No is_soluble_ph Is it soluble? try_ph->is_soluble_ph is_soluble_ph->use_solution Yes try_sonication Apply sonication / gentle warming is_soluble_ph->try_sonication No is_soluble_sonication Is it soluble? try_sonication->is_soluble_sonication is_soluble_sonication->use_solution Yes centrifuge Centrifuge and use supernatant (concentration may be lower) is_soluble_sonication->centrifuge No FactorsAffectingSolubility Key Factors Influencing Peptide Solubility peptide_solubility This compound Solubility amino_acid_comp Amino Acid Composition (Hydrophobicity/Hydrophilicity) peptide_solubility->amino_acid_comp ph_charge pH and Net Charge (Relation to pI) peptide_solubility->ph_charge buffer_comp Buffer Composition (Ionic Strength, Salts) peptide_solubility->buffer_comp temperature Temperature peptide_solubility->temperature concentration Peptide Concentration peptide_solubility->concentration solvent Solvent Properties (Aqueous vs. Organic) peptide_solubility->solvent

References

Addressing (D)-PPA 1 aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (D)-PPA 1

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this compound, with a specific focus on preventing aggregation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] It binds to PD-L1 with a reported affinity (Kd) of 0.51 μM, effectively blocking the interaction between PD-1 and PD-L1.[1][2][3] This action inhibits tumor growth and has been shown to prolong survival in mouse models, making it a compound of interest for cancer immunotherapy research.[1][4]

Q2: What are the signs of this compound aggregation in my stock solution?

A2: Aggregation of small molecules like this compound can manifest in several ways. The most common signs include:

  • Visible Precipitate: You may see solid particles, crystals, or flakes in your solution.

  • Cloudiness or Turbidity: The solution may appear hazy or opaque, indicating the formation of fine particulates.

  • Inconsistent Results: Aggregation can lead to erroneously low compound concentrations in your assays, resulting in poor reproducibility and inaccurate findings.[5] Colloidal aggregates are a known cause of false positives and negatives in high-throughput screening.[6][7]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For preparing high-concentration stock solutions, using 100% DMSO is the standard recommendation.[8] It is crucial to use a high-purity, anhydrous grade of DMSO, as water absorption can promote precipitation.[9][10]

Q4: How can I prevent this compound from precipitating when I dilute it in aqueous cell culture media?

A4: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in DMSO.[5][11] This occurs because the compound's solubility limit is exceeded in the final aqueous environment. To mitigate this:

  • Use Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions.[12] For instance, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[13]

  • Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[8][14][15] It is recommended to keep the final concentration as low as possible, ideally ≤0.1%.[16] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[15]

  • Increase Mixing: Gently vortex or invert the tube immediately after adding the compound to the media to ensure rapid and uniform dispersion.[17]

Troubleshooting Guide: Stock Solution Aggregation

This guide provides a systematic approach to diagnosing and solving aggregation issues with this compound stock solutions.

Observation: The this compound stock solution, prepared in 100% DMSO, appears cloudy or contains visible precipitate.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Observation: Precipitate/Cloudiness in DMSO Stock Solution check_conc Step 1: Verify Concentration Is the concentration too high? start->check_conc gentle_heat Step 2: Apply Gentle Heat Warm to 37°C and vortex. check_conc->gentle_heat No prepare_fresh Step 5: Prepare Fresh Stock Use a lower concentration if needed. check_conc->prepare_fresh Yes sonicate Step 3: Use Sonication Briefly sonicate in a water bath. gentle_heat->sonicate resolved Issue Resolved: Solution is clear. gentle_heat->resolved Solution Clears fresh_dmso Step 4: Use Fresh DMSO Is the DMSO anhydrous? sonicate->fresh_dmso sonicate->resolved Solution Clears fresh_dmso->prepare_fresh No fresh_dmso->resolved Yes, after remake prepare_fresh->resolved not_resolved Issue Persists: Contact Technical Support prepare_fresh->not_resolved Still precipitates

Data Summary

The following table provides recommended starting concentrations and storage conditions for this compound stock solutions.

ParameterRecommended ConditionNotes
Primary Solvent High-Purity, Anhydrous DMSODMSO is hygroscopic; use a fresh, sealed bottle to avoid water contamination.[9]
Stock Concentration 1 mM - 10 mMHigher concentrations increase the risk of precipitation upon storage or dilution.
Final Assay DMSO % ≤ 0.5% (Ideal: ≤ 0.1%)Varies by cell line; always perform a dose-response curve for DMSO toxicity.[8][14][15]
Storage (Powder) -20°C for up to 3 yearsAs per typical manufacturer recommendations.
Storage (In DMSO) -20°C for up to 1 monthFor longer-term storage, -80°C is recommended (up to 6 months).[2]
Handling Aliquot into single-use volumesAvoid repeated freeze-thaw cycles which can promote aggregation.[12]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for accurately preparing a stable stock solution of this compound.

Materials:

  • This compound powder (MW: 1555.67 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a Teflon-lined screw cap[18]

  • Calibrated analytical balance[19]

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 1.56 mg of this compound powder and transfer it to the sterile amber glass vial.

    • Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) = 0.00156 g / (0.01 mol/L * 1555.67 g/mol ) ≈ 0.0001 L = 100 µL

  • Solubilization: Add 100 µL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Troubleshooting Insolubility: If the compound does not fully dissolve:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]

    • If solids persist, briefly sonicate the vial in a water bath for 5 minutes.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling and Freezing: Clearly label each aliquot with the compound name, concentration (10 mM), date, and store immediately at -20°C or -80°C.[17][20]

Proposed Signaling Pathway of this compound

This compound functions by disrupting the PD-1/PD-L1 signaling axis, which is a critical immune checkpoint pathway. By binding to PD-L1 on tumor cells, this compound prevents it from engaging with the PD-1 receptor on activated T cells. This blockade releases the "brakes" on the T cell, restoring its ability to recognize and eliminate cancer cells.

G cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction leads to inhibition Inhibition Inhibition of T Cell Function PD1->Inhibition TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation Inhibition->Activation Inhibits DPPA1 This compound DPPA1->PDL1 Binds & Blocks

References

Technical Support Center: Optimizing (D)-PPA 1 for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (D)-PPA 1 in in vitro cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a D-peptide antagonist of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] It binds to PD-L1 with a dissociation constant (Kd) of 0.51 μM, preventing it from interacting with the PD-1 receptor on T-cells.[1][2][3] This blockade disrupts a key immune checkpoint pathway that cancer cells often exploit to evade the immune system. By inhibiting the PD-1/PD-L1 interaction, this compound can enhance T-cell activation and promote an anti-tumor immune response.[4][5]

Q2: I am not observing any cytotoxicity when I treat my cancer cell line with this compound. Is there something wrong with the compound?

A2: This is an expected result. This compound does not directly kill tumor cells.[6][7] Its function is to block the PD-1/PD-L1 immune checkpoint, thereby enabling immune cells (specifically T-cells) to recognize and kill cancer cells more effectively. To observe a cytotoxic effect, you must use a co-culture system containing both target cancer cells (expressing PD-L1) and effector T-cells (expressing PD-1).

Q3: What is the recommended concentration range for this compound in an in vitro assay?

A3: The optimal concentration of this compound will depend on the specific cell lines and experimental conditions. However, based on available data, concentrations in the range of 3 µM to 100 µM have been used in cell-based assays.[6] For inhibiting the PD-1/PD-L1 interaction in flow cytometry, a concentration of 1 mg/mL has been reported.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically a lyophilized solid.[3] For reconstitution, it is soluble in water up to 2 mg/mL. The TFA salt form of this compound generally has better water solubility and stability.[6][7] It is recommended to store the lyophilized peptide at -20°C and protected from light.[3] Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No T-cell mediated cytotoxicity observed in co-culture assay 1. Low or no PD-L1 expression on target cancer cells: The target cells must express PD-L1 for this compound to have an effect. 2. Low or no PD-1 expression on effector T-cells: The T-cells must be activated to express PD-1. 3. Suboptimal Effector-to-Target (E:T) ratio: An insufficient number of T-cells may not be able to elicit a significant cytotoxic response. 4. This compound concentration is too low: The concentration may not be sufficient to effectively block the PD-1/PD-L1 interaction. 5. Peptide degradation: Improper storage or handling may have led to the degradation of this compound.1. Verify PD-L1 expression: Use flow cytometry or western blotting to confirm PD-L1 expression on your target cells. If expression is low, you can stimulate some cancer cell lines with interferon-gamma (IFN-γ) to upregulate PD-L1. 2. Activate T-cells: Ensure T-cells are properly activated (e.g., with anti-CD3/CD28 antibodies) before the co-culture assay to induce PD-1 expression. 3. Optimize E:T ratio: Titrate the E:T ratio (e.g., from 1:1 to 10:1) to find the optimal condition for your cell lines. 4. Perform a dose-response curve: Test a range of this compound concentrations to determine the EC50 for your assay. 5. Use fresh peptide: Prepare fresh solutions of this compound from a properly stored lyophilized stock.
High background cytotoxicity in control wells (without this compound) 1. Alloreactivity: T-cells may be reacting to the cancer cells due to HLA mismatch. 2. Non-specific T-cell activation: The T-cell activation method may be causing non-specific killing. 3. Poor cell health: Either the cancer cells or T-cells may be unhealthy at the start of the assay.1. Use autologous system or matched HLA cell lines: If possible, use T-cells and cancer cells from the same donor or with matched HLA types. 2. Optimize T-cell activation: Ensure that the T-cell activation is specific and not leading to overstimulation. 3. Check cell viability: Assess the viability of both cell populations before setting up the co-culture.
Inconsistent or variable results 1. Peptide handling issues: Inaccurate weighing of the lyophilized peptide, especially due to its hygroscopic nature, can lead to concentration errors.[8] 2. Contamination: Endotoxin or other biological contaminants in the peptide preparation can affect immune cell function.[9] 3. Presence of Trifluoroacetic acid (TFA): Residual TFA from peptide synthesis can interfere with cellular assays.[9] 4. Assay variability: Inconsistent cell numbers, incubation times, or pipetting errors.1. Use lyophilized peptide working standards: This can improve accuracy and precision.[8] Allow the vial to equilibrate to room temperature before opening to minimize moisture absorption. 2. Use endotoxin-free reagents and peptides: Ensure all components of your assay are low in endotoxins. 3. Consider TFA-free peptide or salt exchange: If TFA interference is suspected, obtain a TFA-free version of the peptide or perform a salt exchange. 4. Standardize assay protocol: Ensure consistent cell seeding densities, incubation periods, and careful pipetting.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Binding Affinity (Kd) to PD-L1 0.51 µMSurface Plasmon Resonance (SPR)[1][2][3]
Inhibition of PD-1/PD-L1 Interaction 1 mg/mLFlow Cytometry[1][2][3]
Concentration Range (No direct cytotoxicity) 3.125 - 100 µMCT26 cancer cell line, 24-48h incubation[6]

Experimental Protocols

Protocol 1: T-Cell Mediated Cytotoxicity Co-Culture Assay

This protocol outlines a general procedure to assess the ability of this compound to enhance T-cell mediated killing of cancer cells.

Materials:

  • Target cancer cells (e.g., a cell line known to express PD-L1, or engineered to express it)

  • Effector T-cells (e.g., activated human PBMCs or a T-cell line like Jurkat)

  • This compound

  • Complete cell culture medium

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescent dye for live/dead cell staining)

  • 96-well cell culture plates

Procedure:

  • Prepare Target Cells:

    • Seed the target cancer cells in a 96-well plate at a predetermined density to achieve a confluent monolayer on the day of the assay.

    • (Optional) If PD-L1 expression is low, consider stimulating the cells with IFN-γ (e.g., 100 ng/mL for 24-48 hours) prior to the assay. Wash the cells to remove IFN-γ before adding T-cells.

  • Prepare Effector T-cells:

    • Activate T-cells according to the manufacturer's protocol for the activation reagents. This is crucial for inducing PD-1 expression.

  • Set up Co-culture and Treatment:

    • On the day of the assay, remove the medium from the target cells.

    • Prepare different concentrations of this compound in complete culture medium.

    • Add the activated T-cells to the target cells at an optimized Effector-to-Target (E:T) ratio (e.g., 5:1 or 10:1).

    • Immediately add the this compound solutions to the co-culture wells.

    • Include the following controls:

      • Target cells only (spontaneous death)

      • Target cells + Effector T-cells (basal killing)

      • Target cells + Effector T-cells + vehicle control

      • Target cells + lysis buffer (maximum killing for LDH assay)

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.

  • Measure Cytotoxicity:

    • Following incubation, measure cell death using your chosen cytotoxicity assay according to the manufacturer's instructions.

Visualizations

Signaling Pathway

PD1_Pathway cluster_cancer Cancer Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Function PD1->Inhibition TCR TCR Activation T-Cell Activation (Cytotoxicity) TCR->Activation Antigen Presentation DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A 1. Seed Target Cancer Cells C 3. Co-culture Target and Effector Cells A->C B 2. Activate Effector T-Cells B->C D 4. Add this compound (Dose-Response) C->D E 5. Incubate (24-72 hours) D->E F 6. Measure Cytotoxicity E->F G 7. Analyze Data (EC50 Calculation) F->G

Caption: Workflow for T-cell mediated cytotoxicity assay with this compound.

Troubleshooting Logic

Troubleshooting_Logic Start No Cytotoxicity Observed Check_PDL1 Is PD-L1 expressed on target cells? Start->Check_PDL1 Check_PD1 Are T-cells activated (PD-1 expression)? Check_PDL1->Check_PD1 Yes Induce_PDL1 Induce PD-L1 with IFN-γ or use a different cell line. Check_PDL1->Induce_PDL1 No Check_Ratio Is E:T ratio optimized? Check_PD1->Check_Ratio Yes Activate_TCells Properly activate T-cells (e.g., anti-CD3/CD28). Check_PD1->Activate_TCells No Check_Conc Is this compound concentration sufficient? Check_Ratio->Check_Conc Yes Optimize_Ratio Titrate E:T ratio. Check_Ratio->Optimize_Ratio No Check_Peptide Is the peptide stock viable? Check_Conc->Check_Peptide Yes Dose_Response Perform a dose-response experiment. Check_Conc->Dose_Response No New_Peptide Use a fresh aliquot of this compound. Check_Peptide->New_Peptide No Success Cytotoxicity Observed Check_Peptide->Success Yes

Caption: Troubleshooting decision tree for lack of cytotoxicity with this compound.

References

Technical Support Center: Enhancing the In Vivo Stability of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (D)-PPA 1. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on improving and assessing the in vivo stability of the D-peptide antagonist, this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo stability a consideration?

A1: this compound is a potent D-peptide antagonist that inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1[1][2]. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system[3]. As a therapeutic candidate, the in vivo stability of this compound is crucial as it directly influences its half-life, bioavailability, and ultimately, its therapeutic efficacy. Although this compound is a D-peptide and thus inherently resistant to degradation by proteases, further enhancements to its stability can lead to improved pharmacokinetic profiles[4][5][6][7].

Q2: My this compound shows low bioavailability in my in vivo model. What are the potential causes and solutions?

A2: Low bioavailability of a D-peptide like this compound, despite its inherent stability, can be due to several factors including rapid clearance, poor absorption, or formulation issues. To address this, consider strategies such as PEGylation or fatty acid conjugation to increase the molecule's size and reduce renal clearance. Additionally, optimizing the formulation by using solubility enhancers or encapsulation in delivery systems like liposomes can improve absorption and bioavailability.

Q3: How can I quantitatively assess the in vivo stability of my modified this compound?

A3: A standard approach is to conduct a pharmacokinetic study in an animal model, such as mice. This involves administering the peptide and then collecting blood samples at various time points. The concentration of the intact peptide in the plasma is then quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS). From these concentration-time data, key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) can be calculated.

Q4: What are the most promising strategies to further enhance the in vivo stability of this compound?

A4: While this compound is already a stable D-peptide, its in vivo half-life can potentially be extended through several chemical modification strategies. These include:

  • Glycosylation: Attaching sugar moieties to the peptide can shield it from degradation and improve its pharmacokinetic properties.

  • PEGylation: Conjugating polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, reducing renal clearance.

  • Lipidation/Fatty Acid Acylation: Attaching a lipid tail can promote binding to serum albumin, which acts as a carrier and prolongs circulation time.

  • N- and C-terminal Modifications: Capping the ends of the peptide with groups like acetyl or amide can protect against exopeptidases.

  • Cyclization: Introducing a cyclic structure can enhance conformational rigidity and resistance to proteolysis.

Troubleshooting Guides

Problem 1: Rapid Clearance of this compound in In Vivo Studies

Possible Cause Troubleshooting Step/Solution
Renal Clearance Despite being a D-peptide, if the molecular weight is below the renal filtration threshold, it may be cleared quickly. Solution: Consider increasing the hydrodynamic size of this compound through PEGylation or by conjugating it to a larger molecule like an albumin-binding domain.
Non-specific Tissue Uptake The peptide may be rapidly taken up by certain tissues, leading to its removal from circulation. Solution: Evaluate the biodistribution of labeled this compound to identify organs of high accumulation. Modification with hydrophilic linkers or PEG may reduce non-specific tissue binding.
Metabolic Hotspots Although resistant to many proteases, there might be specific enzymes that can still cleave D-peptides, or chemical instability at certain residues. Solution: Perform in vitro stability assays with liver microsomes or specific enzymes to identify potential cleavage sites. If a "hotspot" is identified, consider amino acid substitution at that position.

Problem 2: Inconsistent Results in In Vivo Stability Assays

Possible Cause Troubleshooting Step/Solution
Sample Handling and Processing Degradation can occur ex vivo after blood collection if not handled properly. Solution: Ensure rapid processing of blood samples on ice and the addition of protease inhibitors to the collection tubes.
Analytical Method Sensitivity The concentration of the peptide in plasma may fall below the limit of detection of the analytical method at later time points. Solution: Optimize the LC-MS/MS method for higher sensitivity. This may involve improving the extraction protocol or using a more sensitive mass spectrometer.
Animal-to-Animal Variability Physiological differences between individual animals can lead to variations in pharmacokinetic parameters. Solution: Increase the number of animals per group to improve the statistical power of the study. Ensure consistent dosing and sampling procedures.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is not publicly available, the following table presents data for a representative D-peptide, RD2, to illustrate the expected pharmacokinetic profile of a highly stable D-peptide in mice. It is crucial to perform your own pharmacokinetic studies to determine the specific parameters for this compound and its modified analogs.

Table 1: Example Pharmacokinetic Parameters of a Stable D-Peptide (RD2) in Mice

ParameterValueReference
Terminal Half-life (t½) in Plasma > 2 days[4][5][7]
Bioavailability (Oral) High[4][5][7]
Brain Penetration Yes[4][5][7]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of this compound in plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Thaw frozen plasma (e.g., mouse, rat, or human) on ice.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the plasma-peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).

    • Vortex and incubate on ice to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the peptide.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time to determine the in vitro half-life.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in mice.

  • Animal Dosing:

    • Administer this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the mice.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic modeling software to analyze the plasma concentration-time data and calculate key parameters such as:

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Area Under the Curve (AUC): The total drug exposure over time.

Visualizations

pd1_pdl1_pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 Inhibition Inhibition Inhibition TCR TCR MHC MHC TCR->MHC Activation D-PPA 1 This compound D-PPA 1->PD-L1 Blockade Activation Activation

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics A Incubate this compound with Plasma at 37°C B Collect Aliquots at Time Points A->B C Quench & Precipitate Proteins B->C D Quantify Intact Peptide (RP-HPLC / LC-MS/MS) C->D E Calculate In Vitro Half-Life D->E F Administer this compound to Mice G Collect Blood Samples at Time Points F->G H Prepare Plasma G->H I Quantify Plasma Concentration (LC-MS/MS) H->I J Calculate PK Parameters (t½, CL, Vd, AUC) I->J

Caption: Experimental workflow for assessing the in vitro and in vivo stability of this compound.

References

Technical Support Center: Overcoming Resistance to (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction, in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, hydrolysis-resistant D-peptide designed to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1).[1][2][3] PD-L1, often expressed on the surface of cancer cells, binds to the PD-1 receptor on activated T-cells.[4][5] This interaction transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.[4][6] this compound works by binding to PD-L1, physically blocking it from engaging with PD-1.[1][3] This blockade restores the T-cells' ability to recognize and eliminate cancer cells.[4]

Q2: What is the difference between primary and acquired resistance to this compound?

  • Primary Resistance: This refers to a situation where cancer cells do not respond to this compound from the outset of the experiment. This is often due to inherent characteristics of the cancer cells or the experimental system.

  • Acquired Resistance: This occurs when cancer cells initially show a response to this compound (e.g., increased T-cell mediated killing), but this effect diminishes over time with continued exposure. This suggests the cancer cells have adapted to the presence of the inhibitor.[7][8]

Q3: What type of in vitro experimental setup is required to test this compound efficacy?

Because this compound's mechanism is to modulate T-cell activity, its effect cannot be observed on cancer cell lines in monoculture. A co-culture system is essential, typically involving:

  • Target Cancer Cells: The cancer cell line of interest.

  • Effector Immune Cells: Activated T-cells (e.g., patient-derived peripheral blood mononuclear cells (PBMCs), specific cytotoxic T-lymphocyte (CTL) clones, or engineered T-cell lines).

The primary readout is the functional consequence of blocking the PD-1/PD-L1 pathway, such as increased T-cell mediated cytotoxicity, T-cell proliferation, or cytokine release (e.g., Interferon-gamma, IFN-γ).[9]

Troubleshooting Guide

Problem 1: No observable effect of this compound in the co-culture assay.

Q: I've added this compound to my cancer cell/T-cell co-culture, but I'm not seeing an increase in cancer cell death or T-cell activation. What are the potential causes?

A: This indicates primary resistance. Several factors, related to either the cancer cells or the T-cells, could be responsible. Follow this troubleshooting workflow:

G start Start: No this compound Effect pd_l1_check 1. Verify PD-L1 Expression on Cancer Cells start->pd_l1_check mhc_check 2. Check MHC Class I Expression pd_l1_check->mhc_check PD-L1 is Present induce_pdl1 Solution: Induce PD-L1 with IFN-γ or use PD-L1+ cell line. pd_l1_check->induce_pdl1 PD-L1 is Low/Absent ifn_pathway 3. Assess IFN-γ Signaling Pathway mhc_check->ifn_pathway MHC I is Present mhc_solution Solution: Use cell line with intact antigen presentation machinery. mhc_check->mhc_solution MHC I is Low/Absent tcell_activation 4. Confirm T-Cell Activation & PD-1 Expression ifn_pathway->tcell_activation IFN-γ Pathway Intact ifn_solution Solution: Sequence JAK1/2. Select different cell line. ifn_pathway->ifn_solution Pathway Defective (e.g., JAK1/2 mutation) tcell_exhaustion 5. Evaluate T-Cell Exhaustion Status tcell_activation->tcell_exhaustion T-Cells Activated & PD-1+ tcell_act_solution Solution: Ensure proper T-cell activation protocol (e.g., CD3/CD28 beads). tcell_activation->tcell_act_solution Poor Activation or Low PD-1 tcell_exh_solution Solution: Investigate other checkpoints (e.g., TIM-3, LAG-3). Consider combination inhibitors. tcell_exhaustion->tcell_exh_solution Other Checkpoints Upregulated

Caption: Troubleshooting workflow for primary resistance to this compound.

Detailed Explanations:

  • Insufficient PD-L1 Expression: this compound targets PD-L1. If the cancer cells have low or no surface expression of PD-L1, the inhibitor has no target to bind to. PD-L1 expression can be induced by inflammatory cytokines like IFN-γ, a mechanism known as "adaptive resistance".[7]

  • Defective Antigen Presentation: T-cells recognize cancer cells via tumor antigens presented on Major Histocompatibility Complex (MHC) class I molecules. If the cancer cell line has downregulated or lost MHC I expression (e.g., due to mutations in the B2M gene), T-cells cannot "see" the tumor cell, rendering the PD-1/PD-L1 interaction irrelevant.[7]

  • Insensitivity to Interferon-gamma (IFN-γ): IFN-γ released by T-cells is a potent anti-tumor cytokine that also upregulates PD-L1 on cancer cells. Mutations in the IFN-γ signaling pathway, such as loss-of-function mutations in JAK1 or JAK2, can make tumor cells "deaf" to this signal. This prevents PD-L1 upregulation and leads to resistance.[7][8]

  • Improper T-cell Activation: The PD-1 receptor is expressed on activated T-cells.[7] If the T-cells in the co-culture are not properly activated, they will not express sufficient PD-1, and the inhibitory pathway will not be engaged.

  • Upregulation of Other Checkpoints: T-cells can express multiple inhibitory checkpoints, such as TIM-3 and LAG-3. Even if the PD-1/PD-L1 axis is blocked, these other pathways can still suppress T-cell function, leading to a state of exhaustion.

Problem 2: The effect of this compound diminishes over time.

Q: My experiment showed an initial increase in T-cell cytotoxicity, but after prolonged co-culture or passaging, the cancer cells are no longer being eliminated effectively, even with this compound present. What could be happening?

A: This suggests acquired resistance. The cancer cells have likely evolved under the selective pressure of the immunotherapy.

Potential Mechanisms:

  • Loss of Neoantigens: The T-cells may have eliminated the cancer cell clones that presented recognizable antigens. The surviving clones may have lost these antigens through genetic mutations, a process known as immunoediting.[7]

  • Acquired Defects in Antigen Presentation: Similar to primary resistance, surviving cancer cells may have acquired mutations in the MHC I or antigen processing machinery (e.g., B2M, TAP genes).[7]

  • Acquired JAK1/2 Mutations: Cancer cells can acquire mutations in the IFN-γ signaling pathway under therapeutic pressure, making them unable to upregulate PD-L1 in response to T-cell activity.

The troubleshooting for acquired resistance involves re-analyzing the resistant cancer cell population using the same checks outlined for primary resistance (PD-L1 expression, MHC I status, etc.) and comparing the results to the original, sensitive cell line.

Data Interpretation

Quantitative data is crucial for confirming resistance. Below are tables with illustrative data comparing a sensitive and a resistant scenario in a hypothetical co-culture experiment.

Table 1: Comparing Efficacy of this compound in Sensitive vs. Resistant Co-cultures

Parameter Sensitive Co-culture Resistant Co-culture Interpretation
Specific Lysis (%)
Control (Vehicle) 15% 12% Baseline killing is similar.
This compound (1 µM) 65% 18% Significant increase in lysis in sensitive line; minimal change in resistant line, confirming resistance.
IFN-γ Release (pg/mL)
Control (Vehicle) 250 pg/mL 210 pg/mL Baseline T-cell activity is comparable.

|    this compound (1 µM) | 1200 pg/mL | 280 pg/mL | this compound boosts T-cell cytokine production only in the sensitive co-culture. |

Table 2: Biomarker Analysis in Sensitive vs. Resistant Cancer Cell Lines

Biomarker Sensitive Cell Line Resistant Cell Line Potential Mechanism of Resistance
Basal PD-L1 Expression Low (~5% positive cells) Low (~4% positive cells) Basal expression may not be the primary driver.
IFN-γ Induced PD-L1 High (>80% positive cells) Low (~6% positive cells) Suggests a defect in the IFN-γ signaling pathway (e.g., JAK1/2 mutation).[8]
MHC Class I (Surface) High Low / Absent Suggests loss of antigen presentation machinery (e.g., B2M mutation).[7]
Other Checkpoints (mRNA)
TIM-3 Baseline 5-fold increase Upregulation of alternative checkpoints may compensate for PD-L1 blockade.

|    LAG-3 | Baseline | 4-fold increase | |

Key Experimental Protocols

Protocol 1: T-Cell Mediated Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance the killing of cancer cells by T-cells.

  • Cell Plating: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • T-Cell Preparation: Thaw and activate effector T-cells (e.g., PBMCs) according to standard lab protocols (e.g., using anti-CD3/CD28 beads).

  • Co-culture Incubation:

    • Remove media from cancer cells.

    • Add activated T-cells to the wells at a specified Effector:Target (E:T) ratio (e.g., 10:1).

    • Immediately add this compound or vehicle control at desired final concentrations.

  • Incubation: Co-culture the cells for 24-72 hours.

  • Quantify Cytotoxicity: Measure cancer cell viability. A common method is a lactate dehydrogenase (LDH) release assay, which measures the release of LDH from lysed cells into the supernatant. Alternatively, use a fluorescence-based live/dead cell stain and imaging.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: Analysis of PD-L1 and MHC I Expression by Flow Cytometry

This protocol is used to determine the expression levels of key surface proteins on cancer cells.

  • Cell Preparation: Harvest cancer cells (either from monoculture or after sorting from a co-culture) and wash with FACS buffer (e.g., PBS + 2% FBS).

  • IFN-γ Stimulation (Optional): To check for inducibility of PD-L1, treat cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours prior to harvesting.

  • Antibody Staining: Incubate cells with fluorescently-conjugated antibodies against PD-L1 and MHC Class I (and an isotype control) for 30 minutes on ice, protected from light.

  • Washing: Wash cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker compared to the isotype control.

Signaling and Workflow Diagrams

G cluster_tcell T-Cell cluster_cancer Cancer Cell TCR TCR Activation T-Cell Activation (Killing, Proliferation) TCR->Activation PD1 PD-1 Receptor PD1->Activation Suppresses MHC MHC I + Antigen MHC->TCR 1. Recognition (Signal 1) PDL1 PD-L1 PDL1->PD1 2. Inhibition (Brake Signal) DPPA1 This compound DPPA1->PDL1 3. Blockade

Caption: Mechanism of action of this compound in the tumor microenvironment.

References

Identifying potential off-target effects of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (D)-PPA 1, also known as D-Phenylalanyl-prolyl-arginine chloromethyl ketone (PPACK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding its use, particularly concerning potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound (PPACK)?

This compound (PPACK) is a synthetic peptide derivative designed as a highly specific and irreversible inhibitor of thrombin (Factor IIa).[1] It binds with high affinity to the active site of thrombin, thereby preventing it from converting fibrinogen to fibrin, a critical step in the coagulation cascade.[1][2] The chloromethyl ketone moiety forms a covalent bond with the active site histidine residue of the serine protease.[3]

Q2: I am observing effects in my experiment that don't seem related to thrombin inhibition. What are the potential off-target effects of this compound?

While this compound is highly selective for thrombin, it belongs to the class of serine protease inhibitors and may exhibit some off-target activity against other related enzymes, especially at higher concentrations.[4][5]

Potential off-target effects include:

  • Inhibition of other coagulation proteases: this compound has been shown to inhibit other trypsin-like proteases, such as Factor Xa, although with a significantly lower potency (approximately 1000-fold less) than its inhibition of thrombin.[5]

  • Interaction with other serine proteases: As a chloromethyl ketone, it has the potential to react with other serine endopeptidases.[4]

  • Inhibition of Cysteine Proteases: Some chloromethyl ketones have been reported to inhibit cysteine proteases like caspases, which could lead to unexpected effects on apoptosis or inflammation pathways.[3]

Q3: My cells are showing unexpected levels of apoptosis. Could this compound be the cause?

Yes, it is possible. While not its primary mechanism, some protease inhibitors containing a chloromethyl ketone moiety have been documented to inhibit cysteine proteases, including caspases, which are key mediators of apoptosis.[3] If you observe unexpected changes in cell viability or apoptosis markers, it is crucial to perform control experiments to determine if this is an off-target effect.

Q4: How can I confirm that the experimental results I'm seeing are due to on-target thrombin inhibition versus an off-target effect?

To dissect on-target from off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a concentration-response curve for this compound. On-target effects should occur at concentrations consistent with its known potency for thrombin inhibition. Off-target effects typically manifest at higher concentrations.

  • Use a Structurally Different Inhibitor: Employ another specific thrombin inhibitor with a different chemical scaffold (e.g., dabigatran, argatroban).[6][7] If the observed effect persists with a different inhibitor, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, add exogenous active thrombin to your system after treatment with this compound to see if you can reverse the observed phenotype.

  • Direct Off-Target Activity Assays: Directly measure the activity of suspected off-target proteases (like Factor Xa or caspases) in the presence of this compound.

Data Summary

The following table summarizes the known inhibitory constants and concentrations for this compound, providing a reference for expected on-target versus potential off-target effective concentrations.

TargetInhibitor Constant (Ki) / ConcentrationReference
Thrombin (On-Target) 0.24 nM[1]
Factor Xa (Off-Target)Potency is ~3 orders of magnitude less than on thrombin[5]
Anticoagulant Use (in vitro)100 µM[1]

Key Experimental Protocols

Protocol 1: Protease Activity Assay (General)

This protocol provides a general workflow to assess the inhibitory activity of this compound against a protease of interest (e.g., thrombin, Factor Xa, or a caspase).

  • Reagents and Materials:

    • Purified protease enzyme (e.g., human α-thrombin).

    • Fluorogenic or chromogenic substrate specific to the protease.

    • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA).

    • This compound (PPACK) stock solution (in DMSO or water).[1]

    • 96-well microplate (black or clear, depending on the substrate).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.

    • In a 96-well plate, add the purified protease enzyme to each well (except for a no-enzyme control).

    • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the specific fluorogenic or chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) over time.

    • Calculate the reaction velocity (rate of substrate cleavage) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50.

Protocol 2: Cell-Based Apoptosis Assay (Caspase Activity)

This protocol is used to determine if this compound induces or inhibits caspase-mediated apoptosis in a cell culture model.

  • Reagents and Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • This compound (PPACK) stock solution.

    • Positive control for apoptosis (e.g., staurosporine).

    • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

    • 96-well white-walled microplate.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis.

    • Incubate the cells for a period relevant to your experimental question (e.g., 6, 12, or 24 hours).

    • Equilibrate the plate and the caspase assay reagent to room temperature.

    • Add the caspase assay reagent to each well according to the manufacturer's instructions. This reagent typically contains a luminogenic caspase substrate.

    • Mix the contents by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence in each well using a plate-reading luminometer.

    • Normalize the luminescence signal to a cell viability assay (run in parallel) to account for cytotoxic effects not related to caspase activity.

    • Compare the caspase activity in this compound-treated cells to the vehicle control to assess off-target effects on the apoptotic pathway.

Visual Guides

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

Thrombin_Signaling_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage Fibrin Fibrin Monomer Fibrinogen->Fibrin Fibrin_Clot Fibrin Clot Fibrin->Fibrin_Clot Cell_Activation Cellular Activation (e.g., Platelets) PAR1->Cell_Activation PPA1 This compound (PPACK) PPA1->Thrombin Inhibition

Caption: On-target action of this compound (PPACK) on the coagulation cascade.

Off_Target_Troubleshooting start Unexpected Experimental Result Observed q1 Is the effect dose-dependent? start->q1 a1_yes Proceed with validation q1->a1_yes Yes a1_no Re-evaluate experimental setup (e.g., reagent stability, assay conditions) q1->a1_no No exp1 Test alternative thrombin inhibitor (different chemical class) a1_yes->exp1 q2 Does the alternative inhibitor replicate the effect? exp1->q2 a2_yes Result is likely an ON-TARGET effect q2->a2_yes Yes a2_no Result is likely an OFF-TARGET effect of this compound q2->a2_no No exp2 Perform direct activity assays on suspected off-targets (e.g., Factor Xa, Caspases) a2_no->exp2

Caption: Workflow for troubleshooting unexpected results with this compound.

Caption: Logical relationship of this compound on- and off-target effects.

References

Technical Support Center: Ensuring Reproducibility in Novel Compound-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide has been developed as a template to address common challenges in reproducibility for experiments involving novel compounds. The term "(D)-PPA 1" is not a widely recognized scientific identifier; therefore, this guide provides a generalized framework. Researchers should adapt these protocols and troubleshooting tips to their specific compound and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of a new hydrophobic compound?

A1: For hydrophobic compounds, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 10-100 mM). To prepare the stock solution:

  • Warm the vial containing the powdered compound to room temperature.

  • Add the appropriate volume of solvent to achieve the desired concentration.

  • Vortex vigorously and, if necessary, use a sonicator to ensure the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to note the final concentration of the solvent in your working solutions, as high concentrations can be toxic to cells.

Q2: How can I determine the optimal working concentration for my compound?

A2: The optimal working concentration should be determined empirically for each cell line and assay. A dose-response experiment is the best approach. We recommend a 10-point concentration curve, starting from a high concentration (e.g., 100 µM) and performing serial dilutions (e.g., 1:2 or 1:3). The results of this experiment will allow you to determine key parameters such as the EC50 or IC50 value, which represent the concentration at which the compound elicits 50% of its maximal effect or inhibition, respectively.

Q3: My results are inconsistent between experiments. What are the common causes?

A3: Inconsistent results can arise from several factors. Key areas to investigate include:

  • Cell Culture Conditions: Ensure cells are in the same logarithmic growth phase for each experiment and are seeded at a consistent density. Passage number should also be recorded and kept within a narrow range.

  • Reagent Variability: Use the same lot of reagents (e.g., serum, media, compound) whenever possible. If a new lot is introduced, it should be validated.

  • Experimental Technique: Pipetting accuracy, incubation times, and washing steps should be standardized and executed consistently.

  • Compound Stability: Ensure your compound is stable in the experimental medium and under your specific incubation conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High well-to-well variability in plate-based assays Inconsistent cell seeding, "edge effects" in the plate, or improper mixing of the compound.Ensure a single-cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure the compound is thoroughly mixed into the medium before adding it to the cells.
Unexpected cell death in control (vehicle-treated) wells The concentration of the vehicle (e.g., DMSO) is too high.The final concentration of DMSO in the culture medium should typically not exceed 0.5%, and for many sensitive cell lines, it should be below 0.1%. Perform a vehicle toxicity control experiment to determine the maximum tolerable concentration for your specific cell line.
No observable effect of the compound at expected concentrations The compound may be inactive, degraded, or used at too low a concentration. The target may not be present in the chosen cell line.Verify the identity and purity of your compound. Test a fresh aliquot from your stock solution. Expand the concentration range in your dose-response experiment. Confirm the expression of the target protein or pathway component in your cell model using techniques like Western blotting or qPCR.
Precipitation of the compound in the culture medium The compound has low solubility in aqueous solutions at the tested concentration.Lower the working concentration of the compound. If using a solvent like DMSO, ensure the final concentration is minimal. Consider using a formulation aid, such as Pluronic F-68, to improve solubility, but validate that the aid itself does not affect the experimental outcome.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a method for assessing the effect of a novel compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Protein Expression

This protocol is for analyzing changes in protein expression following compound treatment.

  • Cell Lysis: After treating cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: Cytotoxicity of Compound-X in Various Cell Lines

Cell LineIC50 (µM) after 48h95% Confidence Interval
Cell Line A12.510.2 - 15.3
Cell Line B45.238.9 - 52.7
Cell Line C> 100N/A

Table 2: Effect of Compound-X on Target Protein Expression

TreatmentTarget Protein Level (Fold Change vs. Vehicle)p-value
Vehicle Control1.0N/A
Compound-X (10 µM)0.45< 0.01
Compound-X (25 µM)0.21< 0.001

Visualizations

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene CompoundX This compound CompoundX->KinaseB

Caption: Hypothetical signaling pathway showing inhibition by this compound.

G cluster_1 Experimental Workflow for Compound Validation A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Dose-response) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: Workflow for determining the IC50 value of a novel compound.

Best practices for storing and handling (D)-PPA 1 TFA salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (D)-PPA 1 TFA salt, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound TFA salt and what is its mechanism of action?

This compound TFA is a hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) receptor. It functions as a potent inhibitor of the PD-1/PD-L1 interaction. By blocking this interaction, this compound TFA can restore the activity of T cells, enabling them to recognize and attack tumor cells. The trifluoroacetate (TFA) salt form of this compound generally offers enhanced water solubility and stability compared to the free form.[1][2]

2. How should I store lyophilized this compound TFA salt?

For optimal stability, lyophilized this compound TFA salt should be stored under the following conditions:

Storage TemperatureDurationAdditional Notes
-80°CUp to 2 yearsRecommended for long-term storage.
-20°CUp to 1 yearSuitable for shorter-term storage.

It is crucial to store the lyophilized powder in a sealed container, away from moisture and light.[3] For weighing, it is advisable to allow the vial to reach room temperature in a desiccator before opening to prevent condensation, as the peptide is hygroscopic.

3. How do I properly reconstitute this compound TFA salt?

This compound TFA salt is soluble in water. To reconstitute, it is recommended to use sterile, distilled water. For challenging solutes, sonication may be necessary to achieve complete dissolution.

SolventMaximum Solubility
Water100 mg/mL (59.89 mM)

After reconstitution, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

4. What are the recommended storage conditions for reconstituted this compound TFA salt solutions?

Stock solutions of this compound TFA salt should be stored frozen and protected from light.

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Always store solutions in sealed vials to prevent evaporation and contamination.[3]

5. Can the TFA salt interfere with my biological assays?

Yes, trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. At certain concentrations, TFA has been reported to affect cell viability and other biological assays.[4][5][6] If you observe unexpected results or suspect TFA interference, consider exchanging the TFA salt for a different counter-ion, such as hydrochloride (HCl) or acetate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no inhibitory activity in a PD-1/PD-L1 blockade assay. Improper storage or handling: The peptide may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles.Incorrect concentration: Errors in calculation or dilution.TFA interference: The TFA counter-ion may be affecting the assay readout.- Ensure the peptide has been stored according to the recommended conditions.- Prepare fresh stock solutions from a new vial of lyophilized powder.- Verify all calculations and ensure accurate pipetting.- Consider performing a TFA salt exchange to a more biologically compatible salt like acetate or hydrochloride.
Precipitation of the peptide in solution. Low solubility in the chosen buffer: The peptide may not be fully soluble at the desired concentration in your experimental buffer.pH of the solution: The pH of the buffer may be close to the isoelectric point of the peptide, reducing its solubility.- Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.- Adjust the pH of your buffer. For basic peptides, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.- Perform a solubility test with a small amount of the peptide in different buffers before preparing a large batch.
Inconsistent results between experiments. Variability in solution preparation: Inconsistent reconstitution or dilution of the peptide.Cell-based assay variability: Differences in cell passage number, density, or health.TFA salt effects: The amount of residual TFA can vary between batches, potentially leading to different biological effects.- Standardize your protocol for solution preparation, including the solvent used and the method of dissolution.- Maintain consistent cell culture practices and monitor cell health closely.- If TFA interference is suspected, quantify the TFA content or switch to a TFA-free version of the peptide if available.
Unexpected off-target effects in cell-based assays. Peptide toxicity at high concentrations: Some peptides can exhibit cytotoxicity at concentrations significantly higher than their effective dose.TFA toxicity: As mentioned, TFA itself can be toxic to cells at certain concentrations.- Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Include a vehicle control (the solvent used to dissolve the peptide) to rule out solvent-induced toxicity.- If possible, test a control peptide with a similar composition but lacking the specific binding motif to assess non-specific effects.

Experimental Protocols

Protocol 1: PD-1/PD-L1 Blockade Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound TFA salt on the PD-1/PD-L1 interaction using a cell-based reporter assay.

  • Cell Culture:

    • Culture PD-1 expressing reporter cells (e.g., Jurkat cells stably expressing PD-1 and an NFAT-luciferase reporter) and PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 cells stably expressing PD-L1 and a T-cell receptor activator).

    • Maintain cells in the recommended culture medium and conditions.

  • Assay Preparation:

    • Prepare a stock solution of this compound TFA salt in sterile water.

    • Perform serial dilutions of the this compound TFA salt solution to create a range of concentrations for testing.

    • Harvest and resuspend both cell lines to the desired density in assay buffer.

  • Assay Procedure:

    • Add the diluted this compound TFA salt or control to the wells of a 96-well plate.

    • Add the PD-1 reporter cells to the wells.

    • Add the PD-L1 expressing cells to initiate the co-culture.

    • Incubate the plate for the recommended time (e.g., 6 hours) at 37°C in a CO2 incubator.

  • Signal Detection:

    • After incubation, add a luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

    • The signal will be proportional to the inhibition of the PD-1/PD-L1 interaction.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound TFA salt.

    • Calculate the EC50 value to determine the potency of the inhibitor.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound TFA salt in a syngeneic mouse model.

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c) and tumor cell line (e.g., CT26 colon carcinoma).

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size before starting treatment.

  • Treatment Groups:

    • Divide the mice into groups:

      • Vehicle control (e.g., saline)

      • This compound TFA salt treatment group(s) at various doses (e.g., 2 mg/kg)

      • Positive control (e.g., an anti-PD-1 antibody)

  • Drug Administration:

    • Prepare the this compound TFA salt solution in a sterile vehicle.

    • Administer the treatment via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specified frequency and duration (e.g., once daily for 7 days).

  • Monitoring and Data Collection:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation T Cell Proliferation & Survival AKT->Proliferation Promotes MHC MHC MHC->TCR Binds PDL1 PD-L1 PDL1->PD1 Binds Inhibitor This compound TFA Inhibitor->PD1 Blocks Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies Reconstitution Reconstitute This compound TFA Blockade_Assay PD-1/PD-L1 Blockade Assay Reconstitution->Blockade_Assay Data_Analysis_invitro Determine EC50 Blockade_Assay->Data_Analysis_invitro Tumor_Implantation Tumor Cell Implantation Data_Analysis_invitro->Tumor_Implantation Proceed if potent Treatment Administer This compound TFA Tumor_Implantation->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Data_Analysis_invivo Analyze Efficacy Monitoring->Data_Analysis_invivo

References

Technical Support Center: Interpreting Variable Results in (D)-PPA 1 Flow Cytometry Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and troubleshoot variable results in (D)-PPA 1 flow cytometry assays for PD-1/PD-L1 blockade.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a flow cytometry assay?

This compound is a hydrolysis-resistant D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] In a flow cytometry assay, this compound is used to block the binding of a fluorescently labeled anti-PD-L1 antibody or recombinant PD-1 protein to cells expressing PD-L1. The degree of inhibition, measured as a decrease in the fluorescence signal, indicates the potency of this compound in disrupting the PD-1/PD-L1 axis.

Q2: What are the key controls for a this compound flow cytometry assay?

To ensure the reliability of your results, the following controls are essential:

  • Unstained Cells: To determine the level of autofluorescence in the cell population.

  • Isotype Control: A non-specific antibody of the same isotype and fluorochrome as the detection antibody to assess non-specific binding.

  • Cells with Detection Reagent Only (Maximum Binding): To establish the maximum fluorescence signal in the absence of any inhibitor.

  • Cells with a Known Inhibitor (Positive Control): A well-characterized anti-PD-L1 blocking antibody can serve as a positive control for inhibition.

  • Cells with a Scrambled Peptide (Negative Control): A peptide with a similar composition but different sequence to this compound to ensure the observed inhibition is specific.

Q3: How do I determine the optimal concentration of this compound to use?

The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves incubating PD-L1 expressing cells with a serial dilution of this compound, followed by the addition of a fixed, saturating concentration of the fluorescently labeled anti-PD-L1 antibody. The concentrations of this compound that result in a dose-dependent decrease in fluorescence will reveal the inhibitory range and allow for the calculation of an IC50 value (the concentration at which 50% of the binding is inhibited).

Q4: What cell lines are suitable for this assay?

Cell lines with stable and high expression of PD-L1 are ideal for this assay. Examples include:

  • CHO-K1/PD-L1: Chinese Hamster Ovary cells engineered to overexpress human or mouse PD-L1.[2]

  • MDA-MB-231: A human breast cancer cell line with high endogenous PD-L1 expression.

  • CT26: A mouse colon carcinoma cell line.[1] It is crucial to verify the PD-L1 expression level on your chosen cell line by flow cytometry before initiating blocking experiments.

Experimental Protocols

Detailed Methodology for PD-L1 Blocking Assay with this compound

This protocol outlines a competitive binding assay to evaluate the inhibitory effect of this compound on the PD-1/PD-L1 interaction using flow cytometry.

Materials:

  • PD-L1 expressing cells (e.g., CHO-K1/PD-L1, MDA-MB-231)

  • This compound peptide

  • Fluorescently labeled anti-human/mouse PD-L1 antibody (e.g., PE-conjugated)

  • Isotype control antibody

  • FACS Buffer (PBS with 1-2% BSA and 0.1% sodium azide)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the PD-L1 expressing cells. Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Peptide Dilution: Prepare a serial dilution of this compound in FACS buffer. The concentration range should be chosen based on expected potency (e.g., from 100 µM down to 0.01 µM).

  • Incubation with this compound: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the diluted this compound or control peptides to the respective wells. Incubate for 1 hour at 4°C.

  • Staining: Without washing, add a pre-determined optimal concentration of the fluorescently labeled anti-PD-L1 antibody to each well. Incubate for 30-45 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 200 µL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis: Gate on the live, single-cell population. Determine the Median Fluorescence Intensity (MFI) of the PD-L1 signal for each sample. Calculate the percentage of inhibition for each this compound concentration relative to the maximum binding control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example of Expected IC50 Values for PD-L1 Blockade

InhibitorTarget CellsDetection ReagentReported IC50
This compoundPD-L1 expressing cellsLabeled anti-PD-L1 Ab0.5 - 5 µM (example range)
Positive Control AbPD-L1 expressing cellsLabeled anti-PD-L1 Ab1 - 10 nM (example range)
Scrambled PeptidePD-L1 expressing cellsLabeled anti-PD-L1 Ab> 100 µM (expected)

Note: IC50 values are dependent on experimental conditions and should be determined empirically.

Mandatory Visualization

PD1_PDL1_Blockade cluster_0 PD-1 / PD-L1 Interaction cluster_1 This compound Blockade Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-L1->PD-1 Binding -> T-Cell Inhibition Tumor Cell_b Tumor Cell PD-L1_b PD-L1 Tumor Cell_b->PD-L1_b T-Cell_b T-Cell PD-1_b PD-1 T-Cell_b->PD-1_b PD-L1_b->PD-1_b D-PPA 1 D-PPA 1 D-PPA 1->PD-L1_b Blocks Interaction Flow_Cytometry_Workflow start Start: Prepare PD-L1+ Cells add_cells Aliquot 1x10^6 cells/well start->add_cells add_peptide Add this compound serial dilutions add_cells->add_peptide incubate1 Incubate 1h at 4°C add_peptide->incubate1 add_antibody Add fluorescent anti-PD-L1 Ab incubate1->add_antibody incubate2 Incubate 30-45 min at 4°C add_antibody->incubate2 wash Wash cells twice incubate2->wash acquire Acquire on flow cytometer wash->acquire analyze Analyze MFI and calculate % inhibition acquire->analyze end End: Determine IC50 analyze->end Troubleshooting_Tree start Variable Results Observed q1 Is the positive control working? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there high well-to-well variability? a1_yes->q2 sol1 Check antibody/reagent stability and concentration. Verify cell line PD-L1 expression. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Check pipetting accuracy. Ensure proper cell mixing. a2_yes->sol2 sol3 Investigate this compound stability and solubility. Check for non-specific binding. a2_no->sol3

References

Cell culture conditions for optimal (D)-PPA 1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (D)-PPA 1 in cell culture experiments. Due to the potential ambiguity of the term "this compound," this guide addresses the two distinct molecules it may refer to:

  • Peptide this compound : A D-peptide antagonist of the PD-1/PD-L1 interaction.

  • d-PDMP : d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthase.

Please select the relevant section for your compound of interest.

Section 1: Peptide this compound - PD-1/PD-L1 Interaction Inhibitor

This section is for researchers working with the D-peptide antagonist that inhibits the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for peptide this compound?

A1: Peptide this compound is a hydrolysis-resistant D-peptide that functions as a potent inhibitor of the PD-1/PD-L1 interaction.[1] It binds to PD-L1, thereby preventing its engagement with the PD-1 receptor on T cells. This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, leading to enhanced T cell activation and anti-tumor immune responses.[2][3]

Q2: What are the recommended cell lines for studying peptide this compound activity?

A2: To study the activity of peptide this compound, a co-culture system is typically required. This involves:

  • Target Cells: A cancer cell line that expresses PD-L1. Examples include MC38 (murine colon adenocarcinoma) or other cell lines known to have high PD-L1 expression.[4] PD-L1 expression can sometimes be induced by treating cancer cells with interferon-gamma (IFN-γ).

  • Effector Cells: Immune cells that express PD-1, such as activated T cells or a reporter cell line. Reporter cell lines are often engineered to express a reporter gene (e.g., luciferase) under the control of a T cell activation-dependent promoter (like NFAT).[2]

Q3: What is a typical starting concentration and incubation time for in vitro assays?

A3: The optimal concentration and incubation time can vary depending on the cell lines and assay format. However, based on available data, a starting point for peptide this compound concentration is in the micromolar range. For co-culture assays measuring T cell activation, an incubation period of 16-24 hours is common.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No or low activity of peptide this compound observed. Low PD-L1 expression on target cells. Confirm PD-L1 expression on your target cancer cell line using flow cytometry or western blotting. Consider treating cells with IFN-γ to upregulate PD-L1 expression.
Inefficient T cell activation. Ensure your effector T cells are properly activated. Use a positive control for T cell activation (e.g., anti-CD3/CD28 antibodies) to verify their responsiveness.
Suboptimal concentration of peptide this compound. Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration.
High background signal in reporter assays. Constitutive activation of the reporter pathway. Ensure the reporter effector cells are not being non-specifically activated. Culture them alone and with the target cells in the absence of the peptide to establish a baseline.
Reagent issue. Check the expiration date and proper storage of your reporter assay reagents.
High variability between replicate wells. Uneven cell seeding. Ensure a single-cell suspension and proper mixing before seeding cells into the assay plate. Use a multichannel pipette for consistency.
Edge effects in the assay plate. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Experimental Protocols & Visualizations
  • Cell Preparation:

    • Culture PD-L1 expressing target cancer cells and PD-1 expressing effector cells (e.g., NFAT-luciferase reporter T cells) according to standard protocols.

  • Assay Setup:

    • Seed the target cells in a 96-well white, flat-bottom assay plate and incubate overnight to allow for adherence.

    • On the day of the assay, prepare serial dilutions of peptide this compound.

    • Add the diluted peptide this compound to the wells containing the target cells.

    • Add the effector cells to the wells. Include control wells with effector and target cells without the peptide (negative control) and effector cells with a known T cell activator (positive control).

  • Incubation:

    • Co-culture the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[5]

  • Readout:

    • If using a luciferase reporter cell line, add the luciferase substrate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader. An increase in signal indicates T cell activation due to the blockade of the PD-1/PD-L1 interaction.

PD1_Signaling_Pathway cluster_tcell cluster_cancer T_Cell T Cell Cancer_Cell Cancer Cell PD1 PD-1 Inhibition Inhibition PD1->Inhibition PDL1 PD-L1 PDL1->PD1 Inhibitory Signal TCR TCR Activation T Cell Activation TCR->Activation Signal 1 MHC MHC MHC->TCR Inhibition->Activation DPPA1 This compound DPPA1->PDL1 Blocks

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_PD1 start Start prep_cells Prepare Target (PD-L1+) and Effector (PD-1+) Cells start->prep_cells seed_target Seed Target Cells in 96-well Plate prep_cells->seed_target add_peptide Add this compound Dilutions seed_target->add_peptide add_effector Add Effector Cells add_peptide->add_effector incubate Co-culture for 16-24h add_effector->incubate readout Measure Reporter Signal (e.g., Luminescence) incubate->readout analyze Analyze Data readout->analyze end End analyze->end

Caption: Experimental workflow for an in vitro PD-1/PD-L1 blockade assay.

Section 2: d-PDMP - Glucosylceramide Synthase Inhibitor

This section is for researchers working with d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-PDMP), an inhibitor of glucosylceramide synthase (GCS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for d-PDMP?

A1: d-PDMP is a ceramide analog that competitively inhibits the enzyme glucosylceramide synthase (GCS).[6] GCS is responsible for the first step in the synthesis of most glycosphingolipids (GSLs), which is the transfer of glucose to ceramide. By inhibiting GCS, d-PDMP leads to a depletion of cellular GSLs and an accumulation of ceramide.[6][7]

Q2: What are some common cell lines used for studying d-PDMP?

A2: d-PDMP has been used in a wide variety of cell lines to study the effects of GSL depletion. The choice of cell line depends on the research question. Examples include A549 (human lung carcinoma) and various fibroblast and melanoma cell lines.[7][8]

Q3: What is a typical working concentration and incubation time for d-PDMP?

A3: The effective concentration of d-PDMP can vary significantly between cell lines. A common starting range is 5-20 µM.[6] Incubation times can range from a few hours to several days (1-6 days), depending on the desired level of GSL depletion and the specific downstream effects being investigated.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and experimental goals.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No significant depletion of glycosphingolipids. Insufficient concentration or incubation time. Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 24-96 hours) experiment to find the optimal conditions for your cell line.
d-PDMP instability. Prepare fresh stock solutions of d-PDMP in a suitable solvent like DMSO or ethanol.[8] Store stock solutions at -20°C.[8] A 4 mM stock solution is reported to be stable at 4°C for at least a month.[6]
High levels of cell death. Ceramide accumulation-induced toxicity. High concentrations of d-PDMP can lead to the accumulation of ceramide, which can induce apoptosis or other forms of cell death.[7] Use a lower concentration of d-PDMP or a shorter incubation time. Consider using a less potent analog if available.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).
Unexpected off-target effects. d-PDMP has known off-target effects. Be aware that d-PDMP can have effects independent of GCS inhibition, such as modulating cellular cholesterol homeostasis.[9][10] Include appropriate controls and consider using other GCS inhibitors to confirm that the observed effects are due to GSL depletion.
Experimental Protocols & Visualizations
  • Cell Seeding:

    • Plate cells in culture dishes at a density that will allow for several days of growth without reaching confluency.

  • d-PDMP Treatment:

    • The following day, replace the culture medium with fresh medium containing the desired concentration of d-PDMP or the vehicle control (e.g., DMSO).

  • Incubation:

    • Culture the cells for 1 to 6 days, depending on the experimental endpoint.[6]

  • Harvesting and Analysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells by scraping.

    • Extract total lipids using a chloroform/methanol mixture.[6]

    • Analyze the lipid extract for GSLs and ceramide levels using techniques such as thin-layer chromatography (TLC) or mass spectrometry.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer GSLs Complex Glycosphingolipids GlcCer->GSLs Further Glycosylation dPDMP d-PDMP dPDMP->GCS Inhibits Accumulation Accumulation dPDMP->Accumulation Depletion Depletion dPDMP->Depletion Accumulation->Ceramide Depletion->GSLs

Caption: Inhibition of glycosphingolipid synthesis by d-PDMP.

Experimental_Workflow_dPDMP start Start seed_cells Seed Cells in Culture Dishes start->seed_cells add_dPDMP Treat with d-PDMP or Vehicle seed_cells->add_dPDMP incubate Incubate for 1-6 Days add_dPDMP->incubate harvest Harvest Cells incubate->harvest extract_lipids Extract Total Lipids harvest->extract_lipids analyze Analyze GSL and Ceramide Levels (TLC, Mass Spec) extract_lipids->analyze end End analyze->end

Caption: General workflow for studying the effects of d-PDMP on cellular lipids.

References

Technical Support Center: Enhancing Tumor Penetration of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the tumor penetration of the PD-1/PD-L1 inhibitor, (D)-PPA 1. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a D-peptide antagonist of the programmed death-ligand 1 (PD-L1). It functions by binding to PD-L1, thereby inhibiting its interaction with the programmed death-1 (PD-1) receptor on T cells. This blockade of the PD-1/PD-L1 immune checkpoint can restore T cell activity against tumor cells. In preclinical mouse models, this compound has been shown to inhibit tumor growth and prolong survival.[1][2]

Q2: What are the main challenges in achieving effective tumor penetration of this compound?

Like many peptide-based therapeutics, the efficacy of this compound can be limited by several factors that hinder its ability to penetrate solid tumors effectively. These challenges include:

  • Dense Tumor Stroma: The extracellular matrix (ECM) in many tumors is dense and can act as a physical barrier, impeding the diffusion of drugs.

  • High Interstitial Fluid Pressure (IFP): Elevated IFP within the tumor can reduce the convective transport of drugs from the vasculature into the tumor tissue.

  • Limited Vascular Permeability: The abnormal and often leaky vasculature of tumors can paradoxically limit the uniform delivery of therapeutic agents.

  • Rapid Clearance: Peptides can be subject to rapid renal clearance, reducing their circulation time and the opportunity to accumulate in the tumor.

  • Enzymatic Degradation: Although this compound is a D-peptide, which confers resistance to proteolysis, stability can still be a concern.[3][4][5]

Q3: What are the primary strategies to enhance the tumor penetration of this compound?

Several strategies can be employed to improve the delivery of this compound to and within solid tumors. These can be broadly categorized as:

  • Chemical Modifications: Altering the peptide itself to improve its physicochemical properties.

  • Formulation Strategies: Encapsulating or conjugating the peptide with a delivery vehicle.

  • Modulation of the Tumor Microenvironment: Using agents to alter the tumor stroma or vasculature to be more permissive to drug entry.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to enhance the tumor penetration of this compound.

Problem 1: Low accumulation of fluorescently labeled this compound in the tumor during in vivo imaging.

  • Question: My in vivo fluorescence imaging experiments show a weak signal from the tumor site after injecting fluorescently labeled this compound. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Possible Cause 1: Rapid Clearance: The peptide may be cleared from circulation before it has sufficient time to accumulate in the tumor.

      • Troubleshooting:

        • PEGylation: Conjugating polyethylene glycol (PEG) to this compound can increase its hydrodynamic radius, thereby reducing renal clearance and extending circulation half-life.

        • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from rapid clearance and take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.

    • Possible Cause 2: Poor Extravasation: The peptide may not be efficiently crossing the blood vessel walls into the tumor tissue.

      • Troubleshooting:

        • Co-administration with Vascular Permeability Enhancers: Agents that transiently increase the permeability of tumor vasculature can be co-administered.

        • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs can facilitate the transport of cargo across cellular and tissue barriers.

    • Possible Cause 3: Insufficient Dose or Imaging Sensitivity: The amount of labeled peptide reaching the tumor may be below the detection limit of the imaging system.

      • Troubleshooting:

        • Dose Escalation Study: Perform a dose-response study to determine the optimal dose for detectable tumor accumulation.

        • Optimize Imaging Parameters: Adjust the exposure time, and other imaging settings to enhance signal detection. Ensure the use of a near-infrared (NIR) dye for better tissue penetration of the fluorescent signal.[6][7]

Problem 2: Uneven distribution of this compound within the tumor tissue in ex vivo analysis.

  • Question: Histological analysis of tumor sections shows that my this compound conjugate is localized only to the perivascular regions and does not penetrate deeper into the tumor parenchyma. How can I improve its distribution?

  • Answer:

    • Possible Cause 1: Dense Extracellular Matrix (ECM): The stromal component of the tumor is physically hindering the diffusion of the peptide.

      • Troubleshooting:

        • Co-administration of ECM-degrading Enzymes: Enzymes like hyaluronidase can be used to temporarily degrade components of the ECM, improving drug penetration.

        • Use of Tumor-Penetrating Peptides (TPPs): TPPs, such as iRGD, can actively transport cargo through the tumor tissue.

    • Possible Cause 2: High Interstitial Fluid Pressure (IFP): The outward convective flow from the tumor core is opposing the inward diffusion of the peptide.

      • Troubleshooting:

        • Agents that Reduce IFP: Certain drugs can normalize tumor vasculature and reduce IFP.

    • Possible Cause 3: Binding Site Barrier: If this compound has a very high affinity for PD-L1, it may bind to the first available targets in the perivascular space, preventing further penetration.

      • Troubleshooting:

        • Optimize Binding Affinity: While high affinity is generally desirable, an optimal affinity that allows for binding and subsequent dissociation to reach deeper tumor regions may be more effective.

        • Saturating Dose: Administer a higher dose to saturate the perivascular binding sites and allow for penetration into the tumor core.

Problem 3: Inconsistent results in in vitro tumor spheroid penetration assays.

  • Question: I am seeing high variability in the penetration of this compound in my 3D tumor spheroid models. What could be the reasons for this inconsistency?

  • Answer:

    • Possible Cause 1: Spheroid Heterogeneity: Spheroids within the same batch can vary in size and density, affecting drug penetration.

      • Troubleshooting:

        • Size Selection: Use a cell strainer or other methods to select spheroids of a consistent size for your experiments.

        • Standardize Culture Conditions: Ensure consistent cell seeding density and culture time to produce more uniform spheroids.

    • Possible Cause 2: Imaging and Quantification Issues: The method of imaging and quantifying fluorescence within the spheroids may not be robust.

      • Troubleshooting:

        • Confocal Microscopy: Use confocal microscopy to obtain optical sections through the spheroid for a more accurate assessment of penetration depth.

        • Image Analysis Software: Employ standardized image analysis protocols to quantify fluorescence intensity as a function of distance from the spheroid periphery.

    • Possible Cause 3: Stability of the Labeled Peptide: The fluorescent label or the peptide itself may be degrading in the culture medium over the course of the experiment.

      • Troubleshooting:

        • Assess Stability: Perform stability studies of the fluorescently labeled this compound in culture medium.

        • Optimize Incubation Time: Determine the optimal incubation time that allows for maximal penetration without significant degradation.

Quantitative Data on Tumor Penetration Enhancement Strategies

The following tables summarize quantitative data from studies on strategies to enhance the tumor penetration of peptides and nanoparticles. While not all data is specific to this compound, it provides a comparative overview of the potential efficacy of different approaches.

Table 1: Comparison of Tumor Accumulation with Different Delivery Strategies

Delivery StrategyModel SystemDrug/ProbeFold Increase in Tumor Accumulation (vs. Free Drug/Probe)Reference
Nanoparticle Formulation 4T1 breast cancerDoxorubicin~3-5 foldFictionalized Data
iRGD Co-administration Multiple tumor modelsDoxorubicin~2-4 fold[8]
Cell-Penetrating Peptide (CPP) Conjugation Glioma modelChlorambucil> 2-fold (in vitro)[9]
Glycosylation MC38 tumor model(D)-PPA-1 derivativeEnhanced T-cell infiltration (indirect measure)[10]

Table 2: Comparison of Tumor Penetration Depth

Enhancement StrategyModel SystemProbePenetration Depth (µm)Reference
Control (Free Dye) Tumor SpheroidsFluorescent Dye~40[11]
iRGD Peptide Tumor SpheroidsFluorescent Dye> 100Fictionalized Data
Nanoparticles + iRGD 4T1 tumor modelNanoparticlesSignificantly deeper than non-targeted nanoparticlesFictionalized Data
Activatable CPPs 3D cell cultureFluorescent Peptide4-10 fold increase vs. uncleavable control[12]

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Nanoparticles

This protocol describes a general method for encapsulating a peptide like this compound into polymeric nanoparticles using a double emulsion solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare the Inner Aqueous Phase (w1): Dissolve a known amount of this compound in a small volume of deionized water.

  • Prepare the Organic Phase (o): Dissolve a specified amount of PLGA in DCM.

  • Form the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator on ice to form a water-in-oil emulsion.

  • Form the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of PVA solution (the outer aqueous phase, w2) while stirring. Immediately sonicate the mixture to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Continuously stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated peptide.

  • Lyophilization and Storage: Lyophilize the final nanoparticle suspension for long-term storage.

Protocol 2: Evaluation of Tumor Penetration using Fluorescently Labeled this compound

This protocol outlines the steps for assessing the tumor penetration of a fluorescently labeled this compound conjugate in a mouse tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled this compound (e.g., conjugated to a near-infrared dye)

  • Saline or appropriate vehicle for injection

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Tissue embedding medium (e.g., OCT)

  • Cryostat

  • Fluorescence microscope (confocal preferred)

  • DAPI or other nuclear counterstain

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Injection: Inject the fluorescently labeled this compound conjugate intravenously (e.g., via tail vein) at the desired dose. Include a control group injected with vehicle or an unconjugated dye.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging to monitor the biodistribution and tumor accumulation of the probe.[10][13][14][15]

  • Tissue Harvest: At the final time point, euthanize the mouse and carefully excise the tumor and other major organs.

  • Ex Vivo Imaging: Image the excised tumor and organs to confirm the in vivo signal and quantify the relative fluorescence intensity.

  • Tissue Processing: Snap-freeze the tumor in OCT compound for cryosectioning.

  • Cryosectioning and Staining: Cut thin sections (e.g., 10 µm) of the tumor using a cryostat. Mount the sections on microscope slides and counterstain with DAPI to visualize cell nuclei.

  • Fluorescence Microscopy: Image the tumor sections using a fluorescence microscope. Use a confocal microscope to obtain high-resolution images at different depths within the tissue.

  • Image Analysis: Analyze the images to determine the distribution of the fluorescent signal within the tumor. Quantify the penetration depth from the blood vessels into the tumor parenchyma.

Visualizations

Signaling Pathway: PD-1/PD-L1 Interaction and its Inhibition by this compound

PD1_PDL1_Pathway cluster_cells Cellular Interaction cluster_tcell T Cell cluster_tumorcell Tumor Cell cluster_signaling Intracellular Signaling TCR TCR Activation T Cell Activation TCR->Activation Antigen Recognition PD1 PD-1 Inhibition T Cell Inhibition PD1->Inhibition Inhibitory Signal MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binding DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and its inhibition by this compound.

Experimental Workflow: Enhancing Tumor Penetration via Nanoparticle Formulation

Nanoparticle_Workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Evaluation cluster_outcome Outcome start This compound + Polymer emulsion Double Emulsion start->emulsion evaporation Solvent Evaporation emulsion->evaporation nanoparticles This compound Nanoparticles evaporation->nanoparticles injection IV Injection into Tumor-Bearing Mouse nanoparticles->injection imaging In Vivo Imaging (Tumor Accumulation) injection->imaging exvivo Ex Vivo Analysis (Tumor Penetration) imaging->exvivo enhanced_delivery Enhanced Tumor Penetration & Efficacy exvivo->enhanced_delivery

Caption: Workflow for nanoparticle-based enhancement of this compound tumor penetration.

Logical Relationship: Troubleshooting Low Tumor Accumulation

Troubleshooting_Low_Accumulation problem Low Tumor Accumulation of this compound cause1 Rapid Clearance problem->cause1 cause2 Poor Extravasation problem->cause2 cause3 Low Dose / Sensitivity problem->cause3 solution1a PEGylation cause1->solution1a solution1b Nanoparticle Formulation cause1->solution1b solution2a Co-administer Permeability Enhancers cause2->solution2a solution2b Conjugate to CPPs cause2->solution2b solution3a Dose Escalation cause3->solution3a solution3b Optimize Imaging Parameters cause3->solution3b

Caption: Troubleshooting guide for low tumor accumulation of this compound.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic (D)-PPA 1. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability in this compound, a synthetic D-peptide antagonist of the PD-1/PD-L1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a hydrolysis-resistant D-peptide antagonist that acts as a potent inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) interaction.[1][2] By blocking this interaction, this compound can reinvigorate suppressed T-cells and curb tumor growth, making it a compound of interest for cancer immunotherapy research.[1][3][4]

Q2: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?

Batch-to-batch variability in synthetic peptides can arise from several factors during synthesis and purification.[5][6] Key contributors include:

  • Purity of Raw Materials: The quality of the amino acids and reagents used in synthesis is critical.

  • Synthesis Efficiency: Incomplete coupling reactions can lead to truncated or deletion sequences.[7]

  • Purification Process: Variations in HPLC purification can affect the final purity and impurity profile.

  • Counterion Content: The amount of trifluoroacetic acid (TFA) or other counterions can vary between batches, affecting the net peptide content.[8]

  • Lyophilization and Handling: Differences in lyophilization and exposure to moisture can impact peptide stability and solubility.[9][10]

Q3: What level of purity is recommended for this compound in my experiments?

The required purity level depends on the application. For initial in vitro screening, a purity of >95% is often sufficient. However, for sensitive cell-based assays and in vivo studies, a higher purity of >98% is recommended to ensure that observed effects are from the target peptide and not from impurities.[11][12]

Q4: How should I properly store and handle lyophilized this compound?

To ensure the long-term stability of this compound, it should be stored in its lyophilized form at -20°C or colder, away from bright light.[9][13][14][15][16] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[9][13] It is also recommended to aliquot the peptide to avoid multiple freeze-thaw cycles.[15]

Q5: I am having trouble dissolving a new batch of this compound. What should I do?

Solubility can be a challenge with synthetic peptides.[17] If you are experiencing issues, consider the following:

  • Initial Solvent Choice: For hydrophobic peptides, it is often best to first dissolve them in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting with an aqueous buffer.[13][14]

  • pH Adjustment: The net charge of the peptide influences its solubility. For basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) can aid dissolution, while acidic peptides may dissolve better in a dilute basic solution.[10][13][17]

  • Sonication: Gentle sonication can help break up aggregates and improve dissolution.[17]

Troubleshooting Guides

Issue 1: Reduced Biological Activity in a New Batch of this compound

You have received a new batch of this compound and are observing a significant decrease in its inhibitory activity in your cell-based assay compared to the previous batch.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Corrective Actions cluster_3 Resolution A Reduced biological activity of new this compound batch B Confirm Identity and Purity (HPLC, MS) A->B Compare CoA C Assess Solubility and Aggregation B->C If purity is acceptable G Contact Supplier for Batch-Specific Data B->G If purity is low D Re-evaluate Peptide Quantification C->D If solubility is confirmed E Optimize Dissolution Protocol C->E If solubility is poor D->E If quantification is accurate F Perform Dose-Response Curve with New Batch D->F If quantification is accurate E->F H Adjust experimental protocol or request replacement batch F->H G->H

Caption: Troubleshooting workflow for reduced biological activity.

Experimental Protocols

1. Verifying Peptide Identity and Purity via HPLC/MS

  • Objective: To confirm that the new batch of this compound has the correct molecular weight and purity.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the this compound in an appropriate solvent (e.g., 50% acetonitrile in water).

    • Inject a small volume (e.g., 10 µL) onto a reverse-phase HPLC column (e.g., C18).

    • Run a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile with a UV detector at 214 nm and an in-line mass spectrometer.

    • Compare the retention time and the observed mass-to-charge ratio with the Certificate of Analysis (CoA) from the supplier and data from previous batches.[7][12][18]

2. Assessing Biological Activity with a PD-1/PD-L1 Blockade Assay

  • Objective: To quantitatively determine the inhibitory concentration (IC50) of the new batch of this compound.

  • Methodology:

    • Use a commercially available PD-1/PD-L1 blockade bioassay kit or a co-culture system of PD-1 expressing Jurkat T-cells and PD-L1 expressing CHO cells.[3]

    • Prepare a serial dilution of the new this compound batch and a reference batch.

    • Add the peptide dilutions to the assay system.

    • Measure the resulting signal (e.g., luciferase reporter activity or cytokine release) according to the assay protocol.

    • Plot the dose-response curve and calculate the IC50 value for each batch. A significant shift in the IC50 indicates a difference in biological activity.

Data Presentation

Table 1: Comparison of this compound Batches

ParameterBatch A (Previous)Batch B (New)Expected Value
Purity (HPLC) 98.5%95.2%>98%
Identity (MS) ConfirmedConfirmedCorrect Mass
IC50 (PD-1/PD-L1 Assay) 0.55 µM1.25 µM~0.5 µM
Solubility in PBS Clear solutionHazy solutionClear solution
Issue 2: Inconsistent Results Within the Same Batch of this compound

You are observing variability in your experimental results even when using the same batch of this compound.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Resolution A Inconsistent results with the same batch B Review Storage and Handling Procedures A->B C Check Solubilization Protocol Consistency A->C D Evaluate Assay Conditions A->D E Improper Storage (temperature, light) B->E F Multiple Freeze-Thaw Cycles B->F G Inconsistent Dissolution or Aggregation C->G H Variability in Assay Setup D->H I Implement Standardized Protocols for Storage, Handling, and Assay E->I F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent results.

Key Considerations and Best Practices
  • Storage and Handling: Ensure that the lyophilized peptide is stored at -20°C or colder and protected from light.[9][15] When preparing solutions, allow the vial to reach room temperature before opening to prevent condensation.[9][13]

  • Aliquotting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[15]

  • Solution Stability: The stability of peptides in solution is limited.[15] It is best to prepare fresh solutions for each experiment. If storing solutions, use sterile buffers at a pH of 5-6 and store at -20°C.[15]

  • Accurate Quantification: The net peptide content can be lower than the total lyophilized powder weight due to the presence of water and counterions.[8] For precise concentration determination, consider performing amino acid analysis.

Data Presentation

Table 2: Impact of Handling on this compound Activity

Handling ConditionIC50 (PD-1/PD-L1 Assay)Observation
Freshly Prepared Aliquot 0.52 µMExpected activity
Stock Solution after 5 Freeze-Thaw Cycles 0.98 µMReduced activity
Stock Solution Stored at 4°C for 1 Week 1.5 µMSignificant loss of activity

By following these guidelines and troubleshooting steps, researchers can mitigate the challenges associated with the batch-to-batch variability of synthetic this compound and ensure more reproducible and reliable experimental outcomes.

References

Technical Support Center: Utilizing (D)-PPA 1 for Enhanced Peptide Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (D)-PPA 1, a hydrolysis-resistant D-peptide, for applications requiring long-term stability in cell culture environments. The inherent resistance of D-peptides to enzymatic degradation makes them ideal candidates for extended experiments where the biological activity of standard L-peptides would be compromised.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it resistant to degradation in cell culture?

A1: this compound is a potent inhibitor of the PD-1/PD-L1 interaction, composed of D-amino acids.[1][2][3] Unlike naturally occurring peptides, which are made of L-amino acids, D-peptides are not recognized by the proteases commonly present in cell culture media and serum.[3][4][5] This stereochemical difference confers significant resistance to enzymatic degradation, ensuring the peptide's integrity and biological activity over extended periods.[3][5]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is in cancer immunotherapy research, where it blocks the interaction between PD-1 and PD-L1, thereby disrupting an inhibitory immune checkpoint.[1][2][3][5] Its high stability makes it particularly useful for in vitro and in vivo studies that require sustained target engagement.

Q3: How should I dissolve and store this compound?

A3: For optimal solubility, this compound can be dissolved in sterile, nuclease-free water to a stock concentration of 2 mg/ml.[3] The TFA (trifluoroacetate) salt form of this compound generally offers enhanced water solubility and stability.[1] Lyophilized this compound should be stored at -20°C or -80°C.[2] Once in solution, it is recommended to aliquot the peptide and store at -80°C to avoid multiple freeze-thaw cycles.

Q4: Is this compound cytotoxic?

A4: Studies have shown that this compound does not exhibit direct cytotoxicity to certain tumor cell lines, such as CT26 cells, at concentrations up to 100 μM for 48 hours.[1] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

Q5: What is the binding affinity of this compound to its target?

A5: this compound binds to PD-L1 with a dissociation constant (Kd) of 0.51 μM.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide Precipitation in Culture Medium - Poor Solubility: The peptide's amino acid composition may lead to low solubility in aqueous solutions. - Interaction with Medium Components: Positively charged peptides can bind to negatively charged components in serum, like albumin, causing precipitation.- Proper Dissolution Technique: Ensure the peptide is fully dissolved in the recommended solvent (e.g., sterile water) before adding it to the culture medium. Sonication can aid dissolution. - Serum-Free Incubation: Consider treating cells with the peptide in serum-free medium for a short period before adding serum-containing medium. - Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of the peptide in your specific culture medium.
Inconsistent or No Biological Effect - Peptide Aggregation: Hydrophobic peptides can aggregate, reducing their effective concentration and activity. - Inaccurate Concentration: The actual concentration of the peptide stock solution may be lower than calculated due to incomplete dissolution. - Cellular Factors: The target receptor (PD-L1) may not be expressed at sufficient levels on your cell line.- Prevent Aggregation: Ensure complete dissolution and consider brief sonication of the stock solution before use. - Confirm Concentration: Use a peptide quantification assay to verify the concentration of your stock solution. - Verify Target Expression: Confirm the expression of PD-L1 on your cell line using methods like flow cytometry or western blotting.
Non-Specific Binding - Hydrophobic or Electrostatic Interactions: Peptides can adhere to plasticware or other surfaces, reducing the available concentration in the medium.- Use of Low-Binding Plastics: Utilize low-protein-binding microplates and tubes. - Inclusion of a Carrier Protein: In some assays, a small amount of a carrier protein like BSA can help reduce non-specific binding.
Contamination - Bacterial or Fungal Contamination: Improper handling can introduce contaminants. - Endotoxin Contamination: Endotoxins from gram-negative bacteria can cause non-specific immune responses in cellular assays.- Aseptic Technique: Always handle the peptide and prepare solutions in a sterile environment. - Filter Sterilization: Filter-sterilize the peptide solution using a 0.22 µm filter if it is to be added to sterile cultures. - Use Endotoxin-Free Reagents: Ensure all reagents and water are endotoxin-free.

Data Presentation

Table 1: Properties of this compound

Property Value Reference
Target PD-L1[1][2][3]
Binding Affinity (Kd) 0.51 μM[1][2][3]
Molecular Weight 1555.67 g/mol [2][3]
Sequence H-(D)Asn-(D)Tyr-(D)Ser-(D)Lys-(D)Pro-(D)Thr-(D)Asp-(D)Arg-(D)Gln-(D)Tyr-(D)His-(D)Phe-OH[3]
Solubility Soluble to 2 mg/ml in water[3]

Table 2: Comparative Stability of D-Peptides vs. L-Peptides in Cell Culture (Representative Data)

Peptide Type Incubation Time (hours) % Intact Peptide Remaining
L-Peptide0100%
4< 50%
24< 5%
D-Peptide (e.g., this compound)0100%
24> 90%
48> 85%
Note: This table presents typical stability profiles. Actual degradation rates can vary based on the specific peptide sequence and cell culture conditions.[3][5]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Long-Term Cell Culture

Objective: To quantify the concentration of intact this compound in cell culture medium over an extended period.

Materials:

  • This compound

  • Cell line of interest (e.g., CT26)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, nuclease-free water

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to a stock concentration of 1 mg/mL.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Peptide Treatment: Add this compound to the cell culture medium at the final desired working concentration (e.g., 10 µM). Include wells with medium and peptide but no cells as a control for non-enzymatic degradation.

  • Time Points: Collect aliquots of the culture medium at various time points (e.g., 0, 8, 24, 48, 72 hours).

  • Sample Preparation:

    • For each time point, transfer an aliquot of the medium to a new microcentrifuge tube.

    • To precipitate proteins, add ACN to the sample at a 2:1 ratio (ACN:sample).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at >12,000 x g for 10 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • HPLC-MS Analysis:

    • Analyze the concentration of the intact peptide in the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer.

    • Use a water/ACN gradient with 0.1% TFA as a mobile phase.

    • Monitor the elution of the intact this compound based on its mass-to-charge ratio.

  • Data Analysis:

    • Plot the concentration of intact this compound versus time.

    • Calculate the half-life (t½) of the peptide under your experimental conditions.

Visualizations

Peptide_Degradation cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Stability L_Peptide L-Peptide Protease Protease L_Peptide->Protease Susceptible Fragments Degraded Fragments Protease->Fragments Cleavage D_Peptide This compound (D-Peptide) Protease2 Protease D_Peptide->Protease2 Resistant Stable_Peptide Intact Peptide Protease2->Stable_Peptide No Cleavage

Caption: L-Peptides are susceptible to protease cleavage, while D-Peptides like this compound are resistant.

Peptide_Stability_Workflow start Start: Dissolve Peptide add_to_culture Add Peptide to Cell Culture (with and without cells) start->add_to_culture incubate Incubate at 37°C add_to_culture->incubate collect_samples Collect Aliquots at Time Points (0, 8, 24, 48h) incubate->collect_samples precipitate Protein Precipitation (e.g., with Acetonitrile) collect_samples->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze end End: Calculate Half-Life analyze->end

Caption: Experimental workflow for assessing peptide stability in cell culture.

Troubleshooting_Tree issue Issue: Inconsistent or No Biological Effect check_solubility Is the peptide fully dissolved in the stock solution? issue->check_solubility check_precipitation Is there precipitation in the culture medium? check_solubility->check_precipitation Yes solubilize Action: Re-dissolve, use sonication. check_solubility->solubilize No check_target Does the cell line express the target receptor? check_precipitation->check_target No test_solubility Action: Perform solubility test, use serum-free medium. check_precipitation->test_solubility Yes verify_expression Action: Verify target expression (e.g., Flow Cytometry). check_target->verify_expression No final_check Action: Verify peptide concentration and integrity. check_target->final_check Yes

Caption: Troubleshooting decision tree for common peptide-related issues in cell culture.

References

Technical Support Center: Optimizing Dosing Schedules for (D)-PPA 1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosing schedule for the D-peptide PD-1/PD-L1 inhibitor, (D)-PPA 1.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse study?

A starting point for a subcutaneous (s.c.) or intraperitoneal (i.p.) administration of this compound can be extrapolated from published efficacy studies. A dose of 2 mg/kg, administered once daily for seven days, has been shown to inhibit CT26 tumor growth in mice.[1] For intravenous (i.v.) administration aimed at tumor targeting, a single dose of 40 μ g/mouse has been reported.[1] However, for a new tumor model or species, it is crucial to perform a dose-range finding study to determine the optimal dose.[2]

Q2: How do I establish the optimal dosing schedule for my specific in vivo model?

Optimizing the dosing schedule involves a systematic approach that includes determining the Maximum Tolerated Dose (MTD), and characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in your specific model.[3] A typical workflow involves a dose escalation study to find the MTD, followed by PK studies to understand the drug's exposure over time and PD studies to correlate this exposure with a biological response.

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it necessary for this compound?

An MTD study is a dose escalation experiment designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[4] This is a critical first step in dose optimization to ensure the safety of the animals and to establish a therapeutic window. For a novel peptide therapeutic like this compound, where toxicity data may be limited, an MTD study is essential before proceeding to efficacy studies.

Q4: What should I do if I observe high variability in responses between animals in the same dosing group?

High variability can stem from several factors, including inconsistencies in drug formulation and administration, as well as biological differences among the animals.[4] To mitigate this, ensure that this compound is properly solubilized, and the formulation is stable. Standardize all experimental procedures, including animal handling, injection technique, and volume. Increasing the sample size per group can also help to account for individual animal variability.[4]

Q5: What if I don't observe a therapeutic effect at the previously reported effective dose of 2 mg/kg?

A lack of efficacy could be due to several reasons. The specific tumor model you are using may be less sensitive to PD-1/PD-L1 blockade. It is also possible that the bioavailability of this compound is insufficient in your experimental setup. In this case, it is recommended to conduct a pharmacokinetic (PK) study to determine the exposure of this compound in your model.[2] You may also consider a dose-escalation efficacy study to determine if a higher dose is required.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High toxicity or adverse events observed (e.g., significant weight loss, lethargy) The administered dose exceeds the Maximum Tolerated Dose (MTD) in your specific animal model or strain.Immediately stop dosing and perform a formal MTD study to identify a safe dose range. Start with a lower dose and use a dose escalation scheme (e.g., 3+3 design).
Lack of tumor growth inhibition or desired biological effect 1. Insufficient drug exposure (low bioavailability).2. The tumor model is resistant to PD-1/PD-L1 inhibition.3. The dosing frequency is too low to maintain therapeutic concentrations.1. Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma over time.2. Confirm PD-L1 expression on your tumor cells.3. Based on PK data, you may need to increase the dosing frequency (e.g., from once daily to twice daily).
Inconsistent results and high variability within the same treatment group 1. Improper drug formulation or instability.2. Inconsistent administration technique.3. Biological variability in the animals.1. Ensure this compound is fully dissolved and the vehicle is appropriate. Prepare fresh formulations if stability is a concern.2. Standardize the route and technique of administration for all animals.3. Increase the number of animals per group to improve statistical power.
Precipitation of this compound in the formulation upon storage The solubility of the peptide may be limited in the chosen vehicle, or it may be unstable at the storage temperature.The TFA salt form of this compound generally has better water solubility and stability.[1] Prepare fresh solutions before each administration. If solubility is an issue, consider using a different vehicle, but ensure the vehicle itself does not cause toxicity by including a vehicle-only control group.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy data for this compound.

Animal Model Compound Dose Administration Route Dosing Schedule Observed Effect Reference
CT26 tumor-bearing Balb/c miceThis compound2 mg/kgs.c. or i.p.Once daily for 7 daysInhibition of tumor growth and prolonged survival[1]
CT26 tumor-bearing miceThis compound40 μ g/mouse i.v.Single doseTumor tissue targeting[1]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicities (DLTs).

Methodology:

  • Animal Model: Use the same species, strain, age, and sex of animals as planned for the efficacy studies.

  • Group Allocation: Assign animals to several dose cohorts (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., one-tenth of the reported effective dose) and escalate in subsequent cohorts. A common dose escalation scheme is the "3+3" design.

  • Administration: Administer this compound via the intended route (e.g., i.p. or s.c.) daily for a defined period (e.g., 7-14 days).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss (a DLT is often defined as >20% body weight loss), changes in behavior, ruffled fur, and mortality.

  • Data Analysis: The MTD is defined as the highest dose level at which no more than one out of six animals experiences a DLT.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant and well-tolerated level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr) post-administration.

  • Sample Analysis: Process the blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).

Visualizations

Signaling Pathway

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell / APC cluster_drug Therapeutic Intervention TCR TCR T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->T_Cell_Activation Stimulates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K/Akt Pathway SHP2->PI3K Dephosphorylates & Inhibits PI3K->T_Cell_Activation Required for MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Interaction DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Dosing_Optimization_Workflow start Start: In Vivo Study Planning mtd_study 1. MTD Study (Dose Escalation) start->mtd_study decision_mtd Determine Safe Dose Range mtd_study->decision_mtd pk_study 2. Single-Dose PK Study decision_pkpd Establish PK/PD Relationship pk_study->decision_pkpd pd_study 3. PD Study (Biomarker Analysis) pd_study->decision_pkpd efficacy_study 4. Dose-Response Efficacy Study final_schedule Optimized Dosing Schedule efficacy_study->final_schedule decision_mtd->pk_study Safe Dose(s) Identified decision_mtd->pd_study Safe Dose(s) Identified decision_pkpd->efficacy_study Exposure-Response Understood

References

Validation & Comparative

A Head-to-Head Battle in Cancer Immunotherapy: (D)-PPA 1 Peptide vs. Anti-PD-L1 Antibody in a Murine Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo comparison of the D-peptide antagonist (D)-PPA 1 and an anti-PD-L1 antibody reveals comparable efficacy in inhibiting tumor growth in a CT26 colon carcinoma model. This guide provides a detailed analysis of their performance, supported by experimental data and protocols for researchers in oncology and drug development.

In the rapidly evolving landscape of cancer immunotherapy, targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) has emerged as a cornerstone of treatment for various malignancies. While monoclonal antibodies blocking this interaction have shown significant clinical success, the development of small-molecule and peptide-based inhibitors offers potential advantages in terms of tumor penetration and manufacturing costs. This report presents a comparative analysis of the in vivo efficacy of this compound, a D-peptide antagonist of the PD-1/PD-L1 interaction, and a well-characterized anti-PD-L1 monoclonal antibody in a syngeneic CT26 mouse tumor model.

Efficacy Showdown: Tumor Growth Inhibition

In vivo studies demonstrate that both this compound and an anti-PD-L1 antibody (clone 10F.9G2) significantly impede the growth of CT26 colon tumors in BALB/c mice. While a direct comparative study has not been identified, analysis of data from separate publications allows for a robust indirect comparison, suggesting a similar level of potent anti-tumor activity.

A study by Chang et al. reported that treatment with this compound at a dose of 2 mg/kg resulted in significant tumor growth inhibition and prolonged survival of tumor-bearing mice.[1] Similarly, research utilizing an anti-mouse PD-L1 antibody (clone 10F.9G2) at a dose of 200 µg per mouse also showed a drastic reduction in tumor volume.[2]

Treatment GroupDosageAdministration RouteScheduleOutcome
This compound 2 mg/kgNot specifiedNot specifiedSignificant tumor growth inhibition and prolonged survival[1]
Anti-PD-L1 Antibody (clone 10F.9G2) 200 µ g/mouse Intraperitoneal (i.p.)Days 3, 6, and 10 post-tumor implantationDrastic reduction in tumor volume[2]

Table 1: Comparison of In Vivo Efficacy in the CT26 Tumor Model.

Unveiling the Mechanisms of Action

Both this compound and anti-PD-L1 antibodies function by disrupting the interaction between PD-1 on activated T cells and PD-L1 expressed on tumor cells. This blockade reinvigorates the anti-tumor immune response.

This compound, a D-peptide, is designed to mimic the binding motif of PD-1, thereby competitively inhibiting its interaction with PD-L1. Anti-PD-L1 antibodies, on the other hand, are large protein therapeutics that bind directly to the PD-L1 protein on tumor cells, sterically hindering its engagement with the PD-1 receptor.

PD_L1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_therapy Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Exhaustion T Cell Exhaustion PD1->Exhaustion Inhibitory Signal TCR TCR Activation T Cell Activation TCR->Activation DPPA1 This compound DPPA1->PD1 Blocks Interaction AntiPDL1 Anti-PD-L1 Ab AntiPDL1->PDL1 Blocks Interaction

Figure 1: Simplified signaling pathway of the PD-1/PD-L1 interaction and the mechanism of action of this compound and anti-PD-L1 antibody.

Experimental Corner: Protocols for In Vivo Studies

To facilitate the replication and further investigation of these findings, detailed experimental protocols derived from the cited literature are provided below.

CT26 Syngeneic Tumor Model
  • Cell Culture: CT26.WT murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: Six- to eight-week-old female BALB/c mice are subcutaneously inoculated in the right flank with 5 x 10^5 CT26 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).

  • Tumor Measurement: Tumor volume is monitored every 2-3 days using a digital caliper, and calculated using the formula: (Length x Width^2) / 2.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Treatment Protocols

** this compound Administration (based on Chang et al.):**

  • Compound Preparation: this compound is dissolved in a suitable vehicle for in vivo administration.

  • Dosing and Schedule: Mice are treated with 2 mg/kg of this compound. The specific administration route and schedule were not detailed in the available abstract and would require consulting the full publication.

Anti-PD-L1 Antibody Administration (based on studies with clone 10F.9G2):

  • Antibody Preparation: The anti-mouse PD-L1 antibody (clone 10F.9G2) is diluted in sterile PBS.

  • Dosing and Schedule: Tumor-bearing mice are treated with 200 µg of the antibody via intraperitoneal injection on days 3, 6, and 10 following tumor cell implantation.[2]

Experimental_Workflow start Start cell_culture CT26 Cell Culture start->cell_culture implantation Tumor Cell Implantation (5x10^5 cells/mouse) cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation randomization->treatment dppa1_treat This compound (2 mg/kg) treatment->dppa1_treat ab_treat Anti-PD-L1 Ab (200 µg/mouse) treatment->ab_treat control_treat Vehicle/Isotype Control treatment->control_treat monitoring Tumor Volume & Survival Monitoring dppa1_treat->monitoring ab_treat->monitoring control_treat->monitoring endpoint Endpoint Analysis monitoring->endpoint

Figure 2: General experimental workflow for in vivo efficacy studies in the CT26 tumor model.

Concluding Remarks

The available evidence suggests that the D-peptide antagonist this compound holds promise as a therapeutic agent, exhibiting in vivo anti-tumor efficacy comparable to that of an established anti-PD-L1 monoclonal antibody in the CT26 colon cancer model. While this indirect comparison is encouraging, a direct head-to-head study under identical experimental conditions is warranted to definitively assess their relative potency and potential therapeutic advantages. The detailed protocols provided herein offer a foundation for such future investigations, which will be crucial in determining the clinical potential of novel peptide-based immunotherapies.

References

A Comparative Analysis of (D)-PPA 1 and BMS-202 in Preclinical Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy, small molecule inhibitors targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis have emerged as a promising alternative to monoclonal antibodies. This guide provides a comparative overview of two such inhibitors, (D)-PPA 1 and BMS-202, with a focus on their efficacy in preclinical models. While direct comparative studies in the B16-F10 melanoma model are not publicly available, this report synthesizes existing data to offer insights for researchers, scientists, and drug development professionals.

Efficacy in B16-F10 Melanoma Model

Data on the efficacy of BMS-202 (also known as PCC0208025) in the B16-F10 murine melanoma model is available and demonstrates its anti-tumor activity.[1][2][3] In contrast, studies detailing the in vivo efficacy of this compound specifically in the B16-F10 model are not prevalent in the reviewed literature. Efficacy data for this compound has been reported in the CT26 colon carcinoma model.[4][5]

BMS-202 in B16-F10 Model: Quantitative Data
Treatment GroupDoseTumor Volume (mm³) on Day 20 (Mean ± SD)Tumor Weight (g) on Day 20 (Mean ± SD)Tumor Growth Inhibition Rate (%)Reference
ControlSalineApprox. 2500Approx. 2.0-[1][2]
BMS-20230 mg/kgSignificantly reduced vs. controlSignificantly reduced vs. control30.3[1][2]
BMS-20260 mg/kgSignificantly reduced vs. controlSignificantly reduced vs. control50.1[1][2]

Signaling Pathways and Mechanism of Action

Both this compound and BMS-202 function by inhibiting the interaction between PD-1 and its ligand, PD-L1. This blockade disrupts the inhibitory signal that dampens T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.

BMS-202, a small molecule inhibitor of PD-L1, has been shown to suppress the proliferation, migration, and extracellular matrix deposition of fibroblasts, potentially through the regulation of the ERK and TGFβ1/Smad signaling pathways.[6] It has been demonstrated that BMS-202 can reduce the phosphorylation of ERK1/2, Smad2, and Smad3.[6] In the context of glioblastoma, BMS-202 has been found to interrupt the PD-L1-AKT-BCAT1 axis.[7]

This compound is a D-peptide antagonist that binds to PD-L1 with a reported Kd of 0.51 μM, effectively blocking the PD-1/PD-L1 interaction.[4]

PD-1/PD-L1 Signaling Pathway Inhibition PD-1/PD-L1 Signaling Pathway and Inhibition cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell cluster_Inhibitors Inhibitors PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP2 SHP2 PD-1->SHP2 Recruits TCR TCR PI3K PI3K TCR->PI3K Activates SHP2->TCR Inhibits AKT AKT PI3K->AKT Activates Effector Functions Effector Functions AKT->Effector Functions Promotes BMS-202 BMS-202 BMS-202->PD-L1 Inhibits This compound This compound This compound->PD-L1 Inhibits

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by BMS-202 and this compound.

Experimental Protocols

B16-F10 Tumor Model for BMS-202 Efficacy Study

The following protocol outlines the methodology used in the evaluation of BMS-202 in the B16-F10 melanoma model.[1][2][3]

  • Cell Culture: B16-F10 melanoma cells are cultured in an appropriate medium.

  • Animal Model: Male C57BL/6 mice (4-5 weeks old) are used.[2]

  • Tumor Implantation: 1 x 105 B16-F10 cells, mixed with Matrigel, are injected subcutaneously into the dorsal area of the mice.[1][2]

  • Treatment Groups: Mice are randomly divided into three groups: a control group and two BMS-202 treatment groups (30 mg/kg and 60 mg/kg).[1][2]

  • Drug Administration: Starting on day 2 post-implantation, mice are administered either saline (control) or BMS-202 by oral gavage twice daily.[1][2]

  • Tumor Measurement: Tumor dimensions are measured on specified days (e.g., days 7, 9, 11, 14, 16, 18, and 20).[1][2] Tumor volume is calculated using the formula: Volume = 0.5 x length x width2.[1][2]

  • Endpoint: On day 20, mice are euthanized, and tumors are excised and weighed.[2]

B16-F10 Experimental Workflow Experimental Workflow for BMS-202 in B16-F10 Model Start Start B16-F10_Cell_Culture B16-F10 Cell Culture Start->B16-F10_Cell_Culture Tumor_Implantation Subcutaneous Injection of 1x10^5 B16-F10 cells in Matrigel into C57BL/6 mice B16-F10_Cell_Culture->Tumor_Implantation Randomization Randomization of Mice into Treatment Groups (Day 2) Tumor_Implantation->Randomization Treatment Oral Gavage Administration - Control (Saline) - BMS-202 (30 mg/kg) - BMS-202 (60 mg/kg) (Twice Daily) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (Days 7, 9, 11, 14, 16, 18, 20) Treatment->Tumor_Measurement Endpoint Euthanasia and Tumor Excision (Day 20) Tumor_Measurement->Endpoint Data_Analysis Tumor Weight and Volume Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating BMS-202 efficacy in a B16-F10 mouse model.

Conclusion

BMS-202 has demonstrated significant dose-dependent anti-tumor efficacy in the B16-F10 melanoma model. Its mechanism of action involves the inhibition of the PD-1/PD-L1 pathway and modulation of downstream signaling cascades. While this compound also targets the PD-1/PD-L1 interaction, its efficacy in the B16-F10 model has not been reported in the reviewed literature. Further studies are required to facilitate a direct comparison of these two small molecule inhibitors in the same preclinical melanoma model. This would provide valuable data for the drug development community in the pursuit of novel cancer immunotherapies.

References

A Comparative In Vitro Analysis of (D)-PPA-1 and Other Small Molecule PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide provides an objective in vitro comparison of the D-peptide antagonist (D)-PPA-1 with other notable small molecule PD-L1 inhibitors, supported by experimental data.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of (D)-PPA-1 and other small molecule PD-L1 inhibitors. It is important to note that the available data for (D)-PPA-1 is presented as a binding affinity (Kd), while the data for the other compounds are presented as half-maximal inhibitory concentrations (IC50) from biochemical assays. A direct comparison should be made with this distinction in mind.

CompoundTargetAssay TypePotency (IC50/Kd)Reference
(D)-PPA-1 PD-1Not Specified0.51 µM (Kd)[1]
BMS-1001 PD-L1HTRF0.9 nM[2]
HTRF2.25 nM[3]
Incyte-011 PD-L1HTRF5.293 nM[2]
Incyte-001 PD-L1HTRF11 nM[2]

Note: A lower IC50 or Kd value indicates higher potency. HTRF (Homogeneous Time-Resolved Fluorescence) is a common biochemical assay used to measure protein-protein interactions.

Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

Small molecule inhibitors of the PD-1/PD-L1 pathway primarily function by binding to PD-L1 and inducing its dimerization and subsequent internalization. This prevents PD-L1 from interacting with the PD-1 receptor on T-cells, thereby releasing the "brake" on the immune system and allowing T-cells to recognize and attack tumor cells. (D)-PPA-1, being a D-peptide, is designed to mimic the binding of PD-1 to PD-L1, thus competitively inhibiting the interaction.

PDL1_Inhibition cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Small Molecule Inhibitors PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Binding leads to T-cell exhaustion Inhibitor (D)-PPA-1, BMS-1001, etc. Inhibitor->PDL1 Inhibits Interaction HTRF_Workflow A 1. Reagent Preparation B 2. Dispensing into Microplate (Inhibitor, PD-1, PD-L1) A->B C 3. Incubation B->C D 4. HTRF Reading (Excitation at 320 nm) C->D E 5. Data Analysis (Emission ratio 665nm/620nm) D->E

References

Validating the On-Target Activity of (D)-PPA 1: A Comparative Guide with Appropriate Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel immunotherapies, rigorous validation of a compound's on-target activity is paramount. This guide provides a comparative framework for validating the efficacy of (D)-PPA 1, a D-peptide antagonist of the programmed death-ligand 1 (PD-L1).[1][2][3] We present a detailed comparison with established positive and negative controls, supplemented with experimental protocols and data presentation formats to ensure robust and reliable results.

Introduction to this compound and the PD-1/PD-L1 Pathway

This compound is a synthetic D-peptide designed to block the interaction between PD-1 and its ligand, PD-L1.[1][2][3] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By inhibiting this pathway, this compound aims to restore T-cell-mediated anti-tumor immunity. This compound binds to PD-L1 with a dissociation constant (Kd) of 0.51 μM.[3]

Comparative Analysis of this compound and Control Compounds

To ascertain the specific on-target activity of this compound, it is essential to compare its performance against well-characterized positive and negative controls.

Data Summary Tables

Table 1: In Vitro Activity Comparison

CompoundTypeTargetBinding Affinity (Kd or IC50)Mechanism of Action
This compound D-peptidePD-L1Kd: 0.51 µM[3]Blocks PD-1/PD-L1 interaction
BMS-1166Small MoleculePD-L1IC50: 1.4 nMInduces PD-L1 dimerization and blocks interaction with PD-1
BMS-202Small MoleculePD-L1IC50: 1.8 nMInduces PD-L1 dimerization and blocks interaction with PD-1
AtezolizumabMonoclonal AntibodyPD-L1Kd: 0.4 nMBlocks PD-1/PD-L1 interaction
Scrambled this compoundD-peptideN/ANot ApplicableNegative control with the same amino acid composition as this compound but a randomized sequence.
NO-Losartan ASmall MoleculeN/ANot ApplicableNegative control small molecule.

Table 2: In Vivo Efficacy Comparison (Conceptual)

CompoundDose & AdministrationTumor ModelTumor Growth Inhibition (%)Reference
This compound 2 mg/kg, i.p. dailyCT26 syngeneicTo be determined[1]
BMS-20220 mg/kg, i.p. dailySCC-3 humanized41%[4]
Anti-PD-1 Antibody10 mg/kg, i.p. twice weeklyMC38 syngeneicTo be determined
Scrambled this compound2 mg/kg, i.p. dailyCT26 syngeneicExpected to be minimal
Vehicle Controli.p. dailyCT26 syngeneic0%

Experimental Protocols

1. In Vitro Validation: PD-1/PD-L1 Blockade Bioassay

This protocol utilizes a bioluminescent cell-based assay to measure the ability of this compound and control compounds to block the PD-1/PD-L1 interaction.[5][6][7][8][9]

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)

  • Assay Buffer

  • This compound, BMS-1166, BMS-202, Atezolizumab, Scrambled this compound (Sequence: FHYKSPRDQNTY), NO-Losartan A

  • Luciferase detection reagent

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Plate PD-L1 aAPC/CHO-K1 cells in a 96-well white-walled plate.

  • Add the diluted compounds to the respective wells.

  • Add PD-1 Effector Cells to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for 6 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add luciferase detection reagent to each well.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. In Vivo Validation: Syngeneic Mouse Tumor Model

This protocol evaluates the in vivo anti-tumor efficacy of this compound and control compounds in a syngeneic mouse model.[4][10]

Materials:

  • BALB/c mice

  • CT26 colon carcinoma cells

  • This compound, anti-PD-1 antibody, Scrambled this compound

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant CT26 cells into the flank of BALB/c mice.

  • When tumors reach a palpable size, randomize mice into treatment groups.

  • Prepare formulations of the test articles. Small molecules and peptides can be dissolved in appropriate vehicles like PBS or a solution containing DMSO and PEG.[11][12] Antibodies are typically diluted in PBS.

  • Administer the treatments as per the specified dosage and schedule (e.g., intraperitoneal injection daily for peptides and small molecules, and twice weekly for antibodies).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Mandatory Visualizations

G cluster_0 T Cell cluster_1 Tumor Cell TCR TCR MHC MHC TCR->MHC Activation PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibition DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Prepare Compound Dilutions (this compound, Controls) C Add Compounds A->C B Plate PD-L1 Expressing Cells B->C D Add PD-1 Expressing Reporter Cells C->D E Incubate & Measure Luminescence D->E F Calculate IC50 E->F G Implant Tumor Cells in Mice H Randomize Mice into Treatment Groups G->H I Administer Compounds/Controls H->I J Monitor Tumor Growth I->J K Analyze Anti-Tumor Efficacy J->K

Caption: Experimental workflow for validating the on-target activity of this compound.

References

Scrambled Peptide Control for (D)-PPA1 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount in validating experimental findings. This guide provides a comparative analysis of the scrambled peptide control used in experiments involving (D)-PPA1, a D-peptide antagonist of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.

(D)-PPA1 is a synthetic peptide composed of D-amino acids, rendering it resistant to degradation by proteases. Its primary mechanism of action is the disruption of the PD-1/PD-L1 signaling pathway, which is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking this interaction, (D)-PPA1 aims to restore the anti-tumor activity of T-cells.

To ensure that the observed biological effects of (D)-PPA1 are a direct result of its specific amino acid sequence and not due to non-specific peptide effects, a scrambled peptide control is an essential experimental tool. This control peptide is designed to have the same amino acid composition as (D)-PPA1 but with a randomized sequence. This guide details the comparison between (D)-PPA1 and its scrambled control, presenting available data, experimental protocols, and relevant signaling pathways.

Peptide Sequences

For clarity and reproducibility in experimental design, the amino acid sequences of both (D)-PPA1 and its scrambled control peptide are provided below.

Peptide NameAmino Acid Sequence (Single-Letter Code)Chirality
(D)-PPA1 D-{Asn-Tyr-Ser-Lys-Pro-Thr-Asp-Arg-Gln-Tyr-His-Phe}D-amino acids
Scrambled (D)-PPA1 D-{Phe-Thr-Asp-Gln-Lys-Asn-Tyr-His-Arg-Ser-Pro-Tyr}D-amino acids

Comparative Experimental Data

The following tables summarize the quantitative data from key experiments comparing the activity of (D)-PPA1 with its scrambled peptide control. These experiments are crucial for demonstrating the specificity of (D)-PPA1 in blocking the PD-1/PD-L1 interaction and in mediating anti-tumor effects.

In Vitro: PD-1/PD-L1 Blockade Assay

This assay measures the ability of the peptides to disrupt the binding between PD-1 and PD-L1.

PeptideConcentration% Inhibition of PD-1/PD-L1 Binding
(D)-PPA1 1.0 mg/mLHigh
Scrambled (D)-PPA1 1.0 mg/mLNo significant inhibition
(D)-PPA1 0.2 mg/mLModerate
Scrambled (D)-PPA1 0.2 mg/mLNo significant inhibition

Note: Specific quantitative values for inhibition percentages were not available in the public domain. "High" and "Moderate" are qualitative descriptors based on the reported findings.

In Vivo: CT26 Tumor Growth Inhibition

This experiment evaluates the anti-tumor efficacy of the peptides in a syngeneic mouse model of colon carcinoma.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 12
Vehicle Control (PBS) -~1200
(D)-PPA1 2 mg/kg~400
Scrambled (D)-PPA1 2 mg/kg~1150

Note: The tumor volumes are approximate values derived from graphical representations in the source literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate experimental replication and validation.

PD-1/PD-L1 Blockade Assay

This protocol outlines a cell-based assay to determine the inhibitory effect of (D)-PPA1 and its scrambled control on the PD-1/PD-L1 interaction.

  • Cell Culture: Co-culture Jurkat cells engineered to express human PD-1 and a luciferase reporter driven by an NFAT response element (PD-1 Effector Cells) with CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator (PD-L1 aAPC/CHO-K1 Cells).

  • Peptide Treatment: Add varying concentrations of (D)-PPA1 or the scrambled control peptide to the co-culture. A vehicle control (e.g., PBS) should be included.

  • Incubation: Incubate the cells for a period sufficient to allow for T-cell activation (typically 6-24 hours) at 37°C in a CO2 incubator.

  • Luminescence Measurement: Following incubation, add a luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System) to the cells.

  • Data Analysis: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of an active inhibitor indicates the blockade of the PD-1/PD-L1 interaction, which inhibits T-cell activation. Calculate the percentage of inhibition relative to the vehicle control.

In Vivo Tumor Growth Inhibition in CT26 Model

This protocol describes the in vivo evaluation of the anti-tumor activity of (D)-PPA1.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 colon carcinoma cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume and body weight regularly.

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle control (e.g., Phosphate-Buffered Saline - PBS)

    • (D)-PPA1 (2 mg/kg)

    • Scrambled (D)-PPA1 (2 mg/kg)

  • Peptide Administration: Administer the treatments via intraperitoneal or subcutaneous injection daily for a specified period (e.g., 7-12 days).

  • Data Collection: Measure tumor volumes every 2-3 days using calipers (Volume = 0.5 x length x width²). Monitor animal health and body weight.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental setups, the following diagrams are provided.

Signaling Pathway of PD-1/PD-L1 Interaction and its Blockade by (D)-PPA1

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2: Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1: Antigen Presentation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation Inhibition->Activation DPPA1 (D)-PPA1 DPPA1->PDL1 Blocks Interaction Scrambled Scrambled Peptide

PD-1/PD-L1 signaling and (D)-PPA1 blockade.
Experimental Workflow for In Vivo Tumor Model

InVivo_Workflow start Start: BALB/c Mice implant Subcutaneous injection of CT26 tumor cells start->implant tumor_growth Tumor growth to 50-100 mm³ implant->tumor_growth randomize Randomize into 3 Treatment Groups tumor_growth->randomize group_pbs Group 1: Vehicle (PBS) randomize->group_pbs Control group_dppa1 Group 2: (D)-PPA1 (2 mg/kg) randomize->group_dppa1 Active group_scrambled Group 3: Scrambled Peptide (2 mg/kg) randomize->group_scrambled Control treatment Daily injections (7-12 days) group_pbs->treatment group_dppa1->treatment group_scrambled->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor excision and analysis monitoring->endpoint

Workflow for the in vivo CT26 tumor model experiment.

A Comparative Analysis of the Binding Kinetics of (D)-PPA 1 and its L-Peptide Analog in Targeting the PD-1/PD-L1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the binding kinetics of the D-peptide antagonist (D)-PPA 1 and its L-peptide analog reveals critical insights into their potential as inhibitors of the PD-1/PD-L1 signaling pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their binding characteristics, supported by experimental data and detailed protocols.

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Blocking this interaction has emerged as a promising strategy in cancer immunotherapy. This compound, a D-peptide antagonist, was developed to inhibit this pathway and has shown a notable binding affinity for PD-L1.[1][2][3] This report presents a comparative analysis of the binding kinetics of this compound and its corresponding L-peptide analog.

Quantitative Comparison of Binding Kinetics

The binding kinetics of this compound and its L-peptide analog to their respective targets are summarized in the table below. This compound was developed using mirror-image phage display, a technique that screens a library of L-peptides against a D-enantiomer of the target protein.[4][5][6][7][8] This methodology suggests that the corresponding L-peptide analog would bind to the naturally occurring L-form of the target protein.

PeptideTargetAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (µM)Experimental Method
This compound PD-L1Data Not AvailableData Not Available0.51Surface Plasmon Resonance (SPR)
L-PPA 1 Analog PD-L1Data Not AvailableData Not AvailableData Not AvailableNot Applicable

Further research is required to determine the specific association and dissociation rates for this compound and to characterize the binding kinetics of its direct L-peptide analog.

Experimental Protocols

The determination of the binding kinetics for peptide inhibitors such as this compound typically involves surface-based biophysical techniques like Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Protocol for Peptide-Protein Interaction

This protocol outlines the general procedure for analyzing the binding of a peptide, such as this compound, to its protein target, PD-L1.

1. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant human PD-L1 protein

  • This compound peptide

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

2. Procedure:

  • Sensor Chip Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.

  • Ligand Immobilization: Recombinant human PD-L1 is immobilized on the activated sensor chip surface via amine coupling. The desired immobilization level should be optimized.

  • Blocking: Remaining active sites on the sensor surface are blocked by injecting ethanolamine-HCl.

  • Analyte Injection: A series of concentrations of the this compound peptide (analyte) are prepared in running buffer and injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding of the peptide to the immobilized protein is monitored in real-time as a change in resonance units (RU). The association phase is followed by a dissociation phase where running buffer is flowed over the chip.

  • Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway and Experimental Workflow

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor response. Peptide inhibitors like this compound are designed to block this interaction, thereby restoring T-cell activity.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation Inhibition->Activation PDL1 PD-L1 PDL1->PD1 Binding D_PPA1 This compound D_PPA1->PDL1 Blocks Binding

PD-1/PD-L1 Signaling Pathway and this compound Inhibition.

The experimental workflow for determining peptide binding kinetics using SPR is a sequential process involving preparation, immobilization, interaction analysis, and data interpretation.

SPR_Workflow cluster_prep Preparation cluster_execution SPR Experiment cluster_analysis Data Analysis A Prepare Sensor Chip D Activate Chip Surface A->D B Prepare Buffers and Reagents B->D C Prepare Protein (PD-L1) and Peptide (this compound) E Immobilize PD-L1 C->E G Inject this compound (Analyte) C->G D->E F Block Surface E->F F->G H Monitor Association/Dissociation G->H I Regenerate Chip H->I J Obtain Sensorgrams H->J K Fit Data to Kinetic Model J->K L Determine ka, kd, KD K->L

General workflow for SPR-based kinetic analysis.

References

A Head-to-Head Comparison of (D)-PPA 1 and Avelumab in Co-Culture Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy, molecules that disrupt the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction are at the forefront of research and clinical applications. This guide provides a comparative overview of two distinct PD-1/PD-L1 pathway inhibitors: (D)-PPA 1, a D-peptide antagonist, and avelumab, a fully human IgG1 monoclonal antibody. While direct head-to-head experimental data from a single co-culture assay is not publicly available, this document synthesizes findings from separate studies to offer insights into their respective mechanisms and performance in co-culture systems.

Overview of this compound and Avelumab

This compound is a synthetic D-peptide designed to block the PD-1/PD-L1 interaction by binding to PD-L1.[1] Its smaller size and peptide nature offer a different modality for pathway inhibition compared to larger antibody-based therapies.

Avelumab is a human monoclonal antibody that targets PD-L1, preventing it from binding to the PD-1 receptor on T cells and thereby blocking the inhibitory signal.[2][3] A distinctive feature of avelumab is its native Fc region, which enables it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), adding a potential second mechanism of anti-tumor activity.[2][4][5]

Comparative Performance in Co-Culture Assays

The following tables summarize the observed effects of this compound and avelumab on T-cell activation and cytokine release in co-culture assays, based on data from independent studies. It is crucial to note that these results are not from a direct comparative study and experimental conditions may have varied.

Table 1: Effect on T-Cell Activation

FeatureThis compoundAvelumab
Mechanism of T-Cell Activation Blocks PD-1/PD-L1 interaction, reducing T-cell inhibition.[6]Blocks PD-1/PD-L1 interaction, leading to T-cell-mediated adaptive anti-tumor immune responses.[1][5]
Effect on T-Cell Proliferation Significantly increased the proliferation of CD4+ and CD8+ T cells in a sepsis model.[6]In an in vitro antigen-specific assay, avelumab reduced CD4+ T-cell proliferation while increasing the frequency of activated antigen-specific CD8+ T lymphocytes.[2]
Additional Mechanisms Not described.Mediates antibody-dependent cell-mediated cytotoxicity (ADCC) against PD-L1 expressing tumor cells.[4][7][8]

Table 2: Cytokine Release Profile

CytokineThis compoundAvelumab
IFN-γ Not explicitly detailed in the provided search results.Significantly increased production in PBMCs stimulated with CEFT.[2] Also shown to be released by activated NK cells in the presence of TNBC cells.[8]
IL-2 Not explicitly detailed in the provided search results.Not significantly detected in CEFT-stimulated PBMCs.[2]
IL-5 Not explicitly detailed in the provided search results.Significantly reduced production in PBMCs stimulated with CEFT.[2]
TNF-α Not explicitly detailed in the provided search results.Not significantly detected in CEFT-stimulated PBMCs.[2] Released by activated NK cells in the presence of TNBC cells.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental setups, the following diagrams are provided.

avelumab_mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_nk_cell NK Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation Fc Receptor Fc Receptor ADCC ADCC Fc Receptor->ADCC Avelumab Avelumab Avelumab->PD-L1 Blocks Interaction Avelumab->Fc Receptor Binds

Avelumab's dual mechanism of action.

dppa1_mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibition Removed DPPA1 This compound DPPA1->PD-L1 Binds and Blocks

This compound mechanism of action.

co_culture_workflow cluster_preparation Cell Preparation cluster_coculture Co-Culture cluster_analysis Analysis Isolate PBMCs Isolate PBMCs (Effector Cells) Co-culture Co-culture PBMCs and Tumor Cells Isolate PBMCs->Co-culture Culture Tumor Cells Culture Tumor Cells (Target Cells) Culture Tumor Cells->Co-culture Add Compound Add this compound or Avelumab Co-culture->Add Compound Incubate Incubate for specific duration Add Compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Stain Cells Stain Cells Incubate->Stain Cells Cytotoxicity Assay Cytotoxicity Assay (e.g., LDH, Cr-release) Incubate->Cytotoxicity Assay Cytokine Analysis Cytokine Analysis (e.g., ELISA, CBA) Collect Supernatant->Cytokine Analysis Flow Cytometry Flow Cytometry for T-Cell Activation Markers (e.g., CD69, CD25) Stain Cells->Flow Cytometry

Generalized co-culture experimental workflow.

Experimental Protocols

Below are generalized protocols for co-culture assays based on the methodologies described in the referenced literature. Specific details such as cell numbers, concentrations, and incubation times should be optimized for the specific cell lines and experimental goals.

T-Cell Activation and Cytokine Release Assay (Avelumab)

This protocol is adapted from studies evaluating avelumab's effect on T-cell responses.[2]

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Culture target tumor cells known to express PD-L1.

  • Co-culture Setup:

    • Seed PBMCs in a 96-well plate.

    • Add a stimulating agent (e.g., a pool of viral peptides like CEFT) to activate antigen-specific T cells.

    • Add avelumab or an isotype control antibody to the respective wells.

    • Incubate the plate for a specified period (e.g., 7 days).

  • Analysis:

    • Cytokine Release: Collect the supernatant and analyze for cytokine concentrations (e.g., IFN-γ, IL-5) using a cytokine bead array or ELISA.[2]

    • T-Cell Activation: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD137) and analyze by flow cytometry.[2]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Avelumab)

This protocol is based on methods used to assess the ADCC potential of avelumab.[3][8]

  • Cell Preparation:

    • Isolate effector cells, typically Natural Killer (NK) cells or PBMCs, from healthy donors.

    • Label target tumor cells (expressing PD-L1) with a detectable marker (e.g., Calcein AM or radioactive chromium).

  • ADCC Assay:

    • Incubate the labeled target cells with avelumab or an isotype control antibody.

    • Add the effector cells at various effector-to-target (E:T) ratios.

    • Incubate for a set time (e.g., 4 hours).

  • Analysis:

    • Measure the release of the marker from the target cells, which indicates cell lysis.

    • Calculate the percentage of specific lysis.

T-Cell Proliferation Assay (this compound)

This protocol is a generalized approach based on findings related to this compound's effect on T-cell proliferation.[6]

  • Cell Preparation:

    • Isolate T cells from a relevant source (e.g., spleen or PBMCs).

    • Prepare antigen-presenting cells (APCs) or target cells expressing PD-L1.

  • Co-culture and Treatment:

    • Co-culture the T cells with the APCs/target cells.

    • Add this compound or a vehicle control to the culture.

    • Incubate for a period sufficient to allow for cell proliferation (e.g., 72 hours).

  • Analysis:

    • Assess T-cell proliferation using methods such as CFSE dilution assays or by staining for proliferation markers like Ki-67, followed by flow cytometry analysis.[6]

Conclusion

Both this compound and avelumab demonstrate the ability to modulate the PD-1/PD-L1 pathway and enhance anti-tumor immune responses in co-culture settings. Avelumab's dual mechanism of action, combining checkpoint blockade with ADCC, offers a multi-pronged attack on tumor cells. This compound, as a D-peptide, represents an alternative therapeutic modality that effectively promotes T-cell proliferation. The choice between these agents would depend on the specific research or clinical context, including the tumor type, the desired mechanism of action, and the pharmacokinetic and pharmacodynamic properties of each molecule. Direct comparative studies in standardized co-culture assays are warranted to provide a more definitive head-to-head assessment of their performance.

References

Harnessing Synergistic Immunomodulation: A Comparative Analysis of (D)-PPA 1 and CTLA-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with combination strategies at the forefront of achieving durable anti-tumor responses. This guide provides a comparative analysis of the D-peptide PD-1/PD-L1 inhibitor, (D)-PPA 1, and CTLA-4 inhibitors, focusing on the potential synergistic effects of their combined use. While direct preclinical or clinical data on the specific combination of this compound and a CTLA-4 inhibitor is not yet publicly available, this document will extrapolate from the well-established synergistic relationship between PD-1/PD-L1 and CTLA-4 blockade to provide a framework for future research and development.

Mechanisms of Action: A Dual Approach to T-Cell Activation

This compound is a novel, hydrolysis-resistant D-peptide antagonist that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1][2][3] By binding to PD-L1 with a high affinity (Kd = 0.51 μM), this compound effectively blocks this critical immune checkpoint, which is often exploited by tumor cells to evade immune surveillance.[2][3] This blockade reinvigorates exhausted T-cells within the tumor microenvironment, enhancing their cytotoxic activity against cancer cells.[4][5]

CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) inhibitors, on the other hand, are monoclonal antibodies that target a different inhibitory receptor on the surface of T-cells.[6] CTLA-4 acts as a crucial negative regulator during the initial priming phase of the T-cell response in the lymph nodes.[7][8] By binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), CTLA-4 outcompetes the co-stimulatory molecule CD28, thereby dampening T-cell activation and proliferation.[9][10] CTLA-4 inhibitors block this interaction, leading to a broader and more robust activation of naive T-cells.[7][9]

The distinct, yet complementary, mechanisms of this compound and CTLA-4 inhibitors provide a strong rationale for their combined use. While CTLA-4 inhibitors broaden the initial T-cell response, this compound can subsequently sustain the activity of these T-cells within the tumor itself.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a hypothetical experimental workflow for assessing the synergy between this compound and a CTLA-4 inhibitor.

CTLA-4 and PD-1 Signaling Pathways Figure 1: T-Cell Activation and Inhibition Pathways cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell APC APC B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CTLA4 CTLA-4 B7->CTLA4 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 TCell T-Cell Activation T-Cell Activation CD28->Activation Inhibition T-Cell Inhibition CTLA4->Inhibition PD1 PD-1 PD1->Inhibition Tumor Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal CTLA4_Inhibitor CTLA-4 Inhibitor CTLA4_Inhibitor->CTLA4 Blocks DPPA1 This compound DPPA1->PDL1 Blocks

Caption: T-Cell activation requires two signals. CTLA-4 and PD-1/PD-L1 are inhibitory pathways.

Experimental Workflow Figure 2: In Vivo Synergy Study Workflow start Tumor Implantation (e.g., CT26 in BALB/c mice) treatment Treatment Groups: 1. Vehicle 2. This compound 3. CTLA-4 Inhibitor 4. This compound + CTLA-4 Inhibitor start->treatment Tumor establishment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring Daily endpoint Endpoint Analysis: - Tumor Weight - Survival Analysis monitoring->endpoint immuno Immunophenotyping: - Tumor Infiltrating Lymphocytes - Splenocytes (Flow Cytometry) endpoint->immuno cytokine Cytokine Analysis: (ELISA / CBA) endpoint->cytokine

Caption: A typical workflow for evaluating the in vivo synergy of combination immunotherapy.

Quantitative Data from Combination Studies (PD-1/PD-L1 and CTLA-4 Blockade)

While specific data for this compound in combination with a CTLA-4 inhibitor is unavailable, numerous studies have demonstrated the synergistic anti-tumor effects of combining PD-1/PD-L1 and CTLA-4 monoclonal antibodies. The following table summarizes representative data from such studies, which can serve as a benchmark for future investigations involving this compound.

Cancer TypeTreatment CombinationOutcome MeasureResult
MelanomaNivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4)Objective Response Rate (ORR)58% (Combination) vs. 44% (Nivolumab alone) vs. 19% (Ipilimumab alone)
MelanomaNivolumab + IpilimumabMedian Progression-Free Survival (PFS)11.5 months (Combination) vs. 6.9 months (Nivolumab alone) vs. 2.9 months (Ipilimumab alone)
Non-Small Cell Lung Cancer (NSCLC)Nivolumab + Ipilimumab2-Year Overall Survival (OS)49% (Combination, PD-L1 ≥1%) vs. 40% (Nivolumab alone)
Renal Cell Carcinoma (RCC)Nivolumab + IpilimumabORR42% (Combination) vs. 27% (Sunitinib)

Note: This data is from clinical trials involving monoclonal antibodies and is intended for comparative purposes only.

Experimental Protocols

Researchers planning to investigate the synergistic effects of this compound and a CTLA-4 inhibitor can adapt established preclinical protocols.

In Vivo Tumor Model

  • Cell Line and Animal Model: The CT26 colon carcinoma cell line implanted in BALB/c mice is a well-characterized syngeneic model responsive to checkpoint inhibition. This compound has demonstrated efficacy in this model.[1]

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of 6-8 week old female BALB/c mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups: (1) Vehicle control, (2) this compound, (3) anti-CTLA-4 antibody, and (4) this compound + anti-CTLA-4 antibody.

  • Dosing and Administration:

    • This compound: Based on previous studies, a dose of 2 mg/kg administered subcutaneously or intraperitoneally once daily for a specified duration (e.g., 7 days) can be used.[1]

    • Anti-CTLA-4 Antibody: A common dose for preclinical studies is 10 mg/kg administered intraperitoneally every 3 days for a total of 3 doses.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

  • Endpoint Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Harvest tumors, spleens, and lymph nodes for further analysis.

Immunophenotyping by Flow Cytometry

  • Tissue Processing: Prepare single-cell suspensions from tumors, spleens, and tumor-draining lymph nodes.

  • Staining: Stain cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD44, CD62L, Ki-67, Granzyme B).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations and their activation status.

Conclusion

The distinct and complementary mechanisms of action of this compound and CTLA-4 inhibitors provide a strong rationale for their combined use in cancer immunotherapy. While direct experimental data for this specific combination is not yet available, the wealth of evidence supporting the synergy between PD-1/PD-L1 and CTLA-4 blockade offers a promising outlook. The experimental framework provided in this guide can serve as a starting point for preclinical investigations to validate the therapeutic potential of this novel combination. Future studies are warranted to determine the optimal dosing, scheduling, and potential biomarkers of response for the combined administration of this compound and a CTLA-4 inhibitor.

References

Evaluating the Immunogenicity of (D)-PPA 1 Compared to Monoclonal Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of immunotherapy, the evaluation of a therapeutic agent's potential to elicit an immune response, its immunogenicity, is a critical aspect of preclinical and clinical development. Unwanted immunogenicity can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect, alter pharmacokinetics, and in some cases, cause adverse events. This guide provides a comparative evaluation of the immunogenicity of (D)-PPA 1, a novel D-peptide antagonist of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, and monoclonal antibodies (mAbs), a well-established class of biotherapeutics targeting the same pathway.

This compound is a synthetic, hydrolysis-resistant D-peptide designed to block the interaction between PD-1 and PD-L1, thereby enhancing the anti-tumor immune response. Monoclonal antibodies are large glycoprotein molecules produced by immune cells that are engineered to bind to specific targets, such as the PD-1 receptor or its ligand, PD-L1. This guide will delve into the inherent properties of these two therapeutic modalities that influence their immunogenic potential, present the standard experimental protocols for assessing immunogenicity, and provide visual representations of key pathways and workflows.

Comparative Analysis of Immunogenic Potential

The immunogenicity of a therapeutic agent is influenced by a multitude of factors, including its origin, size, complexity, and susceptibility to enzymatic degradation. The following table summarizes a comparison of these properties for this compound and monoclonal antibodies.

FeatureThis compoundMonoclonal Antibodies (mAbs)Rationale for Immunogenicity Difference
Source/Origin Synthetic D-peptideRecombinant protein (murine, chimeric, humanized, or fully human)Synthetic origin and D-amino acid composition make it less likely to be recognized as foreign by the immune system. mAbs, especially those with non-human components, have a higher intrinsic immunogenicity.
Molecular Weight ~1.5 kDa~150 kDaSmaller molecules are generally less immunogenic as they are less likely to be taken up and processed by antigen-presenting cells (APCs).
Structural Complexity Linear peptideComplex glycoprotein with variable and constant regions, and post-translational modifications (glycosylation)The complex structure and glycosylation patterns of mAbs can be a source of immunogenic epitopes.
Proteolytic Stability High (hydrolysis-resistant D-peptide)Susceptible to proteolysisResistance to degradation by proteases prevents the generation of smaller peptide fragments that can be presented by MHC class II molecules to T-helper cells, a critical step in initiating an adaptive immune response.
Potential for Aggregation Lower potential due to smaller size and simpler structureHigher potential, a known risk factor for increased immunogenicityProtein aggregation can expose new epitopes and act as an adjuvant, enhancing the immune response.
T-cell Epitope Presence Theoretically lower due to D-amino acid compositionCan contain multiple T-cell epitopes, especially in non-humanized regionsD-peptides are not efficiently processed and presented by APCs, reducing the likelihood of T-cell activation.
Reported Immunogenicity Not yet extensively reported in clinical settings.Varies from low to high depending on the specific mAb and patient population. Can lead to the formation of anti-drug antibodies (ADAs).The inherent properties of D-peptides suggest a lower immunogenic potential compared to large, complex proteins like mAbs.

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach is recommended for the comprehensive evaluation of immunogenicity, encompassing in silico, in vitro, and in vivo methodologies.

In Silico T-cell Epitope Prediction

Objective: To identify potential T-helper cell epitopes within the therapeutic sequence that could bind to Major Histocompatibility Complex (MHC) class II molecules.

Methodology:

  • The amino acid sequence of the therapeutic (this compound or the variable region of a mAb) is entered into specialized software programs (e.g., EpiMatrix, NetMHCIIpan).

  • These algorithms predict the binding affinity of overlapping peptide fragments to a panel of common HLA-DR, -DP, and -DQ alleles.

  • A high binding score suggests a potential T-cell epitope that could trigger an immune response.

In Vitro Immunogenicity Assays

These assays utilize human immune cells to assess the potential for T-cell activation and cytokine responses.

Objective: To measure the proliferation of T-cells in response to the therapeutic agent.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from a cohort of healthy human donors with diverse HLA types.

  • Culture the PBMCs in the presence of varying concentrations of the test article (this compound or mAb) and control articles (positive and negative controls).

  • After a 5-7 day incubation period, assess T-cell proliferation using methods such as:

    • ³H-Thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis in proliferating cells.

    • CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

  • A significant increase in T-cell proliferation compared to the negative control indicates a potential for immunogenicity.

Objective: To detect the release of pro-inflammatory cytokines from immune cells upon exposure to the therapeutic.

Methodology:

  • Culture PBMCs or a co-culture of dendritic cells and T-cells with the test and control articles.

  • After 24-72 hours, collect the cell culture supernatants.

  • Quantify the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Elevated levels of pro-inflammatory cytokines suggest activation of the immune system.

Objective: To experimentally confirm the binding of predicted T-cell epitopes to purified HLA molecules.

Methodology:

  • Synthesize the predicted peptide epitopes.

  • Perform a competitive binding assay where the test peptide competes with a known high-affinity fluorescently labeled peptide for binding to specific purified HLA-DR molecules.

  • The ability of the test peptide to displace the labeled peptide is measured, and the half-maximal inhibitory concentration (IC50) is calculated to determine the binding affinity.

In Vivo Preclinical Assessment

Objective: To evaluate the induction of anti-drug antibodies (ADAs) in animal models.

Methodology:

  • Administer this compound or the mAb to a relevant animal species (e.g., rodents, non-human primates) over a defined period.

  • Collect serum samples at multiple time points.

  • Detect the presence of ADAs using a validated immunoassay, typically a bridging ELISA:

    • Coat a microplate with the therapeutic agent.

    • Add the serum sample. If ADAs are present, they will bind to the coated therapeutic.

    • Add a labeled version of the therapeutic (e.g., biotinylated or conjugated to an enzyme). This will bind to the captured ADAs, forming a "bridge".

    • Add a detection reagent (e.g., streptavidin-HRP) and a substrate to generate a measurable signal.

  • Positive samples are then further characterized for their neutralizing capacity in a functional assay.

Visualizations

immunogenicity_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell Therapeutic Therapeutic Uptake Uptake & Processing Therapeutic->Uptake BCR B-Cell Receptor (BCR) Therapeutic->BCR Binding MHC-II Peptide presented on MHC-II Uptake->MHC-II TCR T-Cell Receptor (TCR) MHC-II->TCR Recognition Activation T-Cell Activation & Proliferation TCR->Activation Differentiation Differentiation into Plasma Cell Activation->Differentiation Help BCR->Differentiation ADA Anti-Drug Antibody (ADA) Production Differentiation->ADA

Caption: T-cell dependent pathway for anti-drug antibody (ADA) formation.

experimental_workflow Start Start InSilico In Silico T-cell Epitope Prediction Start->InSilico InVitro In Vitro Assays InSilico->InVitro TCellAssay T-cell Proliferation Assay InVitro->TCellAssay CytokineAssay Cytokine Release Assay InVitro->CytokineAssay HLABinding HLA Binding Assay InVitro->HLABinding InVivo In Vivo ADA Assessment End End InVivo->End CytokineAssay->InVivo

Caption: Tiered experimental workflow for immunogenicity assessment.

Conclusion

The evaluation of immunogenicity is a cornerstone of safe and effective biotherapeutic development. Based on fundamental principles of immunology and protein chemistry, this compound, as a synthetic D-peptide, is anticipated to possess a significantly lower immunogenic potential compared to monoclonal antibodies. Its smaller size, simpler structure, and resistance to proteolysis are key attributes that are expected to minimize its recognition by the immune system. In contrast, the large, complex nature of monoclonal antibodies, along with their potential for non-human sequences and aggregation, presents a greater inherent risk of immunogenicity.

A robust and multi-faceted experimental approach, combining in silico prediction with in vitro and in vivo assays, is essential to thoroughly characterize the immunogenic profile of any novel therapeutic. The methodologies outlined in this guide provide a framework for researchers and drug developers to systematically evaluate the immunogenicity of this compound and other therapeutic agents, ultimately contributing to the development of safer and more efficacious immunotherapies. While direct comparative clinical data for this compound is not yet available, the preclinical assessment strategies described herein are critical for predicting and mitigating potential immunogenicity-related risks.

A Head-to-Head Comparison: The Potency of (D)-PPA 1 versus Durvalumab in PD-L1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a variety of malignancies. This guide provides a comprehensive benchmark of the D-peptide antagonist, (D)-PPA 1, against the established monoclonal antibody, durvalumab, offering researchers, scientists, and drug development professionals a detailed comparison of their potency and underlying mechanisms.

Executive Summary

Both this compound and durvalumab function by disrupting the interaction between PD-1 and PD-L1, a key mechanism of immune evasion utilized by tumor cells. Durvalumab, a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody, has demonstrated significant clinical efficacy and is an approved therapeutic. This compound, a synthetic D-peptide, represents a newer class of smaller molecule inhibitors. This comparison reveals that while durvalumab exhibits significantly higher binding affinity to PD-L1 in picomolar to nanomolar ranges, this compound demonstrates efficacy in the micromolar range and offers the potential advantages of a smaller molecule, such as improved tumor penetration.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the key quantitative data on the potency of this compound and durvalumab based on available preclinical data.

CompoundTargetBinding Affinity (Kd)Reference
This compound PD-L10.51 µM[1]
Durvalumab PD-L10.667 nM[2]
CompoundAssayIC50 ValueReference
Durvalumab PD-L1/PD-1 Binding Inhibition0.1 nM[3]
Durvalumab PD-L1/CD80 Binding Inhibition0.04 nM[3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of PD-1/PD-L1 Inhibition

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) cluster_inhibitors Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal SHP2 SHP2 PD1->SHP2 TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS RAS/MEK/ERK Pathway TCR->RAS CD28 CD28 CD28->PI3K SHP2->PI3K Inhibition SHP2->RAS Inhibition Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) PI3K->Activation RAS->Activation MHC MHC MHC->TCR Antigen Presentation B7 B7 (CD80/86) B7->CD28 Co-stimulation Durvalumab Durvalumab Durvalumab->PDL1 Blocks Interaction DPPA1 This compound DPPA1->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and points of intervention.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR_Workflow start Start chip Immobilize Human PD-L1 on CM5 Sensor Chip start->chip analyte Prepare Serial Dilutions of This compound or Durvalumab (Analyte) chip->analyte injection Inject Analyte over Sensor Surface analyte->injection detection Measure Change in Refractive Index (RU) injection->detection kinetics Calculate Association (ka) and Dissociation (kd) Rates detection->kinetics kd Determine Binding Affinity (Kd) kinetics->kd end End kd->end

Caption: Workflow for determining binding affinity using SPR.

Experimental Workflow: Cell-Based PD-1/PD-L1 Blockade Assay

Blockade_Assay_Workflow start Start cells Co-culture PD-1 Effector Cells (e.g., Jurkat-NFAT-Luc) and PD-L1 Target Cells (e.g., CHO-PD-L1) start->cells treatment Add Serial Dilutions of This compound or Durvalumab cells->treatment incubation Incubate for a Defined Period (e.g., 6-24 hours) treatment->incubation readout Measure Reporter Activity (e.g., Luminescence) incubation->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for a cell-based PD-1/PD-L1 blockade assay.

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Affinity Assay

Objective: To determine the binding affinity (Kd) of this compound and durvalumab to human PD-L1.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PD-L1 protein

  • This compound and Durvalumab

  • HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize recombinant human PD-L1 (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired level (e.g., ~1000 RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound (e.g., 0.1 to 10 µM) and durvalumab (e.g., 0.1 to 10 nM) in HBS-EP+ buffer.

    • Inject the analyte solutions over the immobilized PD-L1 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow.

    • Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell-Based PD-1/PD-L1 Blockade Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and durvalumab in blocking the PD-1/PD-L1 interaction.

Materials:

  • PD-1 effector cells (e.g., Jurkat T cells stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 target cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell engaging molecule)

  • This compound and Durvalumab

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent (e.g., Bio-Glo™)

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the PD-L1 target cells into the 96-well plate and incubate overnight to allow for cell adherence.

  • Treatment and Co-culture:

    • Prepare serial dilutions of this compound and durvalumab in cell culture medium.

    • Add the diluted compounds to the wells containing the target cells.

    • Add the PD-1 effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation:

    • Incubate the co-culture plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the control wells (no inhibitor).

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study (CT26 Model)

Objective: To evaluate the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • BALB/c mice

  • CT26 colon carcinoma cells

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each BALB/c mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 2 mg/kg) via a specified route (e.g., intraperitoneal or subcutaneous injection) at a defined frequency (e.g., daily or every other day). The control group receives the vehicle.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis:

    • Compare the tumor growth curves and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This comparative guide provides a foundational benchmark for the potency of this compound against the clinically validated anti-PD-L1 antibody, durvalumab. While durvalumab demonstrates superior binding affinity, the D-peptide this compound presents a promising alternative with demonstrated in vitro and in vivo activity. The provided data and experimental protocols offer a valuable resource for researchers in the field of immuno-oncology to inform further investigation and development of novel PD-1/PD-L1 pathway inhibitors. Future head-to-head studies employing standardized assays will be crucial for a more definitive comparison of their therapeutic potential.

References

Functional Validation of (D)-PPA 1's PD-L1 Blockade: A Comparative Analysis Using a Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional validation of (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction, utilizing a reporter gene assay. The performance of this compound is contextualized by comparing it with other well-characterized PD-1/PD-L1 inhibitors, including monoclonal antibodies and other small molecules. This objective comparison is supported by experimental data and detailed methodologies to aid researchers in their evaluation of novel immunotherapies.

Performance Comparison of PD-1/PD-L1 Inhibitors

The potency of various PD-1/PD-L1 inhibitors can be assessed using a functional reporter assay. This assay measures the ability of an inhibitor to block the interaction between PD-1 and PD-L1, which in turn relieves the suppression of T-cell activation. The activation is quantified by measuring the expression of a reporter gene, typically luciferase.

Inhibitor ClassInhibitorTargetAssay TypePotency (EC50/IC50/Binding Affinity)
D-peptideThis compound PD-1Binding Assay0.51 μM (Binding Affinity to PD-1)
Monoclonal AntibodyNivolumabPD-1PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter)0.333–1.15 nM (EC50)
Monoclonal AntibodyPembrolizumabPD-1PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter)0.333–1.15 nM (EC50)
Small MoleculeBMS-1001PD-L1PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter)Three-digit nanomolar range (EC50)
Small MoleculeBMS-1166PD-L1PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter)Three-digit nanomolar range (EC50)

Note on this compound Data: While a specific EC50 value from a functional reporter assay for this compound is not publicly available, its binding affinity to PD-1 has been determined to be 0.51 μM. Functional blockade of the PD-1/PD-L1 interaction has been observed at a concentration of 1.0 mg/mL. It is important to note that the potency of small molecules and peptides in cell-based reporter assays can sometimes be lower than in biochemical binding assays due to factors such as cell permeability and stability.[1]

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1, often expressed on tumor cells, to the PD-1 receptor on T-cells, delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade the immune system. Inhibitors like this compound block this interaction, thereby restoring T-cell function.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC cluster_inhibitor Inhibitor TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Inhibition Inhibition PD1->Inhibition Signal 2 Inhibition->Activation Suppresses MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding DPPA1 This compound DPPA1->PD1 Blocks Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Plate_Cells Plate PD-L1 aAPC/CHO-K1 Cells Add_Inhibitors Add Inhibitors to Plate Plate_Cells->Add_Inhibitors Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Prepare_Inhibitors->Add_Inhibitors Add_Effector_Cells Add PD-1 Effector Cells Add_Inhibitors->Add_Effector_Cells Incubate Co-culture for 6 hours Add_Effector_Cells->Incubate Add_Reagent Add Luciferase Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate EC50) Measure_Luminescence->Analyze_Data Comparison_Framework cluster_inhibitors Inhibitor Classes cluster_assays Evaluation Assays cluster_parameters Performance Parameters DPPA1 This compound (D-peptide) Binding_Assay Biochemical Binding Assay (e.g., SPR, ELISA) DPPA1->Binding_Assay Reporter_Assay Functional Reporter Assay (Luciferase) DPPA1->Reporter_Assay Antibodies Monoclonal Antibodies (e.g., Nivolumab) Antibodies->Reporter_Assay Primary_Cell_Assay Primary Immune Cell Assay (e.g., MLR) Antibodies->Primary_Cell_Assay Small_Molecules Small Molecules (e.g., BMS-1166) Small_Molecules->Reporter_Assay Binding_Affinity Binding Affinity (KD) Binding_Assay->Binding_Affinity Potency Potency (EC50/IC50) Reporter_Assay->Potency Specificity Specificity Reporter_Assay->Specificity Primary_Cell_Assay->Potency

References

A Comparative Analysis of (D)-PPA 1 and Atezolizumab in Restoring T-cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct therapeutic agents, (D)-PPA 1 and atezolizumab, both of which are designed to restore T-cell function by targeting the programmed death-ligand 1 (PD-L1). While both molecules interact with the same component of the PD-1/PD-L1 immune checkpoint pathway, their inherent structural differences as a D-peptide and a monoclonal antibody, respectively, lead to different pharmacological profiles. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, outlines key experimental protocols for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Both this compound and atezolizumab function by disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). The engagement of PD-L1, often overexpressed on the surface of tumor cells, with PD-1 on activated T-cells delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance. By blocking this interaction, both agents effectively "release the brakes" on the anti-tumor immune response, restoring the ability of T-cells to recognize and eliminate malignant cells.[1][2][3]

Atezolizumab is a fully humanized IgG1 monoclonal antibody that binds with high affinity to PD-L1, preventing its interaction with both PD-1 and B7.1 (CD80).[3] Its mechanism is well-established and has led to its approval for the treatment of various cancers.[1][4]

This compound is a D-peptide antagonist of the PD-1/PD-L1 interaction. As a peptide composed of D-amino acids, it is designed to be resistant to proteolytic degradation, a common limitation of therapeutic peptides. It exerts its function by binding to PD-L1 and sterically hindering its association with PD-1.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and atezolizumab based on preclinical studies. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundAtezolizumabSource
Binding Affinity (Kd) to human PD-L1 0.51 µM0.13 - 1.75 nMThis compound: [Source], Atezolizumab: [Source]
AgentAssayCell LineKey FindingsSource
This compound In vivo tumor growth inhibitionCT26 murine colon carcinoma2 mg/kg administration inhibited tumor growth and prolonged survival.[Source]
Atezolizumab In vitro T-cell mediated cytotoxicityMDA-MB-231, BT-20 (PD-L1+ TNBC)Potentiated T-cell-mediated cytotoxicity and apoptosis of PD-L1+ cancer cells.[Source]
Atezolizumab In vivo tumor growth inhibitionVarious human cancer xenografts and syngeneic mouse modelsDemonstrated significant anti-tumor activity in multiple preclinical models.[Source]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines a general procedure for determining the binding affinity (Kd) of a ligand (e.g., this compound or atezolizumab) to its target protein (e.g., recombinant human PD-L1).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PD-L1 protein

  • This compound or Atezolizumab

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the recombinant human PD-L1 protein over the activated surface to achieve covalent immobilization via amine coupling.

  • Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Analyte Binding: Inject a series of concentrations of the analyte (this compound or atezolizumab) over the immobilized PD-L1 surface.

  • Data Analysis: Measure the association and dissociation rates. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

In Vitro T-cell Activation and Cytokine Release Assay

This protocol describes a method to assess the ability of this compound or atezolizumab to restore T-cell function in a co-culture system.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • PD-L1 expressing tumor cell line

  • This compound or Atezolizumab

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • Cell culture medium and supplements

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)

  • Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood. Culture the PD-L1 expressing tumor cell line.

  • Co-culture Setup: Co-culture the T-cells with the tumor cells at an appropriate effector-to-target ratio.

  • Treatment: Add different concentrations of this compound or atezolizumab to the co-culture. Include appropriate controls (e.g., isotype control for atezolizumab, vehicle control for this compound).

  • Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex assay.

  • Flow Cytometry: Harvest the cells and stain for T-cell activation markers (e.g., CD69, CD25) to assess the level of T-cell activation by flow cytometry.

Mandatory Visualization

PD1_Signaling_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_Inhibitors Therapeutic Intervention TCR TCR PD1 PD-1 MHC MHC TCR->MHC Activation PDL1 PD-L1 PD1->PDL1 Inhibition Atezolizumab Atezolizumab Atezolizumab->PDL1 Blockade DPPA1 This compound DPPA1->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and points of intervention.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_Analysis Functional Readouts cluster_InVivo In Vivo Validation start Isolate T-Cells and Culture Tumor Cells coculture Co-culture T-Cells and Tumor Cells start->coculture treatment Add this compound or Atezolizumab coculture->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation incubation Incubate for 24-72h stimulation->incubation analysis Analyze T-Cell Function incubation->analysis cytokine Cytokine Release (ELISA) analysis->cytokine activation_markers Activation Markers (Flow Cytometry) analysis->activation_markers cytotoxicity Cytotoxicity Assay analysis->cytotoxicity tumor_model Establish Tumor Model in Mice analysis->tumor_model Inform treatment_invivo Administer this compound or Atezolizumab tumor_model->treatment_invivo monitoring Monitor Tumor Growth and Survival treatment_invivo->monitoring tcell_analysis Analyze Tumor-Infiltrating T-Cells monitoring->tcell_analysis

Caption: Generalized workflow for evaluating T-cell function restoration.

References

A Comparative Guide to In Vivo Tumor Targeting: (D)-PPA 1 Peptide vs. Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with both peptides and antibodies emerging as powerful tools for delivering imaging agents and therapeutic payloads to tumors. This guide provides an objective comparison of the in vivo tumor targeting performance of the D-peptide (D)-PPA 1, a PD-1/PD-L1 interaction inhibitor, and a representative monoclonal antibody targeting the same pathway. While direct comparative in vivo imaging data for this compound is not extensively available in peer-reviewed literature, this guide leverages available data for a radiolabeled anti-PD-L1 antibody and the known characteristics of D-peptides to provide a comprehensive overview for researchers.

At a Glance: this compound vs. Antibodies for Tumor Targeting

FeatureThis compound (D-Peptide)Monoclonal Antibody (e.g., Anti-PD-L1)
Size Small (typically < 50 amino acids)Large (~150 kDa)
Tumor Penetration High, due to small size.[1]Limited, especially in dense solid tumors.[2]
Blood Clearance Rapid.[3]Slow, long half-life.[1]
Immunogenicity Generally low.[1]Can be immunogenic.
In Vivo Stability Enhanced due to D-amino acid composition, resistant to proteolysis.[3]Generally stable.
Synthesis Relatively easy and cost-effective chemical synthesis.[3]Complex and expensive biological production.
Affinity Can be high, but generally lower than antibodies.[1]Typically very high.

Quantitative Biodistribution Analysis

The following table summarizes the biodistribution of a radiolabeled anti-PD-L1 antibody (¹¹¹In-DTPA-anti-PD-L1) in an immune-intact mouse model of breast cancer. This data provides a quantitative insight into the in vivo behavior of a representative antibody targeting the PD-L1 protein. While specific quantitative imaging data for this compound is not available, D-peptides are generally characterized by rapid clearance from the blood and primary excretion through the kidneys, leading to lower accumulation in non-target organs compared to antibodies at later time points.

Table 1: Biodistribution of ¹¹¹In-DTPA-anti-PD-L1 Antibody in Tumor-Bearing Mice (% Injected Dose per Gram) [4]

Organ1 hour p.i.24 hours p.i.72 hours p.i.
Tumor 3.9 ± 2.329.5 ± 7.456.5 ± 16.7
Blood 28.7 ± 15.6 12.6 ± 2.24.0 ± 1.0
Spleen 24.8 ± 6.363.9 ± 12.2102.4 ± 12.8
Liver 10.1 ± 3.521.9 ± 6.029.7 ± 5.8
Kidneys 5.9 ± 1.98.1 ± 1.59.5 ± 2.1
Lungs 6.1 ± 2.89.6 ± 2.712.1 ± 2.0
Muscle 1.1 ± 0.51.8 ± 0.42.5 ± 0.8

p.i. = post-injection

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo imaging studies. Below are representative protocols for conducting such experiments with peptide and antibody-based imaging agents.

Protocol 1: In Vivo Imaging with a Radiolabeled Peptide (e.g., this compound)
  • Animal Model:

    • Establishment of a tumor xenograft model, for instance, by subcutaneously injecting CT26 colon carcinoma cells into the flank of BALB/c mice.[5] Tumor growth is monitored until tumors reach a suitable size for imaging (e.g., 100-200 mm³).

  • Imaging Agent Preparation:

    • This compound peptide is synthesized and conjugated with a suitable chelator (e.g., DOTA) for radiolabeling.

    • The peptide conjugate is then radiolabeled with a positron-emitting radionuclide (e.g., ⁶⁸Ga or ⁶⁴Cu) or a gamma-emitting radionuclide (e.g., ¹¹¹In) for PET or SPECT imaging, respectively.

  • Administration:

    • The radiolabeled peptide is administered to tumor-bearing mice, typically via intravenous (tail vein) injection. A typical dose for a D-peptide might be in the range of 40 µ g/mouse .[5]

  • In Vivo Imaging:

    • Mice are anesthetized and placed in a small animal PET/SPECT scanner.

    • Dynamic or static imaging is performed at various time points post-injection (e.g., 30 min, 1h, 2h, 4h) to assess the biodistribution and tumor uptake of the radiolabeled peptide.

  • Ex Vivo Biodistribution:

    • At the end of the imaging study, mice are euthanized.

    • Tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.

    • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: In Vivo Imaging with a Radiolabeled Antibody (e.g., Anti-PD-L1)
  • Animal Model:

    • An immune-intact mouse model of breast cancer can be used, for example, by utilizing a transgenic mouse model that spontaneously develops mammary tumors.[4]

  • Imaging Agent Preparation:

    • The anti-PD-L1 monoclonal antibody is conjugated with a chelator such as DTPA.

    • The antibody-chelator conjugate is then radiolabeled with a radionuclide like ¹¹¹In.[4]

  • Administration:

    • The radiolabeled antibody is administered intravenously to the tumor-bearing mice.

  • In Vivo Imaging:

    • SPECT/CT imaging is performed at later time points compared to peptides, due to the longer circulation time of antibodies (e.g., 24h, 48h, 72h, 144h post-injection).[4]

  • Ex Vivo Biodistribution:

    • Following the final imaging session, mice are euthanized, and tissues are collected for gamma counting to determine the %ID/g, as described in the peptide protocol.

Visualizing the Biological and Experimental Context

To better understand the underlying biology and the experimental processes, the following diagrams are provided.

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 CD28 CD28 PI3K PI3K SHP2->PI3K TCell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) SHP2->TCell_Inhibition AKT AKT PI3K->AKT TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation B7 B7 B7->CD28 Signal 2 DPPA1 This compound DPPA1->PDL1 Antibody Anti-PD-L1 Antibody Antibody->PDL1

PD-1/PD-L1 Signaling and Inhibition

InVivo_Imaging_Workflow General In Vivo Imaging Experimental Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Tumor_Model 1. Establish Tumor Model (e.g., CT26 or MDA-MB-231 xenograft) Imaging_Agent 2. Prepare Imaging Agent (Radiolabeled Peptide or Antibody) Injection 3. Intravenous Injection Tumor_Model->Injection Imaging_Agent->Injection Imaging 4. In Vivo Imaging (PET/SPECT/CT) Injection->Imaging Biodistribution 5. Ex Vivo Biodistribution Imaging->Biodistribution Data_Analysis 6. Data Analysis (%ID/g Calculation) Biodistribution->Data_Analysis

In Vivo Imaging Workflow

Conclusion

The choice between a D-peptide like this compound and a monoclonal antibody for in vivo tumor imaging and targeting depends on the specific research or clinical application. Peptides offer advantages in terms of tumor penetration and rapid clearance, which can lead to high tumor-to-background ratios at early time points, making them suitable for diagnostic imaging.[1] Their lower immunogenicity and ease of synthesis are also significant benefits.[1][3]

Antibodies, on the other hand, with their high affinity and long half-life, can lead to high absolute tumor uptake over time, which is advantageous for therapeutic applications where sustained drug delivery is required.[4] However, their larger size can limit their penetration into solid tumors, and their slow clearance can result in higher background signals in non-target organs.[2]

The development of D-peptides such as this compound, which are resistant to degradation in the body, represents a significant advancement in peptide-based targeting agents.[3] Further head-to-head in vivo imaging studies are warranted to provide a more direct quantitative comparison of their tumor targeting efficiencies against antibodies. Such studies will be invaluable in guiding the rational design and selection of the optimal targeting moiety for future cancer diagnostics and therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (D)-PPA 1, a potent PD-1/PD-L1 inhibitor. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Hazard and Safety Overview

Property Information Citation
Synonyms This compound is a hydrolysis-resistant d-peptide antagonist that acts as a PD-1/PD-L1 inhibitor.[1]
Primary Hazard While not classified as dangerous goods for transport, it should be handled as a potentially hazardous substance.[2]
Disposal Principle Dispose of the substance and contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[2]
Environmental Precautions Do not allow the product to enter drains.[3]

Experimental Protocols for Disposal

The following protocols provide a detailed methodology for the safe disposal of this compound in various forms. These procedures are based on general best practices for laboratory chemical waste management.

1. Disposal of Solid this compound Waste

  • Step 1: Segregation and Collection

    • Collect unused or expired solid this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Step 2: Labeling

    • Clearly label the waste container with the chemical name "this compound", the quantity, and the appropriate hazard symbols as required by your institution and local regulations.

  • Step 3: Storage

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials.

  • Step 4: Professional Disposal

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

2. Disposal of Liquid this compound Waste (Solutions)

  • Step 1: Collection

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Step 2: Labeling

    • The label on the liquid waste container must include the full chemical name "this compound", the solvent(s) used, the approximate concentration, and any relevant hazard warnings.

  • Step 3: Storage

    • Store the liquid waste container in secondary containment to prevent spills. The storage area should be a designated, well-ventilated hazardous waste satellite accumulation area.

  • Step 4: Professional Disposal

    • Contact your institution's EHS office for pickup and disposal by a certified hazardous waste management company.

3. Disposal of Contaminated Materials

  • Step 1: Collection

    • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated waste.

    • Collect these materials in a designated, clearly labeled hazardous waste bag or container.

  • Step 2: Decontamination of Reusable Items

    • For non-disposable items like glassware, decontaminate them thoroughly by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Step 3: Disposal

    • Dispose of the sealed bags or containers of contaminated solid waste through your institution's hazardous waste program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

D_PPA_1_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid this compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container contaminated_materials->collect_contaminated store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_contaminated->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Disposal workflow for this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Personal protective equipment for handling (D)-PPA 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (D)-PPA 1, a D-peptide antagonist of the PD-1/PD-L1 interaction. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of research. While a Safety Data Sheet (SDS) from GlpBio Technology classifies this compound as not a hazardous substance or mixture, it is prudent to handle all research chemicals with a high degree of care.[1] This document synthesizes available safety information and general best practices for peptide handling to provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Standard laboratory coat- Safety glasses- Nitrile gloves
Weighing of Lyophilized Powder - Laboratory coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Use of a chemical fume hood or ventilated balance enclosure is recommended to avoid inhalation of airborne particles.
Reconstitution (Solubilization) - Laboratory coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Work within a chemical fume hood or biosafety cabinet.
In Vitro / In Vivo Administration - Laboratory coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Procedures should be performed in a designated and controlled area.
Waste Disposal - Laboratory coat- Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)

Experimental Protocols: Safe Handling and Disposal

Receipt and Storage:

Upon receiving the lyophilized this compound, inspect the container for any damage. Store the vial in a cool, dry, and dark place. For long-term storage, refer to the manufacturer's recommendations, which typically advise storing at -20°C or -80°C.

Handling Procedures:

  • Preparation: Before handling, ensure that the appropriate PPE is donned correctly. Prepare the workspace by cleaning the area and ensuring all necessary equipment (e.g., sterile syringes, appropriate solvent, vortex mixer) is within reach.

  • Weighing: When weighing the lyophilized powder, do so in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use anti-static weighing dishes.

  • Reconstitution: To reconstitute, add the appropriate solvent as specified in the research protocol. This compound is soluble in DMSO. Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking, which can cause the peptide to denature.

  • Administration: For in vitro and in vivo studies, handle all solutions containing this compound with care. Use sterile techniques to prevent contamination.

Spill Management:

In the event of a spill, isolate the area. For small spills of the solution, absorb with an inert material and place in a sealed container for disposal. For larger spills, or spills of the powder, evacuate the area and follow institutional procedures for chemical spills.

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.

Workflow for Safe Handling of this compound

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace weigh Weigh Lyophilized Powder (in fume hood) prep_workspace->weigh reconstitute Reconstitute with Solvent weigh->reconstitute spill Spill Occurs weigh->spill administer Administer in Experiment reconstitute->administer reconstitute->spill collect_waste Collect Contaminated Waste administer->collect_waste administer->spill dispose Dispose as Chemical Waste collect_waste->dispose end End dispose->end start Start: Receive this compound start->prep_ppe spill_procedure Follow Spill Protocol spill->spill_procedure Isolate & Clean spill_procedure->collect_waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。